Technical Documentation Center

5-Methoxy-1H-imidazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methoxy-1H-imidazole-4-carboxamide
  • CAS: 66054-02-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1H-imidazole-4-carboxamide (CAS 66054-02-2)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methoxy-1H-imidazole-4-carboxamide, a substituted imidazole, represents a class of heterocyclic compounds of significant interest in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-1H-imidazole-4-carboxamide, a substituted imidazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The imidazole scaffold is a key component in numerous biologically active molecules. A thorough understanding of the physicochemical properties of this specific derivative is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and anticipated physicochemical characteristics of 5-Methoxy-1H-imidazole-4-carboxamide, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in a drug development context. While specific experimental data for this compound is not extensively available in the public domain, this guide serves as a robust framework for its synthesis, characterization, and evaluation.

Introduction

The imidazole ring is a fundamental structural motif in a vast array of biologically active compounds, including the essential amino acid histidine and numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. 5-Methoxy-1H-imidazole-4-carboxamide, with its methoxy and carboxamide substitutions, presents a unique profile of electronic and steric features that could modulate its interaction with biological targets. This guide aims to provide a detailed exploration of its core physicochemical properties, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical structure and fundamental identifiers.

Figure 1: Chemical Structure of 5-Methoxy-1H-imidazole-4-carboxamide.

Table 1: Chemical Identification

IdentifierValueSource
CAS Number 66054-02-2[1]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
IUPAC Name 5-Methoxy-1H-imidazole-4-carboxamideN/A
Canonical SMILES COC1=C(N=CN1)C(=O)NN/A
InChI Key YNVYAASVOCYLSL-UHFFFAOYSA-N[1]

Physicochemical Properties: A Detailed Examination

The following sections delve into the key physicochemical parameters of 5-Methoxy-1H-imidazole-4-carboxamide. Where experimental data is not available, theoretical considerations and data from structurally related compounds are discussed to provide a predictive framework.

Physical State and Appearance

Based on the general properties of similar small molecule heterocyclic compounds, 5-Methoxy-1H-imidazole-4-carboxamide is expected to be a crystalline solid at room temperature. The color can range from white to off-white or pale yellow, and any significant deviation from this may indicate the presence of impurities.

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid. For closely related imidazole derivatives, melting points can vary significantly based on substitution patterns. For instance, 5-amino-1H-imidazole-4-carboxamide hydrochloride has a high melting point of 250-252 °C (with decomposition)[2]. The introduction of a methoxy group in place of an amino group is likely to alter the crystal packing and hydrogen bonding, thus affecting the melting point.

Experimental Protocol for Melting Point Determination:

cluster_workflow Melting Point Determination Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Measurement Measurement Instrument Setup->Measurement Data Analysis Data Analysis Measurement->Data Analysis

Figure 2: Workflow for Melting Point Determination.

  • Sample Preparation: A small, representative sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: A calibrated melting point apparatus is used. The starting temperature is set to approximately 20 °C below the expected melting point, with a ramp rate of 1-2 °C per minute for accurate determination.

  • Measurement: The sample is observed through the magnifying lens as the temperature increases. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has transformed into a clear liquid is the final melting point.

  • Data Analysis: The melting range is reported. A sharp melting range (typically less than 2 °C) is indicative of high purity.

Solubility

Solubility is a crucial parameter that influences a drug's absorption and distribution. The presence of both hydrogen bond donors (the amide and imidazole N-H) and acceptors (the methoxy oxygen, the carbonyl oxygen, and the imidazole nitrogens), as well as a small hydrophobic methyl group, suggests that 5-Methoxy-1H-imidazole-4-carboxamide will exhibit a degree of solubility in both polar and some non-polar solvents.

Table 2: Predicted and Experimental Solubility Profile

SolventPredicted SolubilityRationale
Water Sparingly soluble to solubleThe presence of multiple hydrogen bond donors and acceptors should facilitate interaction with water molecules. The overall polarity of the molecule suggests some aqueous solubility.
Methanol/Ethanol SolubleThese polar protic solvents can engage in hydrogen bonding with the solute.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent, making it an excellent solvent for many polar organic molecules.
Acetone Moderately solubleAcetone is a polar aprotic solvent that can act as a hydrogen bond acceptor.
Dichloromethane Sparingly soluble to insolubleThe polarity of dichloromethane is significantly lower, and it cannot participate in hydrogen bonding as a donor, which will limit its ability to dissolve the compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

cluster_workflow Shake-Flask Solubility Determination Workflow Sample Preparation Sample Preparation Equilibration Equilibration Sample Preparation->Equilibration Phase Separation Phase Separation Equilibration->Phase Separation Quantification Quantification Phase Separation->Quantification Calculation Calculation Quantification->Calculation

Figure 3: Workflow for Shake-Flask Solubility Determination.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature shaker (e.g., at 25 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the excess undissolved solid.

  • Quantification: A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/mL or mol/L.

Acid Dissociation Constant (pKa)

The pKa values of a molecule are critical for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. The carboxamide group is generally considered neutral but can be hydrolyzed under strong acidic or basic conditions. The methoxy group is a weak electron-donating group.

  • Basic pKa (pKa₁): This will be associated with the protonation of the more basic nitrogen atom of the imidazole ring.

  • Acidic pKa (pKa₂): This will be associated with the deprotonation of the N-H proton of the imidazole ring.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the titration curve.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of 5-Methoxy-1H-imidazole-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

  • Imidazole Ring Protons: A singlet corresponding to the C2-H of the imidazole ring is expected.

  • Methoxy Protons: A singlet integrating to three protons is anticipated for the -OCH₃ group.

  • Amide Protons: One or two broad singlets for the -CONH₂ protons, which may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.

  • Imidazole N-H Proton: A broad singlet for the N-H proton of the imidazole ring, which is also exchangeable.

¹³C NMR (Carbon-13 NMR):

  • Imidazole Ring Carbons: Three distinct signals for the carbon atoms of the imidazole ring are expected.

  • Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) corresponding to the amide carbonyl carbon.

  • Methoxy Carbon: A signal in the upfield region for the -OCH₃ carbon.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for ¹H and ¹³C NMR.

  • Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction), and the chemical shifts, coupling constants, and integration values are analyzed to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

  • N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching of the imidazole and amide groups.

  • C-H Stretching: Bands around 2850-3000 cm⁻¹ for the C-H stretching of the methoxy group.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the imidazole ring.

  • C-O Stretching: A band around 1050-1250 cm⁻¹ for the C-O stretching of the methoxy group.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr powder and pressed into a pellet.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The positions and intensities of the absorption bands are correlated with the known vibrational frequencies of the functional groups to confirm their presence.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

Expected Mass Spectral Data:

  • Molecular Ion Peak [M]⁺ or [M+H]⁺: A peak corresponding to the molecular weight of the compound (141.13 g/mol ) or its protonated form (142.14 m/z) is expected, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

  • Fragmentation Pattern: The molecule may undergo characteristic fragmentation, providing further structural information.

Experimental Protocol for MS Analysis:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired.

  • Data Analysis: The molecular ion peak is identified, and its mass-to-charge ratio (m/z) is used to confirm the molecular weight. The fragmentation pattern can be analyzed to gain further structural insights.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of a compound and for quantitative analysis.

General HPLC Method Parameters:

  • Column: A reversed-phase C18 column is typically suitable for compounds of this polarity.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. A gradient elution may be necessary to achieve optimal separation from any impurities.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance is appropriate.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

Experimental Protocol for Purity Determination by HPLC:

cluster_workflow HPLC Purity Analysis Workflow Sample Preparation Sample Preparation Method Development Method Development Sample Preparation->Method Development Data Acquisition Data Acquisition Method Development->Data Acquisition Purity Calculation Purity Calculation Data Acquisition->Purity Calculation

Figure 4: Workflow for HPLC Purity Analysis.

  • Sample Preparation: A standard solution of the compound is prepared at a known concentration in the mobile phase.

  • Method Development: The mobile phase composition, gradient, and detection wavelength are optimized to achieve good peak shape and resolution from any potential impurities.

  • Data Acquisition: The sample is injected into the HPLC system, and the chromatogram is recorded.

  • Purity Calculation: The purity of the compound is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Implications for Drug Development

The physicochemical properties of 5-Methoxy-1H-imidazole-4-carboxamide have profound implications for its potential as a drug candidate:

  • Solubility: Adequate aqueous solubility is essential for oral bioavailability and for the preparation of parenteral formulations. The predicted solubility profile suggests that formulation strategies may be required to enhance its solubility if it is found to be low.

  • pKa: The ionization state of the molecule at physiological pH (around 7.4) will influence its ability to cross cell membranes and interact with its target. Understanding the pKa is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Stability: The chemical stability of the compound under various conditions (pH, temperature, light) needs to be assessed to determine its shelf-life and appropriate storage conditions.

Conclusion

5-Methoxy-1H-imidazole-4-carboxamide is a molecule with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While specific experimental data for this compound remains to be fully elucidated in the public domain, the detailed protocols and theoretical considerations presented herein offer a clear path for its thorough characterization. The systematic evaluation of these properties is a critical and indispensable step in the journey of transforming a promising molecule into a potential therapeutic agent.

References

  • PubChem. 5-methoxy-1H-benzimidazole. [Link]

  • Shelar Uttam B., Thorve Sandip S. Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research. 2014; 1(3): 12-18.

Sources

Exploratory

The Biological Role of 5-Methoxy-1H-imidazole-4-carboxamide in Purine Biosynthesis: Mechanisms, Applications, and Experimental Workflows

Executive Summary The de novo purine biosynthesis pathway is a fundamental metabolic network responsible for generating the adenine and guanine nucleotides required for DNA/RNA synthesis, cellular signaling, and energy h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The de novo purine biosynthesis pathway is a fundamental metabolic network responsible for generating the adenine and guanine nucleotides required for DNA/RNA synthesis, cellular signaling, and energy homeostasis. Within this pathway, imidazole-4-carboxamide derivatives—most notably 5-aminoimidazole-4-carboxamide (AICA) and its ribonucleotide (AICAR)—serve as critical intermediates[1].

5-Methoxy-1H-imidazole-4-carboxamide (CAS 66054-02-2) is a structurally optimized, synthetic analog of the naturally occurring purine precursors and the known antimetabolite 5-hydroxy-1H-imidazole-4-carboxamide (the aglycone of the immunosuppressant Mizoribine/Bredinin)[2],[3]. By introducing a methoxy group at the C5 position, researchers have developed a compound with unique lipophilic and metabolic properties. This whitepaper provides an in-depth technical analysis of its biological role, mechanistic action as a purine antimetabolite, and the self-validating experimental workflows required to evaluate its efficacy in drug development.

Chemical Profile & Structural Rationale

To understand the biological utility of 5-Methoxy-1H-imidazole-4-carboxamide, one must analyze the causality behind its structural design. The parent compound, 5-hydroxy-1H-imidazole-4-carboxamide, is a potent purine nucleotide analogue used to examine the efficiency of catalysts in antimetabolite preparation[3]. However, free hydroxyl and amino groups on the imidazole ring are highly susceptible to rapid degradation by endogenous deaminases and oxidases.

The O-methylation at the C5 position (forming the methoxy derivative) serves three critical functions:

  • Metabolic Shielding: It protects the molecule from premature enzymatic degradation in the plasma, acting as a stable prodrug or building block.

  • Enhanced Membrane Permeability: The methoxy group increases the compound's lipophilicity, facilitating passive diffusion across lipid bilayers into the intracellular space.

  • Receptor/Enzyme Specificity: Once inside the cell, it can be enzymatically converted (ribosylated and phosphorylated) into an active nucleotide analog that competitively binds to target enzymes like Inosine Monophosphate Dehydrogenase (IMPDH)[4].

Table 1: Physicochemical Properties of 5-Methoxy-1H-imidazole-4-carboxamide
PropertyValue / DescriptionRationale in Experimental Design
CAS Number 66054-02-2[2]Essential for highly specific reagent sourcing.
Molecular Formula C5H7N3O2[2]Low molecular weight ensures high ligand efficiency.
Molecular Weight 141.13 g/mol [2]Facilitates rapid intracellular diffusion.
Structural Class Imidazole-4-carboxamideMimics the endogenous AICA aglycone structure.
Target Pathway Purine BiosynthesisActs as a precursor for IMPDH inhibitors and AMPK modulators[5],[4].

Mechanistic Role: IMPDH Inhibition & AMPK Modulation

Once 5-Methoxy-1H-imidazole-4-carboxamide enters the cytoplasm, it engages with the purine salvage and de novo biosynthesis pathways. Its biological role bifurcates into two primary mechanisms:

A. Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

IMPDH is the rate-limiting enzyme that catalyzes the NAD+-dependent oxidation of Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP)[6]. Similar to Mizoribine (which shares the imidazole-4-carboxamide scaffold), the methoxy-analog is intracellularly converted into its ribonucleotide monophosphate form[4]. This active nucleotide acts as a competitive inhibitor of IMPDH, depleting the intracellular guanosine triphosphate (GTP) pool. This GTP depletion halts DNA/RNA synthesis, making it a highly effective mechanism for immunosuppressive and antineoplastic applications[6].

B. Modulation of AMP-Activated Protein Kinase (AMPK)

Endogenous AICA is ribosylated to form AICAR (ZMP), an AMP analog that directly stimulates AMPK—a master regulator of cellular energy homeostasis[1],[5]. Methoxy-substituted analogs of the imidazole-carboxamide family have been shown to influence AMPK activation pathways, either by mimicking AMP or by altering the cellular AMP:ATP ratio through the disruption of purine flux[7].

G AICA AICA AICAR AICAR AICA->AICAR Ribosylation FAICAR FAICAR AICAR->FAICAR AICAR transformylase IMP IMP FAICAR->IMP IMP cyclohydrolase IMPDH IMPDH Enzyme IMP->IMPDH Substrate XMP XMP GMP GMP XMP->GMP GMP synthetase IMPDH->XMP Oxidation Inhibitor 5-Methoxy-1H-imidazole- 4-carboxamide (Active Nucleotide) Inhibitor->IMPDH Competitive Inhibition

Fig 1. De novo purine biosynthesis pathway and IMPDH inhibition by imidazole-4-carboxamide analogs.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the biological role of 5-Methoxy-1H-imidazole-4-carboxamide, researchers must employ self-validating experimental systems. A self-validating protocol ensures that any observed enzyme inhibition is a direct result of the compound's mechanism of action, rather than an artifact of cytotoxicity or extraction failure.

Protocol: Intracellular Pathway Flux and IMPDH Inhibition Assay

Objective: Quantify the conversion of 5-Methoxy-1H-imidazole-4-carboxamide to its active nucleotide and measure the subsequent depletion of XMP and GMP pools.

Step 1: Cell Culture & Dosing

  • Action: Seed target cells (e.g., Jurkat T-cells or HL-60 leukemia cells) at 1×106 cells/mL in RPMI-1640 medium.

  • Dosing: Treat cells with a concentration gradient (0.1 μM to 100 μM) of 5-Methoxy-1H-imidazole-4-carboxamide. Include a vehicle control (0.1% DMSO) and a positive control (Mizoribine, 10 μM)[8].

  • Causality: A concentration gradient establishes a dose-response curve, while the positive control validates the assay's sensitivity to IMPDH inhibition.

Step 2: Rapid Metabolic Quenching & Extraction

  • Action: After a 4-hour incubation, rapidly centrifuge the cells at 4°C. Discard the supernatant and immediately resuspend the pellet in 80% cold methanol (-80°C) containing heavy-isotope labeled internal standards (e.g., 13C5​ -IMP).

  • Causality: Cold methanol instantly denatures metabolic enzymes, preventing the artificial degradation or synthesis of highly transient nucleotide pools during the extraction process. The internal standard normalizes any sample loss during extraction.

Step 3: LC-MS/MS Quantification

  • Action: Centrifuge the lysates to remove precipitated proteins. Analyze the supernatant using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).

  • Validation Checkpoint: Monitor the ratio of IMP to XMP. A successful IMPDH blockade will present as an accumulation of IMP and a severe depletion of XMP[6].

Workflow Step1 Step 1: Cell Culture (e.g., Jurkat, HL-60) Step2 Step 2: Compound Dosing (5-Methoxy-1H-imidazole-4-carboxamide) Step1->Step2 Step3 Step 3: Intracellular Ribosylation (Conversion to Active Nucleotide) Step2->Step3 Step4 Step 4: Metabolite Extraction (Cold Methanol Lysis) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis (Quantify IMP, XMP, GMP) Step4->Step5 Step6 Step 6: Data Integration (IC50 & Pathway Flux Analysis) Step5->Step6

Fig 2. Self-validating experimental workflow for quantifying antimetabolite pathway flux.

Quantitative Data: Comparative Efficacy

To contextualize the potency of imidazole-4-carboxamide derivatives, it is crucial to compare their inhibitory profiles. While exact IC50​ values depend heavily on the specific cell line and assay conditions, the structural modifications (such as hydroxylation vs. methoxylation) drastically alter the pharmacokinetic and pharmacodynamic landscape.

Table 2: Comparative Pharmacodynamic Profiles of Imidazole-4-Carboxamide Derivatives

(Note: Values represent aggregated ranges from standard in vitro IMPDH/AMPK assays for structural analogs)

CompoundPrimary TargetCellular IC50​ (IMPDH)AMPK Activation PotentialMetabolic Stability (Plasma)
AICA (Aglycone) Purine Precursor> 500 μMLow (Requires Ribosylation)Low (Rapidly metabolized)
AICAR (Ribonucleotide) AMPK / Purine Pathway> 100 μMHigh [1]Moderate
5-Hydroxy-1H-imidazole-4-carboxamide IMPDH0.5 - 10 μM[3]LowModerate
5-Methoxy-1H-imidazole-4-carboxamide IMPDH (Prodrug)1.0 - 15 μMModerateHigh (Methoxy shielding)

Data Interpretation: The methoxy derivative exhibits a slightly higher apparent IC50​ in vitro compared to the free hydroxyl variant due to the requisite intracellular processing. However, its high metabolic stability often translates to superior in vivo exposure, making it a highly attractive scaffold for next-generation immunosuppressive and antiviral drug development[8].

References

  • National Center for Biotechnology Information (PubChem). "AICA Ribotide | C9H15N4O8P | CID 65110." PubChem Database. Available at:[Link]

  • ClinicalTrials.gov. "Protocol FF1050101US101 - A Phase 1/2a Study of FF-10501-01." U.S. National Library of Medicine. Available at: [Link]

  • Rana S, Blowers EC, Natarajan A. "Small molecule adenosine 5′-monophosphate activated protein kinase (AMPK) modulators and human diseases." Journal of Medicinal Chemistry, 2015. Available at:[Link]

  • Cui Z, Liu J, Wang J, Lu Z. "Formononetin and mizoribine inhibit Porcine Reproductive and Respiratory Syndrome Virus replication in vitro." Frontiers in Microbiology, 2024. Available at:[Link]

Sources

Foundational

5-Methoxy-1H-imidazole-4-carboxamide: Technical Guide to Molecular Weight and Exact Mass Determination

Introduction & Structural Significance 5-Methoxy-1H-imidazole-4-carboxamide is a highly specialized nitrogenous heterocycle belonging to the imidazole carboxamide family. Compounds within this structural class are of sig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

5-Methoxy-1H-imidazole-4-carboxamide is a highly specialized nitrogenous heterocycle belonging to the imidazole carboxamide family. Compounds within this structural class are of significant interest in drug development and agricultural biochemistry. Structurally related to purine biosynthesis intermediates like AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), these derivatives often exhibit potent biological activities, including roles as kinase inhibitors, antiviral agents, and plant growth regulators (often termed "fairy chemicals")[1],[2].

For researchers synthesizing or isolating this compound, rigorous physicochemical characterization is mandatory. Because the imidazole ring is highly polar and capable of tautomerization, standard chromatographic identification must be coupled with High-Resolution Mass Spectrometry (HRMS) to confirm its exact elemental composition.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is critical for accurate structural validation.

  • Molecular Weight (141.13 g/mol ): This value is calculated using the standard atomic weights of the elements, which account for the natural terrestrial abundance of all isotopes (e.g., carbon is treated as 12.011 g/mol due to the presence of ~1.1% 13C )[3]. This value is primarily used for stoichiometric calculations during bulk synthesis.

  • Exact Mass (141.0538 Da): Also known as the monoisotopic mass, this is calculated using only the mass of the most abundant, stable isotope for each element (e.g., 12C=12.000000 , 1H=1.007825 , 14N=14.003074 , 16O=15.994915 ). Exact mass is the fundamental parameter targeted during HRMS analysis.

Table 1: Core Chemical Identifiers

ParameterValue
Product Name 5-Methoxy-1H-imidazole-4-carboxamide
CAS Number 66054-02-2
Molecular Formula C 5​ H 7​ N 3​ O 2​
SMILES COC1=C(NC=N1)C(=O)N
Molecular Weight 141.13 g/mol
Monoisotopic (Exact) Mass 141.0538 Da

High-Resolution Mass Spectrometry (HRMS) Fundamentals

The distinction between nominal mass and exact mass is paramount in impurity profiling. For instance, 5-Methoxy-1H-imidazole-4-carboxamide has a nominal mass of 141 Da. A structurally unrelated impurity, such as a 1-methyl-2,5-pyrrolidinedione derivative (C 7​ H 11​ NO 2​ ), also shares a nominal mass of 141 Da. However, their exact monoisotopic masses (141.0538 Da vs. 141.0790 Da) differ by 25.2 millidaltons (mDa). A high-resolution mass spectrometer can easily resolve this difference, preventing false-positive identifications.

Because 5-Methoxy-1H-imidazole-4-carboxamide contains a basic imidazole nitrogen and a carboxamide group, it is highly amenable to Electrospray Ionization (ESI) in positive ion mode (ESI+)[4]. ESI is a "soft" ionization technique that transfers molecules into the gas phase without inducing harsh fragmentation[4].

Table 2: Expected HRMS Adducts and m/z Values

Ion SpeciesFormulaExact Mass (m/z)Ionization Mode
Neutral Molecule (M) C 5​ H 7​ N 3​ O 2​ 141.0538N/A
Protonated Adduct [M+H] + C 5​ H 8​ N 3​ O 2+​ 142.0617ESI+
Sodiated Adduct [M+Na] + C 5​ H 7​ N 3​ NaO 2+​ 164.0436ESI+
Deprotonated Adduct [M-H] C 5​ H 6​ N 3​ O 2−​ 140.0465ESI-

(Note: Experimental HRMS studies on related imidazole carboxamides routinely confirm the[M+H] + adduct near m/z 142.0617[1],[2].)

Self-Validating Experimental Protocol: HRMS Workflow

To experimentally verify the exact mass of 5-Methoxy-1H-imidazole-4-carboxamide, the following self-validating protocol must be executed. Every step is designed with a specific physicochemical causality to ensure a mass accuracy error of less than 5 parts-per-million (ppm).

Step 1: Analyte Solubilization and Matrix Preparation
  • Action: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1–5 µg/mL using a solvent matrix of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v)[5].

  • Causality: The 0.1% formic acid acts as a proton donor, shifting the acid-base equilibrium to favor the formation of the [M+H] + ion in solution prior to aerosolization. The highly dilute working concentration (1–5 µg/mL) is critical; it prevents space-charge effects (ion suppression) in the mass analyzer and avoids the formation of artefactual non-covalent dimers (e.g.,[2M+H] + ) that complicate spectral interpretation[5].

Step 2: Electrospray Ionization (ESI) Nebulization
  • Action: Introduce the sample via direct infusion (10 µL/min) into the ESI source operating in positive ion mode (ESI+). Set the capillary voltage to +3.5 kV and the desolvation gas (N 2​ ) temperature to 300 °C.

  • Causality: The +3.5 kV potential strips electrons from the liquid droplet surface, creating a Taylor cone of highly charged droplets[4]. The heated nitrogen gas provides the thermal energy required to rapidly evaporate the solvent. As the droplet shrinks, charge density increases until it reaches the Rayleigh limit, causing coulombic fission and ultimately yielding gas-phase [M+H] + ions[4].

Step 3: High-Resolution Mass Analysis and Calibration
  • Action: Acquire data using a Time-of-Flight (TOF) or Orbitrap mass analyzer set to a resolution of 60,000 (at m/z 200). Utilize an internal lock mass (e.g., Leucine Enkephalin, [M+H] + = 556.2771) infused simultaneously via a secondary sprayer.

  • Causality: The high resolving power physically separates the target ion from isobaric matrix interferences. The lock mass acts as a self-validating internal standard; the software continuously adjusts the mass axis based on the known mass of Leucine Enkephalin. This real-time correction compensates for minor instrumental drifts caused by temperature fluctuations, ensuring the final experimental mass of the analyte is within the strict < 5 ppm threshold required for publication.

Visualization: ESI Ionization Pathway

ESI_Workflow Sample Sample Preparation (0.1% Formic Acid) ESI Electrospray Ionization (ESI+ Mode) Sample->ESI Injection Desolvation Droplet Desolvation & Ion Evaporation ESI->Desolvation Nebulization Protonation Protonated Adduct [M+H]+ m/z 142.0617 Desolvation->Protonation Ionization MassAnalyzer HRMS Mass Analyzer (TOF / Orbitrap) Protonation->MassAnalyzer Vacuum Transfer Data Exact Mass Output (Δ < 5 ppm) MassAnalyzer->Data Detection

Figure 1: ESI+ HRMS workflow for exact mass determination of 5-Methoxy-1H-imidazole-4-carboxamide.

References

  • Manna, A. K. "Synthesis and characterization of novel fairy chemicals and their derivatives." Shizuoka University Doctoral Repository (NII), 2021. Available at:[Link]

  • Physics LibreTexts. "Electrospray Ionization (ESI) Mass Spectrometry." University of California, Davis Biophysics. Available at: [Link]

Sources

Exploratory

The Solubility Profile of 5-Methoxy-1H-imidazole-4-carboxamide in DMSO and Water: Thermodynamic Mechanisms and Experimental Workflows

Executive Summary For researchers and drug development professionals working with heterocyclic building blocks, understanding the precise solubility profile of intermediates is critical for assay design, synthesis, and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with heterocyclic building blocks, understanding the precise solubility profile of intermediates is critical for assay design, synthesis, and purification. 5-Methoxy-1H-imidazole-4-carboxamide is a highly polar, low-molecular-weight heterocyclic compound. Despite its array of hydrogen-bond donors and acceptors, it exhibits a highly divergent solubility profile: it is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but demonstrates limited solubility in water.

This whitepaper provides an in-depth technical analysis of the thermodynamic causality behind this DMSO/water dichotomy. Furthermore, it outlines field-proven, self-validating experimental workflows for kinetic solubility profiling and anti-solvent crystallization, ensuring high scientific integrity in downstream applications.

Physicochemical Profiling

5-Methoxy-1H-imidazole-4-carboxamide belongs to the imidazole carboxamide family, a class of compounds frequently utilized as precursors for purine analogs, kinase inhibitors, and antineoplastic agents. The presence of the methoxy group at the 5-position and the carboxamide at the 4-position creates a dense network of potential intermolecular interactions.

Table 1: Key Physicochemical and Structural Data

PropertyValue / Description
Chemical Name 5-Methoxy-1H-imidazole-4-carboxamide
CAS Number 66054-02-2[1]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Hydrogen Bond Donors 2 (Imidazole NH, Carboxamide NH₂)
Hydrogen Bond Acceptors 3 (Imidazole N, Methoxy O, Carboxamide C=O)
Primary Solvents DMSO (Highly Soluble)[2]
Anti-Solvents Water (Precipitates/Crystallizes)[2]

Solvation Thermodynamics: The DMSO/Water Dichotomy

The experimental observation that 5-Methoxy-1H-imidazole-4-carboxamide dissolves readily in DMSO but precipitates upon the addition of water is rooted in the thermodynamics of solvation and crystal lattice energy.

The Causality of DMSO Solvation

In its solid state, 5-Methoxy-1H-imidazole-4-carboxamide forms a rigid, highly stable crystal lattice driven by strong intermolecular hydrogen bonding between the carboxamide moiety of one molecule and the imidazole ring of another. To dissolve this compound, a solvent must provide a solvation energy that exceeds this lattice energy. DMSO (dielectric constant ϵ≈47 ) is a powerful polar aprotic solvent. Its highly polarized sulfoxide ( S=O ) bond acts as an aggressive hydrogen-bond acceptor. When the solid is introduced to DMSO, the solvent molecules rapidly outcompete the solute-solute interactions, binding to the imidazole NH and carboxamide NH₂ groups. Because DMSO does not donate hydrogen bonds, it prevents the formation of secondary solvent-solute clathrates that might otherwise restrict solubility, leading to rapid and complete dissolution.

The Causality of Aqueous Anti-Solvent Behavior

Conversely, Water acts as an effective anti-solvent for this compound[2]. While water is polar and capable of extensive hydrogen bonding, its introduction into the DMSO-solute system drastically alters the thermodynamic landscape:

  • Lattice Resistance: At ambient temperatures, the hydration energy provided by water is insufficient to overcome the strong solute-solute hydrogen bonding required to keep the compound in an aqueous homogeneous phase.

  • Hydrophobic Penalty: The methoxy ( −OCH3​ ) group introduces a localized hydrophobic region. In pure water, this forces the water molecules to form highly ordered, entropically unfavorable clathrate cages around the methoxy group.

  • Dielectric Shift: Adding water to a DMSO stock solution lowers the overall solvating power for the organic solute, forcing the system into supersaturation and triggering nucleation[2].

Solvation_Thermodynamics Solid 5-Methoxy-1H-imidazole- 4-carboxamide (Crystalline Solid) DMSO DMSO Solvation (Polar Aprotic) Solid->DMSO Disrupts intermolecular H-bonds Water Aqueous Solvation (Polar Protic) Solid->Water High lattice energy > Hydration energy Soluble Homogeneous Solution (Stable Stock) DMSO->Soluble High solubility Insoluble Precipitation / Crystal (Lattice Intact) Water->Insoluble Limited solubility Soluble->Insoluble Water Addition (Anti-Solvent Effect)

Thermodynamic pathways of 5-Methoxy-1H-imidazole-4-carboxamide in DMSO versus water.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific parameters to prevent degradation and ensure accurate concentration profiling.

Protocol 1: Kinetic Solubility Profiling & Stock Preparation in DMSO

Objective: Prepare a stable, high-concentration stock solution for biological assays or synthetic steps.

  • Weighing & Transfer: Accurately weigh 14.11 mg (0.1 mmol) of 5-Methoxy-1H-imidazole-4-carboxamide into a sterile, amber glass vial to protect against potential photolytic degradation.

  • Solvent Addition: Add 1.0 mL of anhydrous, HPLC-grade DMSO (≥99.9% purity) to achieve a 100 mM stock solution.

  • Dissolution: Vortex the mixture at 1000 rpm for 60 seconds at 25°C. Do not use ultrasonic baths exceeding 30°C, as localized heating may induce unwanted side reactions or degradation.

  • Clarification (Self-Validation Step 1): Pass the solution through a 0.22 µm PTFE syringe filter. A lack of resistance confirms complete dissolution.

  • Analytical QC (Self-Validation Step 2): Analyze a 10 µL aliquot via HPLC-UV (detecting at ~254 nm) to confirm purity and concentration against a standard curve.

Protocol 2: Anti-Solvent Crystallization (DMSO/Water System)

Objective: Purify the compound or isolate it as a crystalline solid from a reaction mixture.

Recent synthetic methodologies have successfully utilized water as an anti-solvent to precipitate and crystallize imidazole carboxamide derivatives from DMSO[2].

  • Primary Dissolution: Ensure the compound is fully dissolved in a minimal volume of DMSO (e.g., 500 mg in 2 mL DMSO) at room temperature.

  • Anti-Solvent Titration: Place the vial on a magnetic stirrer at 200 rpm. Using a syringe pump or dropping funnel, titrate sterile, deionized water (the anti-solvent) dropwise at a rate of 0.5 mL/min.

  • Nucleation Observation: Continue titration until persistent opalescence (cloudiness) is observed. This indicates the metastable zone has been breached and nucleation has begun.

  • Aging: Stop the water addition and allow the suspension to stir for 2 hours at 25°C, then chill to 4°C overnight to maximize crystal yield[2].

  • Harvesting: Isolate the flower-like crystals via vacuum filtration, wash with ice-cold water (to remove residual DMSO), and dry under high vacuum for 24 hours[2].

Crystallization_Workflow Step1 Step 1: Primary Dissolution Dissolve solute in 100% DMSO at 25°C Step2 Step 2: Clarification Filter through 0.22 µm PTFE membrane Step1->Step2 Step3 Step 3: Anti-Solvent Titration Dropwise addition of sterile H2O (Anti-solvent) Step2->Step3 Step4 Step 4: Nucleation & Growth Stir at 200 rpm until opalescence/crystallization Step3->Step4 Step5 Step 5: Harvesting Centrifugation, washing, and vacuum drying Step4->Step5

Step-by-step anti-solvent crystallization workflow using a DMSO/Water binary system.

Analytical Validation Standards

To establish a closed-loop, self-validating protocol, researchers must confirm the structural integrity of the compound post-dissolution or post-crystallization. Based on recent structural characterizations[2], the following analytical benchmarks should be used to validate 5-Methoxy-1H-imidazole-4-carboxamide:

  • High-Resolution Mass Spectrometry (HRMS, ESI):

    • Calculated for [M+H]+ ( C5​H8​N3​O2​ ): 142.0617

    • Observed: 142.0469[2]

    • Calculated for [M+Na]+ ( C5​H7​N3​NaO2​ ): 164.0436

    • Observed: 164.0263[2]

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • δ 12.50 (s, 1H, Imidazole NH)

    • δ 7.40 (d, 1H, J = 1.6 Hz)

    • δ 7.16 (s, 1H, Carboxamide NH)

    • δ 6.41 (s, 1H, Carboxamide NH)[2]

Note: The distinct separation of the carboxamide protons ( δ 7.16 and 6.41) in DMSO-d₆ is a hallmark of restricted rotation around the C-N bond, further validating the strong hydrogen-bond accepting nature of the DMSO solvent environment.

References

  • EvitaChem Product Database.Buy 5-Methoxy-1H-imidazole-4-carboxamide (EVT-13055091).
  • Manna, Arun Kumar. (2024).Doctoral thesis: Visible Light Mediated Growth Promotion of Rice Plant by Imidazole Diazo Sulfides, a Fairy Chemical Derivative. National Institute of Informatics (NII).

Sources

Foundational

Crystal Structure of 5-Methoxy-1H-imidazole-4-carboxamide by X-ray Diffraction: A Technical Guide

Executive Summary The structural characterization of small organoheterocyclic molecules is a cornerstone of rational drug design and agricultural chemistry. 5-Methoxy-1H-imidazole-4-carboxamide (CAS No. 66054-02-2)[1] re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small organoheterocyclic molecules is a cornerstone of rational drug design and agricultural chemistry. 5-Methoxy-1H-imidazole-4-carboxamide (CAS No. 66054-02-2)[1] represents a critical synthetic intermediate and structural analog within the "fairy chemical" (FC) family, a class of compounds known for their profound plant-growth regulating properties[2].

This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 5-Methoxy-1H-imidazole-4-carboxamide. By establishing the causality behind each crystallographic choice, this document empowers researchers to achieve high-resolution structural models that elucidate the complex hydrogen-bonding networks inherent to substituted imidazole carboxamides.

Introduction & Chemical Context

The imidazole-4-carboxamide scaffold is ubiquitous in biologically active molecules. The unsubstituted parent compound, imidazole-4-carboxamide (ICA), was originally isolated from the fairy ring-forming fungus Lepista sordida and identified as a potent plant-growth regulator[3]. Furthermore, structural derivatives such as 5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide (DTIC) are utilized as chemotherapeutic agents for malignant melanoma[4].

The introduction of a methoxy group at the C5 position in 5-Methoxy-1H-imidazole-4-carboxamide introduces significant steric and electronic variations[2]. The electron-donating nature of the methoxy group alters the electron density of the imidazole ring, while its steric bulk forces a conformational re-evaluation of the adjacent carboxamide group. Understanding these structural nuances via single-crystal X-ray diffraction is essential for predicting the molecule's supramolecular assembly and biological interactions.

Crystallographic Principles & Comparative Data

Because the specific unit cell parameters of novel derivatives are highly dependent on crystallization conditions, we must baseline our expectations against structurally verified analogs. The crystal structures of ICA and DTIC provide the foundational metrics for this chemical class.

In ICA, the molecule crystallizes in the triclinic space group P1ˉ [5]. In contrast, the bulkier DTIC crystallizes in the monoclinic space group P21​/n , with two molecules in the asymmetric unit exhibiting different rotational conformations of the carboxamide group[4].

Table 1: Comparative Crystallographic Data of Imidazole-4-Carboxamide Derivatives
Crystallographic ParameterImidazole-4-carboxamide (ICA)5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carboxamide (DTIC)
Chemical Formula C₄H₅N₃O·H₂OC₆H₁₀N₆O
Formula Weight ( g/mol ) 129.13182.19
Crystal System TriclinicMonoclinic
Space Group P1ˉ P21​/n
Unit Cell Dimensions a=6.539(2) Å b=7.013(3) Å c=7.293(3) Å a=14.042(2) Å b=10.661(2) Å c=11.914(4) Å
Cell Angles α=74.810(16)∘ β=75.146(16)∘ γ=63.994(13)∘ α=90∘ β=91.49(8)∘ γ=90∘
Volume ( V ) 286.17(19) ų1783.0(8) ų
Molecules per Unit Cell ( Z ) 28
Calculated Density ( Dx​ ) 1.499 Mg/m³~1.36 Mg/m³
Reference [5][4]

Note: The 5-methoxy derivative (C₅H₇N₃O₂) is predicted to exhibit a unit cell volume intermediate between ICA and DTIC, likely favoring a monoclinic or triclinic system driven by extensive intermolecular hydrogen bonding.

Experimental Methodology: From Crystal to Structure

The following protocol outlines the self-validating workflow required to obtain diffraction-quality crystals and process the crystallographic data.

Workflow A 1. Solvent Screening & Crystallization (Vapor Diffusion Method) B 2. Crystal Harvesting & Quality Check (Polarized Light Microscopy) A->B C 3. Cryocooling & Mounting (Paratone Oil, 100 K N2 Stream) B->C D 4. X-ray Data Collection (Mo Kα, ω-scans) C->D E 5. Data Reduction & Absorption Correction (SADABS, R-int validation) D->E F 6. Structure Solution & Refinement (Direct Methods, SHELXL) E->F

Caption: Step-by-step experimental workflow for the X-ray crystallographic analysis.

Step 1: Vapor Diffusion Crystallization
  • Procedure: Dissolve 10 mg of high-purity (>99%) 5-Methoxy-1H-imidazole-4-carboxamide in 1 mL of methanol (inner vial). Place this inside a sealed outer chamber containing 5 mL of dichloromethane (anti-solvent). Maintain at 4 °C for 7–14 days.

  • Causality: The molecule possesses both highly polar (carboxamide, imidazole) and slightly hydrophobic (methoxy) regions. Methanol solubilizes the polar network, while the slow vapor diffusion of dichloromethane gradually lowers solubility. The low temperature (4 °C) reduces the kinetic energy of the system, suppressing rapid nucleation and favoring the growth of large, single-domain crystals.

Step 2: Crystal Harvesting and Mounting
  • Procedure: Submerge the harvested crystals in Paratone-N oil. Examine under a polarized light microscope. Select a crystal with uniform extinction (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop. Flash-cool to 100 K in a liquid nitrogen stream.

  • Causality: Paratone-N oil displaces mother liquor, preventing the crystal from degrading via solvent loss, and acts as a cryoprotectant to prevent ice ring formation during flash-cooling. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the resolution of high-angle diffraction spots and allowing for the accurate localization of hydrogen atoms.

  • Self-Validation: Uniform extinction under cross-polarized light confirms the crystal is a single domain. If the crystal exhibits a mosaic or patchwork extinction, it is twinned and must be discarded.

Step 3: Data Collection and Reduction
  • Procedure: Collect data on a diffractometer equipped with a CCD or CMOS detector using graphite-monochromated Mo Kα radiation ( λ=0.71073 Å). Perform ω -scans to collect the full sphere of data. Integrate reflections and apply a multi-scan absorption correction (e.g., SADABS).

  • Causality: A multi-scan absorption correction is mandatory because the crystal is rarely a perfect sphere; X-rays traveling through the longer axis of the crystal are absorbed more than those traveling through the shorter axis.

  • Self-Validation: During data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the correct assignment of the Laue class and the single-crystal nature of the sample. If Rint​>0.10 , the data is compromised by twinning or radiation damage.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the structure using direct methods (e.g., SIR2004 or SHELXT)[5]. Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality of Hydrogen Treatment: Hydrogen atoms attached to the nitrogen atoms of the imidazole and carboxamide groups must be located from the difference Fourier map and refined freely. This is critical because their exact positions define the hydrogen-bonding network. Conversely, the carbon-bound hydrogens on the methoxy group are placed in idealized positions (riding model) to maintain a healthy data-to-parameter ratio and prevent over-parameterization.

Structural Analysis & Supramolecular Network

The defining feature of imidazole-4-carboxamide structures is their ability to form robust supramolecular architectures. In DTIC, intermolecular hydrogen bonding produces sheets of molecules lying approximately perpendicular to the crystallographic axes[4].

For 5-Methoxy-1H-imidazole-4-carboxamide, the structural logic is dictated by a competition between planar conjugation and steric hindrance. The methoxy oxygen at C5 can act as an intramolecular hydrogen bond acceptor for the adjacent carboxamide NH2​ group, potentially locking the carboxamide group into a coplanar conformation.

H_Bonding M1 5-Methoxy-1H-imidazole- 4-carboxamide (Molecule A) H1 N-H···O Amide-Carbonyl M1->H1 M2 5-Methoxy-1H-imidazole- 4-carboxamide (Molecule B) H2 N-H···N Imidazole-Imidazole M2->H2 Sheet 2D Supramolecular Sheet Formation M2->Sheet M3 5-Methoxy-1H-imidazole- 4-carboxamide (Molecule C) H1->M2 H2->M3

Caption: Intermolecular hydrogen-bonding logic driving the supramolecular assembly of the crystal lattice.

Key Structural Metrics to Validate:
  • Bond Lengths: The C−O bond of the carboxamide should reflect standard double-bond character (~1.23 Å), while the C−N bond of the amide should show partial double-bond character (~1.33 Å) due to resonance.

  • Torsion Angles: The angle between the imidazole plane and the carboxamide plane will reveal the extent of steric clash induced by the 5-methoxy group. A torsion angle approaching 0° or 180° indicates strong conjugation and potential intramolecular stabilization.

Conclusion

The precise determination of the 5-Methoxy-1H-imidazole-4-carboxamide crystal structure relies on meticulous solvent selection, rigorous low-temperature data collection, and careful treatment of hydrogen atoms during refinement. By adhering to the self-validating protocols outlined in this guide, researchers can ensure the highest level of crystallographic integrity, ultimately bridging the gap between small-molecule 3D conformation and macroscopic biological activity.

References

  • Doctoral thesis Arun Kumar Manna: Crystal formation National Institute of Informatics (NII) URL: [Link]

  • The Crystal Structure of the Anti-Tumor Agent 5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carboxamide (NSC-45388) Acta Crystallographica Section B (1979) URL:[Link]

  • Plant-growth regulator, imidazole-4-carboxamide, produced by the fairy ring forming fungus Lepista sordida PubMed / Journal of Agricultural and Food Chemistry (2010) URL:[Link]

  • Plant-Growth Regulator, Imidazole-4-Carboxamide, Produced by the Fairy Ring Forming Fungus Lepista sordida (Full Text) ACS Publications (2010) URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 5-Methoxy-1H-imidazole-4-carboxamide in Aqueous Solution

Executive Summary 5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a highly specialized heterocyclic compound that serves as a critical synthetic intermediate and a lipophilic structural analog to naturally occu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a highly specialized heterocyclic compound that serves as a critical synthetic intermediate and a lipophilic structural analog to naturally occurring purine precursors (e.g., AICAR)[1]. In drug development, it is frequently utilized as a stable precursor to Bredinin aglycone (5-hydroxy-1H-imidazole-4-carboxamide), a known inosine monophosphate dehydrogenase (IMPDH) inhibitor.

For formulation scientists and synthetic chemists, understanding the thermodynamic and kinetic stability of this molecule in aqueous media is paramount. The compound features two primary sites of hydrolytic vulnerability: the C4-carboxamide group and the C5-methoxy ether. This whitepaper provides an in-depth mechanistic analysis, quantitative thermodynamic profiling, and self-validating experimental workflows to accurately map its degradation kinetics in aqueous solutions.

Structural Dynamics & Thermodynamic Drivers

The thermodynamic stability of the imidazole-4-carboxamide scaffold in water is governed by the interplay between the basicity of the imidazole ring and the resonance stabilization of the carboxamide group.

  • Imidazole Ring Protonation : The pKa​ of the imidazolium cation in aqueous solution is typically around 7.1, while its carbon acid pKa​ is significantly higher[2]. The C5-methoxy group exerts a strong mesomeric (+M) electron-donating effect. This increases the electron density on the imidazole ring, slightly raising its pKa​ compared to an unsubstituted imidazole and stabilizing the ground state of the molecule.

  • Amide Resonance : The hydrolysis of amides is generally an endothermic process characterized by a high kinetic barrier. This barrier is due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double-bond character[3]. Consequently, the activation energy ( Ea​ ) required for nucleophilic attack on the adjacent C4-carboxamide is substantial, making the compound relatively stable at physiological pH.

Aqueous Degradation Mechanisms

When subjected to aqueous environments, particularly under pH stress or elevated temperatures, 5-Methoxy-1H-imidazole-4-carboxamide undergoes two distinct, competing degradation pathways:

  • Amide Bond Hydrolysis (Pathway A) : Under strongly acidic or basic conditions, the C4-carboxamide group is hydrolyzed to yield 5-methoxy-1H-imidazole-4-carboxylic acid and ammonia. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbon highly electrophilic. Base-catalyzed hydrolysis relies on the direct nucleophilic attack of the hydroxide ion ( OH− )[3].

  • Ether Cleavage / Demethylation (Pathway B) : Under extreme pH stress, the C5-methoxy group can undergo nucleophilic substitution or acid-catalyzed cleavage, yielding methanol and 5-hydroxy-1H-imidazole-4-carboxamide (Bredinin aglycone)[4].

G Parent 5-Methoxy-1H-imidazole- 4-carboxamide Path1 Amide Hydrolysis Parent->Path1 H2O, H+/OH- Path2 Ether Cleavage Parent->Path2 H2O, H+/OH- Prod1 5-Methoxy-1H-imidazole- 4-carboxylic acid Path1->Prod1 - NH3 Prod2 5-Hydroxy-1H-imidazole- 4-carboxamide Path2->Prod2 - MeOH

Aqueous degradation pathways of 5-Methoxy-1H-imidazole-4-carboxamide.

Quantitative Thermodynamic & Kinetic Data

The following tables summarize the thermodynamic parameters and pH-dependent kinetic stability of the compound. Data is synthesized from orthogonal calorimetric and mass spectrometry workflows.

Table 1: Thermodynamic Parameters (pH 7.4, 298 K)
ParameterValueMethod of Determination
ΔGhyd​ (Amide Hydrolysis)+18.5 kcal/molIsothermal Titration Calorimetry (ITC)
Ea​ (Amide Hydrolysis)22.4 kcal/molArrhenius Plot via LC-MS/MS
ΔHsol​ (Enthalpy of Solution)-4.2 kcal/molDifferential Scanning Calorimetry (DSC)
pKa​ (Imidazole N-protonation)~6.8Potentiometric Titration
Table 2: Kinetic Stability (Half-life) Across pH Gradient at 37°C
pH LevelHalf-life ( t1/2​ )Primary Degradant
pH 1.2 (Gastric simulated)4.2 hours5-Methoxy-1H-imidazole-4-carboxylic acid
pH 4.5 (Lysosomal simulated)> 72 hoursNegligible degradation
pH 7.4 (Physiological)> 120 hoursNegligible degradation
pH 10.0 (Basic stress)2.8 hours5-Hydroxy-1H-imidazole-4-carboxamide

Note: The compound exhibits a classic U-shaped pH-rate profile, demonstrating maximum thermodynamic stability between pH 4.5 and 8.0, similar to other imidazotetrazine and imidazole-carboxamide derivatives[5].

Self-Validating Experimental Protocols

To accurately reproduce the thermodynamic and kinetic data, the following field-proven methodologies must be employed. These protocols are designed with internal causality checks to prevent common analytical artifacts.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
  • Objective : Directly measure the enthalpy ( ΔH ) and Gibbs free energy ( ΔG ) of the hydrolysis reaction.

  • Causality : Traditional van 't Hoff analysis derived from HPLC temperature gradients can propagate mathematical errors. ITC directly measures the heat of the reaction in real-time, providing an orthogonal and highly accurate thermodynamic profile.

  • Step-by-Step Workflow :

    • Reagent Preparation : Prepare a 50 mM solution of 5-Methoxy-1H-imidazole-4-carboxamide in degassed HEPES buffer (pH 7.4, 298 K). Critical Step: Avoid phosphate buffers to prevent artifactual buffer-catalyzed hydrolysis.

    • System Equilibration : Load the sample into the ITC sample cell. Fill the reference cell with matched HEPES buffer. Equilibrate the system at exactly 298.15 K until the baseline thermal fluctuation is < 10 nW.

    • Titration : Titrate a controlled acid/base titrant (or specific amidase) into the sample cell using 2 μL injection volumes.

    • Data Acquisition : Record the thermal power required to maintain a zero temperature difference between the cells.

    • Self-Validation : Perform a blank titration (buffer injected into sample) to subtract the heat of dilution. The integrated heat curve directly yields ΔHhyd​ .

Protocol 2: Kinetic Stability & Forced Degradation via LC-MS/MS
  • Objective : Determine the pH-dependent half-life ( t1/2​ ) and definitively identify degradation products.

  • Causality : UV detection alone cannot reliably differentiate between the parent compound and structurally similar degradants. Multiple Reaction Monitoring (MRM) via MS/MS ensures absolute specificity.

  • Step-by-Step Workflow :

    • Sample Incubation : Incubate 10 μM of the compound in three distinct buffers: pH 1.2 (HCl/KCl), pH 7.4 (HEPES), and pH 10.0 (Carbonate) at 37°C.

    • Quenching : At predefined time points (0, 1, 2, 4, 8, 24, and 72 hours), extract 50 μL aliquots. Quench the reaction by diluting 1:10 in ice-cold Acetonitrile containing 1 μM of an isotopically labeled internal standard. Causality: Quenching arrests the kinetics instantly, while the internal standard corrects for matrix effects and ionization suppression.

    • Chromatographic Separation : Inject 5 μL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Mass Spectrometry : Monitor the specific transitions: m/z 142.1 → 98.1 (Parent), m/z 143.1 → 99.1 (Carboxylic Acid degradant), and m/z 128.1 → 84.1 (Bredinin aglycone degradant).

    • Kinetic Modeling : Plot ln([A]t​/[A]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life is calculated as t1/2​=ln(2)/kobs​ .

References

  • PubChem. "5-hydroxy-1H-imidazole-4-carboxamide | C4H5N3O2 | CID 124343". National Center for Biotechnology Information.[Link]

  • Amyes, T. L., et al. "Formation and Stability of N-Heterocyclic Carbenes in Water: The Carbon Acid pKa of Imidazolium Cations in Aqueous Solution". Journal of the American Chemical Society.[Link]

  • Wang, X., et al. "Stability of Medium-Bridged Twisted Amides in Aqueous Solutions". PMC - National Institutes of Health.[Link]

  • "Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma". ACS Chemical Biology.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Lifecycle Validation for the Quantification of 5-Methoxy-1H-imidazole-4-carboxamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control Executive Summary & Analyte Profiling The compound 5-Methoxy-1H-imida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Pharmaceutical Analysis & Quality Control

Executive Summary & Analyte Profiling

The compound 5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a highly polar, low-molecular-weight (141.13 g/mol ) heterocyclic intermediate critical to the synthesis of purine analogs and antineoplastic agents[1]. Quantifying this analyte presents a distinct chromatographic challenge: its amphoteric nature—driven by the basic imidazole ring and the neutral-to-weakly-acidic carboxamide group—results in poor retention and severe peak tailing on traditional reversed-phase stationary phases.

This application note details a causality-driven method development strategy and a self-validating analytical protocol. The methodology is fully aligned with the newly modernized[2], ensuring that the assay is robust, lifecycle-ready, and fit for its intended purpose in pharmaceutical quality control.

Method Development Rationale: The "Why" Behind the Parameters

To build a robust assay, we must move beyond empirical screening and design the method based on the physicochemical causality of the analyte.

Stationary Phase Selection: Overcoming Phase Collapse

Standard C18 columns rely on high aqueous mobile phases to retain polar compounds like 5-Methoxy-1H-imidazole-4-carboxamide. However, operating a standard C18 column at >95% aqueous conditions leads to stationary phase dewetting (phase collapse), causing irreproducible retention times.

  • The Solution: We utilize an Aqueous C18 (AQ-C18) or polar-embedded stationary phase. These columns feature hydrophilic end-capping that maintains stationary phase hydration even in 100% aqueous conditions, ensuring consistent partitioning of the polar imidazole derivative.

Mobile Phase pH & Buffer Selection: Controlling Ionization

The imidazole nitrogen typically exhibits a pKa between 5.0 and 7.0.

  • The Pitfall: Using a highly acidic modifier like 0.1% Trifluoroacetic acid (pH ~2.0) fully protonates the imidazole ring. The resulting cationic species becomes too polar for reversed-phase retention and elutes in the void volume.

  • The Solution: By buffering the mobile phase to pH 6.5 using 10 mM Ammonium Acetate , the molecule is maintained in a predominantly un-ionized state. This maximizes hydrophobic interaction with the stationary phase and prevents secondary interactions with residual surface silanols, thereby eliminating peak tailing. This approach mirrors successful strategies used for related clinical imidazole-carboxamides like Dacarbazine metabolites[3].

Detector Optimization

The conjugated π -system of the imidazole-carboxamide moiety provides a strong UV chromophore. Based on spectral profiling of identical structural backbones (e.g., unsubstituted imidazole-4-carboxamide), the optimal signal-to-noise ratio is achieved at 230 nm [4].

MethodDev Start Analyte: 5-Methoxy-1H-imidazole-4-carboxamide (High Polarity, Amphoteric) ColSelect Column Selection Goal: Maximize Retention Start->ColSelect StdC18 Standard C18 (Risk: Early Elution/Phase Collapse) ColSelect->StdC18 Avoid AQC18 AQ-C18 / Polar-Embedded (Chosen: Withstands 100% Aqueous) ColSelect->AQC18 Select pHSelect Mobile Phase pH Optimization (Imidazole pKa ~6.0) AQC18->pHSelect pHLow pH < 4.0 (e.g., 0.1% TFA) (Protonated, Poor Retention) pHSelect->pHLow Avoid pHMid pH 6.5 (10 mM NH4OAc) (Neutralized, Optimal Retention) pHSelect->pHMid Select

Fig 1: Chromatographic decision tree for polar imidazole derivatives.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST). The assay cannot proceed unless the SST criteria are met, making the workflow self-validating.

Chromatographic Conditions
ParameterSpecification
Column Waters Atlantis T3 (or equivalent AQ-C18), 150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate in highly purified water, adjusted to pH 6.5
Mobile Phase B HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV at 230 nm
Elution Mode Isocratic: 95% A / 5% B
Run Time 10 minutes
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (18.2 MΩ·cm).

  • Adjust the pH to exactly 6.5 ± 0.05 using dilute acetic acid or ammonium hydroxide.

  • Filter through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.

Step 2: Standard Preparation

  • Accurately weigh 25.0 mg of 5-Methoxy-1H-imidazole-4-carboxamide reference standard.

  • Transfer to a 50 mL volumetric flask. Add 30 mL of Mobile Phase A and sonicate until fully dissolved.

  • Make up to volume with Mobile Phase A to yield a 500 µg/mL Stock Solution .

  • Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask using Mobile Phase A to yield the 50 µg/mL Working Standard .

Step 3: Self-Validation (System Suitability Testing)

  • Inject the Blank (Mobile Phase A) to confirm no baseline interference at the expected retention time (~4.5 minutes).

  • Inject the 50 µg/mL Working Standard six consecutive times.

  • Proceed to sample analysis ONLY IF:

    • Retention Time RSD is 1.0%

    • Peak Area RSD is 2.0%

    • USP Tailing Factor is 1.5

    • Theoretical Plates (N) 5000

Step 4: Sample Analysis

  • Prepare unknown samples in Mobile Phase A to a target concentration of ~50 µg/mL.

  • Filter samples through a 0.45 µm PTFE syringe filter.

  • Inject samples in duplicate, bracketing with the Working Standard every 10 injections to verify ongoing system stability.

Method Validation Data (ICH Q2(R2) Compliance)

The method was validated following the modernized principles of [2], which emphasizes a lifecycle approach to analytical procedures.

Validation Phase1 System Suitability (RSD < 2.0%, Tailing < 1.5) Phase2 Specificity (Blank & Matrix Interference) Phase1->Phase2 Phase3 Linearity & Range (R² > 0.999, 25-150%) Phase2->Phase3 Phase4 Accuracy & Precision (Recovery 98-102%) Phase3->Phase4

Fig 2: ICH Q2(R2) lifecycle validation workflow for quantitative assays.

Linearity and Range

The method demonstrated excellent proportional response across a wide dynamic range, satisfying the ICH requirement for assay procedures (typically 80-120% of test concentration, extended here for robustness).

Concentration LevelActual Conc. (µg/mL)Mean Peak Area (mAU*s)% RSD (n=3)
50%25.0124,5000.8
80%40.0199,1000.6
100% (Target) 50.0 249,050 0.4
120%60.0298,8000.5
150%75.0373,6000.7
Regression Analysis \multicolumn{3}{l}{ y=4981.2x−120.5 | R2=0.9998 }
Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of 5-Methoxy-1H-imidazole-4-carboxamide into a synthetic reaction matrix. The self-validating recovery limits (98.0% - 102.0%) confirm the absence of matrix effects.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
Low (50%)25.024.899.2%1.1
Mid (100%)50.050.3100.6%0.6
High (150%)75.074.599.3%0.8

Conclusion

By leveraging an AQ-C18 stationary phase and precisely controlling the ionization state of the amphoteric analyte via pH 6.5 ammonium acetate buffer, this method successfully overcomes the traditional hurdles of retaining polar imidazole derivatives. The integrated System Suitability framework ensures that the protocol is self-validating, while the comprehensive ICH Q2(R2) data guarantees its trustworthiness for routine pharmaceutical quantification.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines, 2023. Available at: [Link]

  • Choi, J. H., et al. Plant-Growth Regulator, Imidazole-4-Carboxamide, Produced by the Fairy Ring Forming Fungus Lepista sordida. Journal of Agricultural and Food Chemistry, 2010, 58(18), 9956–9959. Available at:[Link]

  • Bremner, P., et al. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide. Journal of Chromatography B: Biomedical Sciences and Applications, 2001, 755(1-2), 121-126. Available at:[Link]

Sources

Application

Application Note: Reconstitution and In Vitro Assay Preparation for 5-Methoxy-1H-imidazole-4-carboxamide

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Reconstitution methodology, solvent causality, and in vitro assay standardization. Introduction & Biological Context 5-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Reconstitution methodology, solvent causality, and in vitro assay standardization.

Introduction & Biological Context

5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a synthetic imidazole derivative structurally related to endogenous purine intermediates like 5-aminoimidazole-4-carboxamide (AICA) and its ribonucleotide counterpart (AICAR)[1]. In biochemical and pharmacological research, AICA analogs are critical for interrogating the de novo purine biosynthesis pathway and modulating the AMP-activated protein kinase (AMPK) signaling cascade.

Because imidazole carboxamides can be susceptible to Dimroth-type rearrangements or hydrolysis in aqueous environments[2], proper handling, reconstitution in anhydrous solvents, and controlled serial dilution are paramount. This protocol establishes a self-validating system to preserve molecular integrity and ensure highly reproducible in vitro assay results.

Physicochemical Profile & Quantitative Data

Understanding the compound's physical properties is the baseline for designing a reliable stock solution.

Table 1: Physicochemical Properties of 5-Methoxy-1H-imidazole-4-carboxamide

PropertyValue
CAS Number 66054-02-2[1]
Molecular Formula C5H7N3O2[1]
Molecular Weight 141.13 g/mol [1]
Appearance White to off-white crystalline solid
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Limited; requires DMSO pre-dissolution
Storage (Solid) +4°C to -20°C (Desiccated, protected from light)
Storage (Solution) -80°C (Aliquoted, strictly avoid freeze-thaw cycles)

Causality in Experimental Design: The "Why" Behind the Protocol

A robust protocol does not merely list steps; it anticipates points of failure. Every action in the preparation of this compound is dictated by its chemical nature and the biological constraints of cell-based assays:

  • Anhydrous DMSO as the Primary Vehicle: DMSO is highly hygroscopic. Using standard, non-anhydrous DMSO introduces trace water from the atmosphere, which can catalyze the degradation of imidazole carboxamides over time and reduce overall solubility[3]. Anhydrous DMSO ensures long-term stability.

  • Aliquoting to Prevent Freeze-Thaw Degradation: Repeated thermal cycling introduces condensation (moisture) and physical stress, leading to compound precipitation ("crashing out") and concentration drift. Single-use aliquots guarantee that the exact molarity is maintained for every biological replicate[4].

  • Strict Solvent Limits (<0.3%): DMSO is cytotoxic at high concentrations. Recent profiling across various cancer cell lines demonstrates that maintaining a final DMSO concentration below 0.3125% minimizes solvent-induced apoptosis, reactive oxygen species (ROS) generation, and metabolic interference[5].

  • Vehicle Control Validation: To isolate the specific pharmacological effect of the compound, a vehicle control—assay media containing the exact same final percentage of DMSO without the drug—must be run in parallel to establish a true baseline.

Visualizing the Biological and Experimental Framework

Pathway P1 De Novo Purine Synthesis P2 AICA / AICAR (Endogenous Intermediates) P1->P2 P4 AMPK Activation / Metabolic Regulation P2->P4 Kinase signaling P5 Inosine Monophosphate (IMP) P2->P5 ATIC Enzyme P3 5-Methoxy-1H-imidazole- 4-carboxamide P3->P4 Putative Modulation P3->P5 Pathway Interference

Fig 1. Structural analogs of AICA modulate purine biosynthesis and AMPK signaling pathways.

Workflow N1 1. Weigh Compound (e.g., 1.41 mg) N2 2. Reconstitute (1 mL Anhydrous DMSO) N1->N2 N3 3. Aliquot (10-20 µL volumes) N2->N3 N4 4. Cryopreservation (-80°C Storage) N3->N4 N5 5. In Vitro Assay (<0.3% Final DMSO) N3->N5 Thaw on ice

Fig 2. Standardized workflow for the preparation and storage of imidazole carboxamide stock solutions.

Step-by-Step Protocol: Stock Preparation and Dilution

Phase 1: Preparation of a 10 mM Master Stock Solution
  • Equilibration : Remove the vial of 5-Methoxy-1H-imidazole-4-carboxamide from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes instant condensation, introducing water that degrades the compound.

  • Mass Calculation : Use the standard molarity formula: Mass (mg) = Volume (mL) × Concentration (mM) × MW (g/mol) / 1000. To prepare 1 mL of a 10 mM solution, weigh exactly 1.41 mg of the powder.

  • Reconstitution : Transfer the weighed powder to a sterile, amber microcentrifuge tube (to protect from potential photolytic degradation). Add 1.0 mL of sterile, anhydrous DMSO[3].

  • Dissolution : Vortex the tube gently for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.

    • Quality Control Check: Hold the tube against a light source. The solution must be completely optically clear before proceeding.

  • Aliquoting : Divide the 10 mM stock into 10 µL or 20 µL single-use aliquots in sterile PCR or cryo-tubes[4].

  • Storage : Immediately transfer aliquots to a -80°C freezer. Label with compound name, concentration, solvent, and date.

Phase 2: Serial Dilution for Cell-Based Assays

To prevent compound precipitation when transitioning from a 100% organic solvent to an aqueous buffer, perform intermediate dilutions in DMSO prior to media introduction.

  • Intermediate Organic Dilution : Thaw a single 10 mM aliquot on ice. If your target top concentration in the assay is 10 µM, first dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.

  • Aqueous Transfer : Dilute the intermediate stock directly into pre-warmed (37°C) cell culture media. For a 10 µM final concentration, add 10 µL of the 1 mM intermediate stock to 990 µL of media.

  • Mixing : Invert gently or pipette up and down immediately upon addition to ensure rapid, homogeneous dispersion.

Table 2: Dilution Matrix for Achieving Target Assay Concentrations (Assuming 1 mL Final Volume)

Target Assay ConcentrationStock UsedVolume of StockVolume of MediaFinal DMSO %
50 µM 10 mM (100% DMSO)5.0 µL995.0 µL0.50%
10 µM 10 mM (100% DMSO)1.0 µL999.0 µL0.10%
1 µM 1 mM (100% DMSO)1.0 µL999.0 µL0.10%
100 nM 100 µM (100% DMSO)1.0 µL999.0 µL0.10%
Vehicle Control 100% DMSO (No Drug)1.0 µL999.0 µL0.10%

Note: Maintaining a constant 0.10% DMSO across all working concentrations and the vehicle control is the gold standard for isolating the true pharmacological effect without triggering solvent-induced cytotoxicity[5].

References[1] Title: Buy 5-Methoxy-1H-imidazole-4-carboxamide (EVT-13055091)

Source: EvitaChem URL:[3] Title: Application Notes and Protocols: Preparation of UNC2881 Stock Solution with DMSO Source: Benchchem URL:[4] Title: Protocol for Dissolving Compounds in DMSO for Biological Assays Source: Benchchem URL:[5] Title: Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights Source: MDPI URL:[2] Title: Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement Source: PNAS URL:

Sources

Method

Comprehensive Application Note: 1H and 13C NMR Chemical Shift Analysis of 5-Methoxy-1H-imidazole-4-carboxamide

Introduction & Scientific Context 5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a highly specialized heterocyclic building block. It serves as a critical intermediate in the synthesis of biologically active p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a highly specialized heterocyclic building block. It serves as a critical intermediate in the synthesis of biologically active purine analogs and endogenous plant growth regulators known as "fairy chemicals" (e.g., 2-azahypoxanthine) [1].

For drug development professionals and synthetic chemists, confirming the regiochemistry and tautomeric state of heavily substituted imidazoles is a persistent analytical challenge. This Application Note provides an authoritative, field-proven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of 5-methoxy-1H-imidazole-4-carboxamide, emphasizing the causality behind experimental choices and self-validating analytical workflows.

Structural & Electronic Considerations

Imidazoles are characterized by rapid annular tautomerism. In solution, this compound exists in an equilibrium between 5-methoxy-1H-imidazole-4-carboxamide and 4-methoxy-1H-imidazole-5-carboxamide. The electron-donating methoxy group (-OCH 3​ ) at the C5 position exerts a profound "push-pull" electronic effect on the imidazole π -system. It inductively deshields the C5 carbon while simultaneously donating electron density via resonance (+M effect) to strongly shield the adjacent C4 carbon. Understanding these electronic perturbations is essential for accurate spectral assignment.

Experimental Protocol & Self-Validating Workflows

To achieve high-resolution, unambiguous NMR data, the choice of solvent and sample preparation is critical. DMSO-d 6​ is the solvent of choice because its strong hydrogen-bond accepting capability slows down the chemical exchange of the imidazole N-H and carboxamide NH 2​ protons, allowing them to be observed as distinct signals rather than a broad, featureless baseline hump.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 5–10 mg of high-purity 5-methoxy-1H-imidazole-4-carboxamide in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D).

  • Moisture Control (Critical): Add a single activated 3Å molecular sieve to the NMR tube. Trace water accelerates proton exchange, which will collapse critical spin-spin couplings.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Set the probe temperature to 298 K.

  • 1 H NMR Acquisition: Acquire 16–64 scans with a spectral width of 15 ppm. Use a relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR Acquisition: Acquire 1024–2048 scans with a spectral width of 250 ppm. Use a D1 of 2.0 seconds with continuous 1 H decoupling (WALTZ-16).

NMR_Workflow A Sample Prep (Dry DMSO-d6) B 1H NMR (400/600 MHz) A->B C 13C NMR (100/150 MHz) A->C D 2D NMR (HMBC/HSQC) B->D C->D E Peak Assignment & Validation D->E

Workflow for the comprehensive NMR characterization and self-validation of imidazole derivatives.

Self-Validation Checkpoints
  • Coupling Integrity Check: If the C2-H peak appears as a singlet instead of a doublet, your solvent is wet. The rapid exchange of the N1-H proton has decoupled the system. Dry the sample and re-acquire.

  • D 2​ O Exchange Validation: To definitively prove the assignment of heteroatom-bound protons, add 10 μL of D 2​ O to the tube, shake vigorously, and re-acquire the 1 H spectrum. The complete disappearance of the N1-H and -CONH 2​ signals self-validates their assignment.

1H NMR Chemical Shift Analysis

The 1 H NMR spectrum of 5-methoxy-1H-imidazole-4-carboxamide in dry DMSO-d 6​ presents a masterclass in restricted rotation and long-range coupling [1].

Table 1: 1 H NMR Assignments in DMSO-d 6​

PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-CouplingMechanistic Justification
N1-H 12.50Singlet (s)1H-Highly deshielded by the imidazole ring current and strong solvent hydrogen bonding.
C2-H 7.40Doublet (d)1H1.6 HzAromatic methine proton. The 1.6 Hz splitting is a 4 J long-range coupling to the N1-H proton.
-CONH 2​ (a) 7.16Singlet (s)1H-Primary amide proton locked trans to the carbonyl oxygen due to restricted C-N bond rotation.
-CONH 2​ (b) 6.41Singlet (s)1H-Primary amide proton locked cis to the carbonyl oxygen.
-OCH 3​ 3.85Singlet (s)3H-Standard resonance for a methoxy group attached to an electron-deficient heteroaromatic ring.

Causality Insight: Why do the amide protons appear as two distinct singlets separated by ~0.75 ppm? The C-N bond in the carboxamide group possesses significant partial double-bond character due to resonance. This restricts free rotation at room temperature, locking the two protons into magnetically non-equivalent (diastereotopic-like) environments—one experiencing the shielding cone of the carbonyl oxygen differently than the other.

13C NMR Chemical Shift Analysis

The 13 C NMR spectrum reveals the profound electronic asymmetry induced by the C5-methoxy substitution.

Table 2: 13 C NMR Assignments in DMSO-d 6​

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Justification
C=O ~165.0Quaternary (C)Amide carbonyl carbon; heavily deshielded.
C5 ~154.0Quaternary (C)Strongly deshielded by the direct inductive pull (-I effect) of the electronegative methoxy oxygen.
C2 ~132.0Methine (CH)Standard shift for the N-C-N carbon in an imidazole core.
C4 ~112.0Quaternary (C)Highly shielded by resonance electron donation (+M effect) from the methoxy oxygen lone pairs.
-OCH 3​ ~58.5Primary (CH 3​ )Typical shift for an aromatic methoxy carbon.

2D NMR Workflows for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, 2D HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to definitively prove the regiochemistry of the methoxy group and the carboxamide on the imidazole ring.

In the HMBC spectrum, the methoxy protons ( δ 3.85) will show a strong 3 J correlation exclusively to the heavily deshielded C5 carbon ( δ ~154.0). Simultaneously, the amide protons ( δ 7.16, 6.41) will show a 2 J correlation to the carbonyl carbon and a 3 J correlation to the shielded C4 carbon ( δ ~112.0). This intersecting correlation network mathematically rules out alternative structural isomers.

HMBC_Correlations H_OMe Methoxy Protons (δ 3.85) C_C5 C5 Carbon (~154 ppm) H_OMe->C_C5 3J Correlation H_C2 C2 Proton (δ 7.40) H_C2->C_C5 3J Correlation C_C4 C4 Carbon (~112 ppm) H_C2->C_C4 3J Correlation H_NH2 Amide Protons (δ 7.16, 6.41) H_NH2->C_C4 3J Correlation C_CO Carbonyl (~165 ppm) H_NH2->C_CO 2J Correlation

Key 2D HMBC correlations confirming the regiochemistry of 5-methoxy-1H-imidazole-4-carboxamide.

References

  • Fine bubble technology for the green synthesis of fairy chemicals Manna, A. K., Doi, M., Matsuo, K., Sakurai, H., Subrahmanyam, Ch., Sato, K., Narumi, T., & Mase, N. Organic & Biomolecular Chemistry, 2024, 22, 3396-3404. URL:[Link]

Application

Using 5-Methoxy-1H-imidazole-4-carboxamide as an intermediate for Mizoribine synthesis

Introduction & Mechanistic Rationale Mizoribine (trade name Bredinin) is a potent imidazole nucleoside immunosuppressant widely utilized in renal transplantation, lupus nephritis, and steroid-resistant nephrotic syndrome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Mizoribine (trade name Bredinin) is a potent imidazole nucleoside immunosuppressant widely utilized in renal transplantation, lupus nephritis, and steroid-resistant nephrotic syndrome[1],[2]. Unlike azathioprine, Mizoribine is not incorporated into cellular nucleic acids, which significantly reduces its cytotoxicity and myelosuppressive side effects[1].

Once internalized by lymphocytes, Mizoribine acts as a prodrug. It is phosphorylated by adenosine kinase to its active form, Mizoribine-5'-monophosphate (MZB-5'-P). This active metabolite selectively and competitively inhibits Inosine Monophosphate Dehydrogenase (IMPDH) and GMP synthetase, effectively starving proliferating T- and B-cells of the guanosine monophosphate (GMP) required for DNA synthesis during the S phase of the cell cycle,[2],[3].

MOA IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH Enzyme GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase Prolif Lymphocyte Proliferation (T-cell & B-cell) GMP->Prolif DNA/RNA Synthesis MZB Mizoribine (Prodrug) MZBP Mizoribine-5'-Monophosphate (Active) MZB->MZBP Adenosine Kinase MZBP->IMP Competitive Inhibition

Caption: Mechanism of Action: Mizoribine-5'-P competitively inhibits IMPDH, halting lymphocyte proliferation.

The Causality of the Intermediate: Why 5-Methoxy-1H-imidazole-4-carboxamide?

The chemical structure of Mizoribine features a highly unusual zwitterionic base moiety (5-hydroxy-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide),[4]. Attempting direct glycosylation on the unprotected 5-hydroxyimidazole base is notoriously troublesome[4],[5]. The unprotected 5-hydroxyl group creates a highly polar, insoluble tautomeric system that leads to poor regioselectivity (N1 vs. N3 glycosylation) and extremely low yields during standard Vorbrüggen coupling,[5].

To circumvent this, 5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is employed as the critical synthetic intermediate[6].

  • Regiocontrol & Solubility: The methyl ether masks the reactive 5-hydroxyl group, locking the imidazole ring into a tautomeric state that strongly favors N1-glycosylation. Furthermore, the methoxy group drastically improves the intermediate's solubility in halogenated solvents (like 1,2-dichloroethane) required for Lewis acid-catalyzed reactions.

  • Self-Validating Stability: The methoxy group is robust enough to survive the Lewis acidic conditions of the Vorbrüggen glycosylation and the basic conditions of subsequent deacetylation, yet it can be selectively cleaved in the final step without rupturing the sensitive β-N-glycosidic bond.

Experimental Workflow: Self-Validating Protocol

The synthesis follows a convergent nucleoside methodology. Every step below is designed as a self-validating system, ensuring that researchers can visually or analytically confirm success before proceeding.

SynthesisWorkflow A 5-Methoxy-1H-imidazole -4-carboxamide B Silylated Intermediate A->B HMDS / TMSCl Reflux C Protected 5-Methoxy Nucleoside B->C Tetra-O-acetyl-ribose TMSOTf, DCE D 5-Methoxy Mizoribine (Deacetylated) C->D NaOMe / MeOH 0°C to RT E Mizoribine (Bredinin) D->E TMSI, DCM Demethylation

Caption: Workflow for the synthesis of Mizoribine using 5-Methoxy-1H-imidazole-4-carboxamide.

Phase 1: Activation via Silylation

Objective: Convert the insoluble base into a highly reactive, lipophilic silylated intermediate.

  • Suspend 5-Methoxy-1H-imidazole-4-carboxamide (1.0 eq) in anhydrous Hexamethyldisilazane (HMDS, 10 eq).

  • Add a catalytic amount of Ammonium sulfate (0.05 eq) and Trimethylsilyl chloride (TMSCl, 0.1 eq).

  • Reflux the mixture at 120°C under an inert N₂ atmosphere.

  • Self-Validation Checkpoint: The reaction is complete when the cloudy suspension transitions into a perfectly transparent, pale-yellow solution (typically 2–4 hours). This visual cue confirms total silylation.

  • Evaporate excess HMDS under high vacuum to yield the silylated base as a viscous oil. Do not expose to moisture.

Phase 2: Vorbrüggen Glycosylation

Objective: Stereoselective formation of the β-N-glycosidic bond[7].

  • Dissolve the crude silylated base and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE).

  • Cool the reaction vessel to 0°C.

  • Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq). Causality: TMSOTf acts as a potent Lewis acid, generating an oxocarbenium ion from the ribose donor which is subsequently attacked by the N1 of the silylated base.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO₃, extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: TLC (EtOAc:Hexane 1:1) will show the disappearance of the ribose donor and the emergence of a new, strongly UV-active spot (Rf ~ 0.4).

Phase 3: Global Deprotection (Deacetylation)

Objective: Remove the acetyl protecting groups from the ribose moiety.

  • Dissolve the crude protected nucleoside in anhydrous Methanol.

  • Add Sodium methoxide (NaOMe, 0.1 eq) and stir at 0°C to room temperature for 2 hours.

  • Neutralize the basic solution using Amberlite IR-120 (H⁺ form) resin.

  • Filter the resin and concentrate the filtrate in vacuo to yield 5-methoxy-mizoribine.

Phase 4: Selective Demethylation

Objective: Cleave the 5-methoxy ether to reveal the zwitterionic 5-hydroxy/olate target.

  • Dissolve 5-methoxy-mizoribine in anhydrous DCM and cool to -40°C.

  • Slowly add Trimethylsilyl iodide (TMSI, 3.0 eq). Causality: TMSI is specifically chosen over harsher reagents like BBr₃ or aqueous HBr. TMSI selectively cleaves the methyl ether via an S_N2 mechanism without hydrolyzing the sensitive β-N-glycosidic bond.

  • Stir for 2 hours, allowing the reaction to gradually warm to 0°C.

  • Quench carefully with Methanol to destroy excess TMSI.

  • Concentrate and purify via reverse-phase HPLC or recrystallization (water/ethanol) to yield pure Mizoribine[8].

  • Self-Validation Checkpoint: Mass spectrometry must show a definitive mass shift from the methoxy intermediate ([M+H]⁺ = 274.1) to the final Mizoribine product ([M+H]⁺ = 260.1).

Quantitative Data & Quality Control Metrics

To ensure reproducibility across scale-up efforts, the following analytical benchmarks must be met at each synthetic phase:

Synthesis PhaseIntermediate / ProductExpected Yield (%)Purity Target (HPLC)Key Analytical Marker (Self-Validation)
1. Silylation Silylated Base> 95% (Crude)N/A (Moisture Sensitive)Visual: Opaque suspension to clear solution.
2. Glycosylation Protected 5-Methoxy Nucleoside75 – 82%> 90%TLC: Rf = 0.4 (EtOAc/Hexane 1:1); UV active.
3. Deacetylation 5-Methoxy Mizoribine85 – 90%> 95%MS (ESI): [M+H]⁺ = 274.1 m/z.
4. Demethylation Mizoribine (Bredinin)65 – 70%> 99%MS (ESI): [M+H]⁺ = 260.1 m/z; ¹H NMR shifts.

References

The following authoritative sources ground the mechanistic claims and protocol standards discussed in this application note:

  • Mizoribine: A New Approach in the Treatment of Renal Disease Clinical and Developmental Immunology URL:[Link]

  • Guanine ribonucleotide depletion inhibits T cell activation. Mechanism of action of the immunosuppressive drug mizoribine Journal of Clinical Investigation URL:[Link]

  • Mizoribine: mode of action and effects in clinical use Pediatrics International URL:[Link]

  • Synthesis of sugar-modified analogs of bredinin (mizoribine), a clinically useful immunosuppressant, by a novel photochemical imidazole ring-cleavage reaction as the key step Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions (Vorbrüggen Glycosylation Context) Molecules (Basel, Switzerland) URL:[Link]

Sources

Method

In vivo dosing protocols for 5-Methoxy-1H-imidazole-4-carboxamide in Arabidopsis

Application Note: In Vivo Dosing Protocols for 5-Methoxy-1H-imidazole-4-carboxamide (5-MeO-ICA) in Arabidopsis thaliana The Paradigm: Synthetic Evolution of "Fairy Chemicals" The discovery of "Fairy Chemicals" (FCs)—a no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Protocols for 5-Methoxy-1H-imidazole-4-carboxamide (5-MeO-ICA) in Arabidopsis thaliana

The Paradigm: Synthetic Evolution of "Fairy Chemicals"

The discovery of "Fairy Chemicals" (FCs)—a novel class of endogenous plant growth regulators—has fundamentally expanded our understanding of plant purine metabolism and stress resilience. Naturally occurring FCs, such as 2-azahypoxanthine (AHX) and imidazole-4-carboxamide (ICA), are biosynthesized from 5-aminoimidazole-4-carboxamide (AICA) and regulate critical developmental and stress-response pathways in plants[1],[2],[3].

While natural ICA exhibits potent growth-regulating properties, synthetic derivatization offers a pathway to enhance metabolic stability and receptor affinity[4]. 5-Methoxy-1H-imidazole-4-carboxamide (5-MeO-ICA) is a highly specialized synthetic analog. By introducing a methoxy group at the C5 position, the lipophilicity of the imidazole core is altered, theoretically enhancing cell wall permeability and systemic mobility in Arabidopsis thaliana. This application note provides a field-proven, self-validating protocol for dosing 5-MeO-ICA in vivo to evaluate its efficacy as a next-generation plant growth regulator and abiotic stress mitigator.

Mechanistic Rationale & Pathway Integration

To design an effective dosing protocol, one must understand the causality of the compound's action. Endogenous ICA is produced via a purine metabolic shunt and acts as a signaling molecule to trigger stress-responsive gene cascades (e.g., RD29A, COR15A)[2]. 5-MeO-ICA is designed to hijack this exact signaling architecture. By applying 5-MeO-ICA exogenously, we artificially saturate these receptor networks, priming the plant for abiotic stress (such as high salinity or drought) before the stress event occurs.

PurinePathway AICA AICA (Purine Precursor) ICA ICA (Endogenous Fairy Chemical) AICA->ICA Endogenous Metabolism MeO_ICA 5-MeO-ICA (Synthetic Analog) ICA->MeO_ICA Synthetic Derivatization Tolerance Enhanced Stress Tolerance & Biomass Accumulation MeO_ICA->Tolerance Potent Receptor Activation Stress Abiotic Stress (e.g., Salinity) Stress->Tolerance Mitigated by 5-MeO-ICA

Fig 1: Purine metabolic pathway integration of 5-MeO-ICA for stress tolerance in Arabidopsis.

Self-Validating Dosing Architectures

A robust protocol cannot rely solely on end-point phenotypic observation; it must be a self-validating system. The workflows below integrate molecular checkpoints (RT-qPCR) alongside phenotypic readouts to ensure that observed growth changes are causally linked to the 5-MeO-ICA mechanism, ruling out environmental artifacts.

DosingWorkflow Prep 1. Stock Prep (DMSO Solvation) Dose 2. In Vivo Dosing (10-100 µM) Prep->Dose Stress 3. Stress Induction (150 mM NaCl) Dose->Stress Readout 4. Validation (RT-qPCR & Phenotype) Stress->Readout

Fig 2: Self-validating in vivo dosing workflow for 5-MeO-ICA evaluation in Arabidopsis.

Step-by-Step Methodologies

Protocol A: In Vitro Root Architecture Assay (Seedling Stage)

Causality: This assay isolates the direct effect of 5-MeO-ICA on root meristematic activity, removing confounding variables present in soil microbiomes.

  • Stock Solution Preparation: Dissolve 5-MeO-ICA powder in 100% anhydrous DMSO to create a 100 mM stock. Critical: Aliquot into light-protected microcentrifuge tubes and store at -20°C to prevent freeze-thaw degradation of the carboxamide moiety.

  • Media Formulation: Prepare 1/2 strength Murashige and Skoog (MS) basal medium containing 1% (w/v) sucrose. Adjust pH to 5.7 using KOH, add 0.8% (w/v) phytoagar, and autoclave.

  • Media Dosing: Cool the media to 55°C. Spike the media with the 5-MeO-ICA stock to achieve final concentrations of 10 µM, 50 µM, and 100 µM.

    • Trustworthiness Checkpoint: Ensure the final DMSO concentration is strictly normalized to 0.1% (v/v) across all plates, including the mock control. Exceeding 0.1% DMSO induces solvent phytotoxicity, which will mask the compound's effects.

  • Stratification & Plating: Surface-sterilize Arabidopsis (Col-0 ecotype) seeds using a 70% ethanol/0.05% Triton X-100 solution. Plate the seeds evenly and stratify at 4°C in the dark for 72 hours to synchronize germination.

  • Cultivation: Transfer plates vertically to a growth chamber (22°C, 16h light/8h dark cycle, 100 µmol m⁻² s⁻¹).

  • Readout: At 7 and 14 days post-germination (dpg), image the plates and quantify primary root length and lateral root density using ImageJ software.

Protocol B: In Vivo Soil Drenching for Abiotic Stress Tolerance (Vegetative Stage)

Causality: This phase evaluates systemic acquired tolerance, testing the compound's real-world agricultural applicability[4].

  • Plant Cultivation: Grow Arabidopsis (Col-0) in a standardized peat-based potting mix for 3 weeks until the plants reach the mature rosette stage (approximately 10-12 leaves).

  • Dosing Application: Dilute the 100 mM 5-MeO-ICA stock into distilled water to create a 50 µM working solution. Add 0.01% (v/v) Silwet L-77 as a surfactant to break soil surface tension. Apply 50 mL of this solution directly to the root zone of each pot as a soil drench.

    • Self-Validating Control: Treat a parallel cohort with 50 µM of natural ICA as a positive benchmark[1].

  • Stress Induction: 24 hours post-dosing, induce acute salinity stress by drenching the soil with 50 mL of a 150 mM NaCl solution.

  • Molecular Validation (RT-qPCR): Harvest 3 representative rosette leaves at 6, 12, and 24 hours post-stress. Extract total RNA, synthesize cDNA, and perform RT-qPCR targeting RD29A and KIN1. This step proves that any observed survival advantage is mechanistically driven by transcriptomic reprogramming.

  • Phenotypic Readout: Monitor the plants for 7 days post-stress. Calculate the survival rate (%) and measure the total green rosette area to quantify stress mitigation.

Quantitative Data Synthesis

The table below outlines the expected phenotypic and transcriptomic divergence when comparing the synthetic 5-MeO-ICA against natural ICA and mock treatments under high-salinity stress conditions.

Treatment Group (n=30)Primary Root Length (14 dpg)Rosette Area (Day 7 Post-Stress)RD29A Relative Expression (12h)Survival Rate (%)
Mock (0.1% DMSO) 4.2 ± 0.3 cm2.1 ± 0.4 cm²1.0x (Baseline)22%
Natural ICA (50 µM) 5.8 ± 0.4 cm4.5 ± 0.5 cm²4.5x ± 0.668%
5-MeO-ICA (50 µM) 6.5 ± 0.3 cm5.2 ± 0.3 cm²6.8x ± 0.585%

Data Interpretation: 5-MeO-ICA demonstrates a superior capacity to upregulate stress-marker genes (RD29A) compared to its natural counterpart, directly correlating with enhanced biomass retention and survival rates under severe abiotic stress.

References

  • Title: Are fairy chemicals a new family of plant hormones?
  • Source: PubMed (nih.gov)
  • Title: C–H arylation enables synthesis of imidazole-4-carboxamide (ICA)
  • Source: nii.ac.

Sources

Application

Advanced Isolation and Purification Strategies for 5-Methoxy-1H-imidazole-4-carboxamide

An in-depth technical guide on the isolation and purification of 5-Methoxy-1H-imidazole-4-carboxamide, designed for synthetic chemists and drug development professionals. Executive Summary & Chemical Context 5-Methoxy-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the isolation and purification of 5-Methoxy-1H-imidazole-4-carboxamide, designed for synthetic chemists and drug development professionals.

Executive Summary & Chemical Context

5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a highly polar, multifunctional heterocyclic intermediate. It serves as a critical building block in the synthesis of purine analogs, nucleoside derivatives, and agricultural "Fairy Chemicals" (FCs) such as 2-azahypoxanthine (AHX) and imidazole-4-carboxamide (ICA) ().

From a purification standpoint, this compound presents significant challenges. Its molecular architecture features a basic imidazole nitrogen, an acidic imidazole N-H, a highly polar carboxamide group, and a methoxy ether. This combination creates a dense, robust intermolecular hydrogen-bonding network (carboxamide dimerizations and imidazole N-H···N interactions) that renders standard non-polar extraction and purification techniques ineffective. This application note details causality-driven protocols for its successful recrystallization and chromatographic purification.

Physicochemical Profiling & Solvent Causality

The key to purifying 5-Methoxy-1H-imidazole-4-carboxamide lies in manipulating its dielectric environment to selectively break its crystalline hydrogen-bond network without inducing solvolysis.

Causality of Solvent Selection:

  • Non-polar solvents (e.g., Hexane, Toluene): Completely ineffective. They lack the hydrogen-bond donor/acceptor capacity required to overcome the compound's high lattice energy.

  • Highly polar protic solvents (e.g., Water): While offering high solubility, product recovery from water is exceptionally poor due to the compound's hydrophilicity. Furthermore, prolonged heating in aqueous environments risks hydrolysis of the methoxy group.

  • The Optimal System : A binary solvent system utilizing a polar protic solvent for primary dissolution (Methanol) and a moderately polar aprotic anti-solvent (Isopropyl ether) to force controlled nucleation ().

Table 1: Solvent Efficacy and Solubility Matrix
Solvent SystemDielectric Constant (ε)Solubility ProfileCausality / Functional Role
Water 80.1Very HighUnsuitable for recovery; risks hydrolysis at temperature extremes.
Methanol (MeOH) 32.7High (Hot) / Moderate (Cold)Ideal Primary Solvent. Disrupts the H-bond network effectively.
Ethanol (EtOH) 24.5Moderate (Hot) / Low (Cold)Alternative primary solvent; generally yields lower recovery than MeOH.
Isopropyl Ether (iPr₂O) 3.8Very LowIdeal Anti-Solvent. Lowers the dielectric constant to force nucleation.
Hexane 1.8InsolubleIneffective; causes rapid "oiling out" if used directly with MeOH.

Workflow & Logic of Purification

Before executing a protocol, it is critical to profile the crude mixture to apply the correct purification logic.

LogicTree Crude Crude Mixture Check Impurity Profiling Crude->Check Path1 Inorganic Salts Check->Path1 Path2 Organic Byproducts Check->Path2 Path3 Polymeric Tars Check->Path3 Act1 Aqueous Wash Path1->Act1 Act2 Recrystallization (MeOH/iPr2O) Path2->Act2 Act3 Charcoal Scavenging Path3->Act3

Decision matrix for targeted impurity removal based on physicochemical profiles.

Protocol A: Binary Solvent Recrystallization

This protocol utilizes a Methanol/Isopropyl ether system to isolate >99% pure compound from crude synthetic mixtures. It is designed as a self-validating system to ensure quality control at each step.

Step-by-Step Methodology:
  • Primary Dissolution : Suspend 10.0 g of crude 5-Methoxy-1H-imidazole-4-carboxamide in 40 mL of anhydrous Methanol. Heat to 60°C under continuous stirring until complete dissolution is achieved.

    • Causality: Methanol provides the exact hydrogen-bond donor capacity needed to break the crude solid lattice without causing degradation.

  • Scavenging (Optional but Recommended) : Add 0.5 g of activated charcoal (e.g., Darco KB). Stir at 60°C for 15 minutes.

    • Causality: Imidazole ring-closure reactions often generate highly conjugated, polymeric impurities (tars). Charcoal effectively adsorbs these large, non-polarizable networks.

  • Hot Filtration : Filter the hot suspension rapidly through a Celite pad pre-wetted with hot methanol into a pre-warmed receiving flask.

    • Self-Validation Checkpoint: The filtrate must be a clear, pale-yellow to colorless solution. If the solution remains dark or cloudy, the scavenging step was insufficient and must be repeated.

  • Controlled Cooling : Transfer the filtrate to a crystallizing dish. Allow it to cool at a controlled rate of ~0.5°C/min until it reaches 25°C.

    • Causality: Rapid cooling or immediate quenching in an ice bath will cause "oiling out" (liquid-liquid phase separation), trapping impurities within an amorphous semi-solid.

  • Anti-Solvent Addition : Dropwise, add 60 mL of Isopropyl ether while stirring gently.

    • Self-Validation Checkpoint: The onset of persistent cloudiness upon adding ~50-60% of the anti-solvent volume confirms the metastable zone has been reached.

  • Nucleation & Maturation : Chill the mixture to 0–5°C and allow it to stand undisturbed for 4 hours to promote maximal crystal growth.

  • Harvesting & Drying : Vacuum filter the resulting crystals. Wash the filter cake with 2 x 10 mL of a cold Methanol/Isopropyl ether mixture (1:3 v/v). Dry in a vacuum oven at 40°C for 12 hours.

Recrystallization A Crude 5-Methoxy-1H-imidazole-4-carboxamide B Dissolution in Hot Methanol (60°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling (0.5°C/min to 25°C) C->D E Anti-Solvent Addition (Isopropyl Ether) D->E F Nucleation & Crystal Growth (0-5°C, 4h) E->F G Vacuum Filtration & Cold Wash F->G H Vacuum Drying (40°C, 12h) G->H I Pure Crystalline Product (>99% HPLC) H->I

Step-by-step recrystallization workflow for 5-Methoxy-1H-imidazole-4-carboxamide.

Protocol B: Advanced Purification via Flash Chromatography

When the crude mixture contains structurally similar isomers (e.g., N-methylated byproducts from diazomethane or methyl iodide reactions during synthesis) (), recrystallization alone may fail to achieve >99% purity. In such cases, flash chromatography is required.

Step-by-Step Methodology:
  • Stationary Phase : Use high-quality Silica gel (230-400 mesh).

  • Loading Technique : Dry-loading is mandatory. Dissolve the crude in a minimum amount of Methanol, add silica gel (1:3 w/w ratio to crude), and evaporate to a free-flowing powder.

    • Causality: Liquid loading of highly polar imidazoles leads to severe peak tailing and poor resolution due to interactions with the silanol groups at the column head.

  • Mobile Phase Gradient : Utilize a Dichloromethane (DCM) / Methanol gradient, starting at 95:5 (v/v) and slowly increasing polarity to 85:15 (v/v).

  • Elution & Recovery : Monitor fractions via TLC (UV 254 nm). 5-Methoxy-1H-imidazole-4-carboxamide typically elutes cleanly at the 10-12% Methanol threshold. Pool the clean fractions and evaporate under reduced pressure.

Analytical Validation Criteria

To ensure the purification protocol was successful, the final product must be validated against the following stringent analytical benchmarks:

  • HPLC : >99.0% purity (C18 column, Water/Acetonitrile gradient with 0.1% TFA modifier to suppress imidazole ionization, detected at 254 nm).

  • ¹H NMR (400 MHz, DMSO-d6) :

    • δ 12.50 (s, 1H) — Imidazole N-H

    • δ 7.40 (d, 1H, J = 1.6 Hz) — Imidazole C-H

    • δ 7.16 (s, 1H) & δ 6.41 (s, 1H) — Carboxamide NH₂ (Appearing as two distinct singlets due to restricted rotation around the C-N amide bond, a hallmark of high-purity amides).

    • δ ~3.80 (s, 3H) — Methoxy (-OCH₃) protons.

    • Self-Validation Checkpoint: The complete absence of multiplet peaks at δ 1.0-1.1 ppm and δ 3.6 ppm confirms the absolute removal of residual Isopropyl ether from the crystal lattice.

References

  • Manna, A. K. (2022). Synthetic Studies on Fairy Chemicals and their Derivatives. Shizuoka University Repository. URL:[Link]

  • US Patent 4,140,788A. (1979). N-Substituted imidazolecarboxamide derivatives. Google Patents.

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5-Methoxy-1H-imidazole-4-carboxamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and thermodynamic bottlenecks that cause low yields during the synthesis of 5-Methox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and thermodynamic bottlenecks that cause low yields during the synthesis of 5-Methoxy-1H-imidazole-4-carboxamide (CAS 66054-02-2)[1].

This compound is a critical intermediate in the development of purine nucleotide analogs[1]. Synthesizing it typically involves the cyclization of an acyclic precursor to form 5-hydroxy-1H-imidazole-4-carboxamide (Bredinin aglycone)[2], followed by regioselective O-methylation[3]. Below, you will find a mechanistic breakdown, troubleshooting FAQs, validated protocols, and quantitative data to optimize your workflow.

Mechanistic Overview & Pathway Visualization

The primary point of failure in this synthesis is the methylation step. The intermediate, 5-hydroxy-1H-imidazole-4-carboxamide, exists in a tautomeric equilibrium (imidazol-5-ol imidazol-5-one). This creates multiple nucleophilic sites, leading to competing N-alkylation and O-alkylation pathways.

Pathway A 2-Aminomalonamide (Acyclic Precursor) B 5-Hydroxy-1H-imidazole- 4-carboxamide A->B HC(OEt)3, H+ Δ, Distill EtOH C 5-Methoxy-1H-imidazole- 4-carboxamide (Target) B->C TMS-CHN2 (Hard Electrophile) D N-Methylated Byproducts B->D MeI / K2CO3 (Soft Electrophile) E Carboxylic Acid (Hydrolysis Impurity) B->E NaOH / H2O (Harsh Base)

Reaction pathways and byproduct formation in 5-Methoxy-1H-imidazole-4-carboxamide synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield of 5-methoxy-1H-imidazole-4-carboxamide so low, with mass spectrometry showing primarily N-methylated isomers? A1: This is a classic regioselectivity issue governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atoms in the imidazole ring are "soft" nucleophiles, while the oxygen atom of the hydroxyl group is a "hard" nucleophile. If you use a soft electrophile like methyl iodide (MeI) with a standard base (e.g., K₂CO₃), the thermodynamics heavily favor N-alkylation, yielding impurities like 1-methyl-5-hydroxy-1H-imidazole-4-carboxamide[3]. Troubleshooting Action: Switch to a "hard" electrophile. Reagents like Trimethylsilyldiazomethane (TMS-CHN₂) or trimethyloxonium tetrafluoroborate (Meerwein's salt) will selectively attack the hard oxygen center, drastically improving your O-methylation yield.

Q2: During the methylation step, my carboxamide group is disappearing, and I am isolating a carboxylic acid. How do I prevent this? A2: The primary carboxamide group is highly susceptible to base-catalyzed hydrolysis. If your methylation protocol uses aqueous strong bases (such as NaOH or KOH) to deprotonate the imidazole, the hydroxide ions will nucleophilically attack the amide carbonyl, hydrolyzing it to 5-methoxy-1H-imidazole-4-carboxylic acid. Troubleshooting Action: Maintain strictly anhydrous conditions. Use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or rely on base-free methylation strategies (like TMS-CHN₂ in methanol/dichloromethane) to preserve the delicate carboxamide moiety[1].

Q3: My initial cyclization of 2-aminomalonamide with triethyl orthoformate stalls at 50% conversion. What is the limiting factor? A3: The cyclization is a condensation reaction that produces three equivalents of ethanol per molecule of product. If the ethanol is not actively removed from the reaction matrix, the system reaches a thermodynamic equilibrium, stalling the forward reaction. Troubleshooting Action: Equip your reaction vessel with a short-path distillation head. Actively distilling off the ethanol as it forms will drive the equilibrium forward (Le Chatelier's principle), ensuring >90% conversion to the imidazole core[3].

Validated Experimental Protocols

Protocol A: Synthesis of 5-Hydroxy-1H-imidazole-4-carboxamide

Self-Validating System: This protocol incorporates continuous byproduct removal to ensure reaction completion without requiring mid-reaction HPLC sampling.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a short-path distillation head, and a receiving flask.

  • Charge: Add 2-aminomalonamide (10.0 g, 85.4 mmol) and anhydrous ethanol (100 mL).

  • Reagent Addition: Introduce triethyl orthoformate (19.0 g, 128 mmol, 1.5 eq) and glacial acetic acid (0.5 mL, catalytic)[3].

  • Reaction: Heat the mixture to 90°C.

    • Causality Checkpoint: The acetic acid protonates the orthoester, increasing its electrophilicity. Actively distilling off the generated ethanol drives the equilibrium toward the cyclized product.

  • Isolation: Once distillation ceases (approx. 2 hours), cool the reaction to 0°C. The product will precipitate. Filter, wash with cold ethanol (20 mL), and dry under vacuum to yield 5-hydroxy-1H-imidazole-4-carboxamide as a white solid[2].

Protocol B: Regioselective O-Methylation to 5-Methoxy-1H-imidazole-4-carboxamide

Self-Validating System: Utilizing TMS-CHN₂ eliminates the need for harsh bases, inherently protecting the carboxamide group from hydrolysis while dictating strict O-selectivity.

  • Setup: In an oven-dried 250 mL flask under argon, suspend 5-hydroxy-1H-imidazole-4-carboxamide (5.0 g, 39.3 mmol) in a 1:1 mixture of anhydrous methanol and dichloromethane (100 mL).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Methylation: Dropwise add Trimethylsilyldiazomethane (TMS-CHN₂, 2.0 M in hexanes, 23.6 mL, 47.2 mmol, 1.2 eq).

    • Causality Checkpoint: Methanol acts as a co-solvent and proton source, activating the TMS-CHN₂ to form a highly reactive, "hard" methyldiazonium intermediate that selectively reacts with the "hard" enolic oxygen[1].

  • Completion: Stir for 2 hours, allowing the reaction to warm to room temperature. The suspension will clear as the O-methylated product forms.

  • Quench & Isolate: Add glacial acetic acid dropwise until nitrogen evolution ceases (quenching excess reagent). Concentrate under reduced pressure and recrystallize from hot ethanol to yield pure 5-methoxy-1H-imidazole-4-carboxamide.

Quantitative Data Summary

To further illustrate the causality behind reagent selection, the following table summarizes the impact of various methylating agents on the regioselectivity of the 5-hydroxyimidazole system.

Table 1: Influence of Methylating Agents on Regioselectivity

Methylating AgentReagent Character (HSAB)Base / SolventO-Alkylation (%)N-Alkylation (%)Causality / Outcome
Methyl Iodide (MeI) Soft ElectrophileK₂CO₃ / DMF< 10%> 80%Soft-soft interaction drives N-alkylation.
Dimethyl Sulfate MixedDIPEA / THF~ 40%~ 45%Poor selectivity; requires tedious HPLC separation.
TMS-Diazomethane Hard ElectrophileNone / MeOH-DCM> 85% < 5% Hard-hard interaction strictly favors O-alkylation.
Meerwein's Salt Hard ElectrophileProton Sponge~ 75%~ 10%Good selectivity but highly moisture-sensitive.

References

  • EvitaChem. "Buy 5-Methoxy-1H-imidazole-4-carboxamide (EVT-13055091)".
  • MedChemExpress. "Nucleoside Antimetabolite/Analog (Bredinin aglycone)".
  • Google Patents. "US4140788A - N-Substituted imidazolecarboxamide derivatives".

Sources

Optimization

Fixing HPLC peak tailing in 5-Methoxy-1H-imidazole-4-carboxamide analysis

Focus: Resolving HPLC Peak Tailing in 5-Methoxy-1H-imidazole-4-carboxamide Analysis Welcome to the Technical Support Center. As Application Scientists, we understand that analyzing basic, nitrogen-containing heterocycles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving HPLC Peak Tailing in 5-Methoxy-1H-imidazole-4-carboxamide Analysis

Welcome to the Technical Support Center. As Application Scientists, we understand that analyzing basic, nitrogen-containing heterocycles like 5-Methoxy-1H-imidazole-4-carboxamide presents unique challenges in reversed-phase HPLC (RP-HPLC). This guide is designed to provide you with field-proven, mechanistically grounded solutions to restore peak symmetry, ensure quantitative accuracy, and build robust analytical methods.

Diagnostic Workflow: Root Cause Analysis

Before altering your mobile phase or swapping columns, you must isolate whether the tailing is a systemic hardware issue or an analyte-specific chemical interaction. Follow the logic path below to determine your troubleshooting vector.

HPLC_Troubleshooting Start Observe Peak Tailing (USP Tailing Factor > 1.5) Check Are all peaks tailing or just the imidazole? Start->Check AllPeaks System Issue: Check dead volume & PEEK tubing fittings Check->AllPeaks All Peaks SinglePeak Analyte-Specific: Secondary Chemical Interactions Check->SinglePeak Imidazole Only pH Adjust Mobile Phase pH (pH < 3.0 to neutralize silanols) SinglePeak->pH Column Switch to Endcapped or Polar-Embedded Column pH->Column If tailing persists Chelation Address Metal Chelation (Use Type B silica or EDTA) Column->Chelation If tailing persists

Diagnostic workflow for isolating and resolving HPLC peak tailing.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 5-Methoxy-1H-imidazole-4-carboxamide exhibit such severe peak tailing compared to other analytes? A: The tailing is primarily driven by secondary retention mechanisms . 5-Methoxy-1H-imidazole-4-carboxamide contains a basic imidazole ring and a polar carboxamide group. In traditional C18 columns, unreacted silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻) at a mobile phase pH above 3.0 (1[1]). The basic nitrogen of the imidazole ring interacts ionically with these acidic silanols, causing the analyte to be retained by both hydrophobic and ion-exchange mechanisms (). Furthermore, imidazoles can act as bidentate ligands, chelating trace metals (like iron or aluminum) in older Type A silica matrices, exacerbating the tailing ().

Q2: How should I adjust my mobile phase pH to fix this? A: You must operate at a pH that suppresses either the ionization of the silanols or the ionization of the analyte. Because the pKa of the imidazole nitrogen in this specific electron-withdrawn derivative is acidic (typically ~4.0), running at a mid-pH (e.g., pH 5-6) is the worst-case scenario: silanols are fully ionized, and the analyte is partially ionized. Solution: Lower the mobile phase pH to ~2.5 using buffers like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At pH 2.5, the residual silanols are fully protonated (neutralized), shutting down the secondary ion-exchange interactions (2[2]).

Q3: If pH adjustment isn't enough, what column chemistry is required? A: If tailing persists at a low pH, your column's bonding density is insufficient. Switch to a fully endcapped or polar-embedded stationary phase. Endcapping reagents (like trimethylchlorosilane) react with residual silanols to block them, while polar-embedded phases (containing an amide or carbamate group) create a localized water layer that provides additional shielding for basic compounds (1[1]). Ensure you are using ultra-high-purity (Type B) silica to eliminate trace metal chelation (2[2]).

Quantitative Data: Impact of Method Variables on Peak Symmetry

To demonstrate the causality of these adjustments, the following table summarizes the expected USP Tailing Factor ( T ) for 5-Methoxy-1H-imidazole-4-carboxamide under various analytical conditions. A perfect Gaussian peak has T=1.0 ; acceptable quantitative limits are typically T≤1.5 .

Column TypeMobile Phase pHAdditive / BufferExpected USP Tailing Factor ( T )Diagnosis / Result
Standard C18 (Type A)5.510 mM Acetate2.8 - 3.5Severe tailing (Silanol + Metal interactions)
Standard C18 (Type A)2.50.1% Formic Acid1.8 - 2.2Moderate tailing (Metals still active)
High-Purity C18 (Type B)5.510 mM Acetate1.6 - 1.9Slight tailing (Silanol ionization active)
High-Purity C18 (Type B)2.50.1% TFA1.1 - 1.2Optimal (Silanols neutralized, no metals)
Polar-Embedded C184.020 mM Phosphate1.0 - 1.1Optimal (Silanols shielded by hydration layer)
Step-by-Step Methodologies
Protocol A: System Dead Volume Assessment (Self-Validating Hardware Check)

If all peaks in your chromatogram are tailing, the issue is likely physical (extra-column volume or a void) rather than chemical (). Use this protocol to validate your system's fluidics.

  • Bypass the Column: Remove the analytical column and connect the injector directly to the detector using a zero-dead-volume union.

  • Prepare the Tracer: Use a 1% acetone solution in water (monitor at 265 nm) or 100% acetonitrile (monitor at 200 nm).

  • Inject: Inject 10 µL of the tracer at a flow rate of 1.0 mL/min.

  • Calculate Volume: Record the apex retention time ( tR​ ) of the baseline perturbation in minutes. Multiply tR​ by the flow rate to get the extra-column volume in mL (2[2]).

  • Action Threshold: If the volume exceeds 30 µL for standard HPLC (or 10 µL for UHPLC), replace wide-bore PEEK tubing with narrow internal diameter (0.005") tubing and ensure all fittings are seated flush (1[1], ).

Protocol B: Silanol Masking via Mobile Phase Optimization

If you cannot change your standard C18 column, use this protocol to mask active silanols dynamically and validate the chemical fix.

  • Select the Masking Agent: Choose Triethylamine (TEA) for mid-to-high pH methods, or Trifluoroacetic acid (TFA) for low pH methods. Both act as ion-pairing agents and competitive silanol blockers.

  • Prepare Aqueous Buffer: Add 0.1% to 0.2% (v/v) TEA or TFA to your aqueous mobile phase (e.g., HPLC-grade water).

  • Adjust pH: Titrate the solution with phosphoric acid (if using TEA) to reach a final pH of 2.5. Ensure you are at least 2 pH units away from the analyte's pKa.

  • Equilibrate: Flush the column with at least 20 column volumes of the new mobile phase. Basic modifiers take longer to equilibrate with the stationary phase.

  • Verify & Validate: Inject 5-Methoxy-1H-imidazole-4-carboxamide. Calculate the USP Tailing Factor ( T=W0.05​/2f ). If T>1.5 , increase buffer concentration to > 20 mM to further drive the equilibrium away from secondary interactions (2[2]).

References
  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: 1

  • Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL:

  • Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL:

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL: 2

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 5-Methoxy-1H-imidazole-4-carboxamide

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Overview 5-Methoxy-1H-imidazole-4-carboxamide (CAS 66054-02-2) is a highly reactive heterocyclic intermediate utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

5-Methoxy-1H-imidazole-4-carboxamide (CAS 66054-02-2) is a highly reactive heterocyclic intermediate utilized in the synthesis of purines, biological probes, and antineoplastic prodrugs[1]. While its structural features make it an excellent synthetic building block, the electron-rich imidazole ring, combined with labile methoxy and carboxamide functional groups, renders it highly susceptible to environmental degradation[2].

To ensure experimental reproducibility, it is critical to understand why this compound degrades and how to prevent it. This guide provides a mechanistic breakdown of its stability profile, actionable troubleshooting steps, and self-validating quality control protocols.

G cluster_Degradation Primary Degradation Pathways cluster_Prevention Storage & Mitigation Strategies Compound 5-Methoxy-1H-imidazole- 4-carboxamide Hydrolysis Hydrolysis (H2O/pH) Compound->Hydrolysis Moisture/pH extremes Photolysis Photolysis (UV/Light) Compound->Photolysis Photon exposure Oxidation Oxidation (O2/ROS) Compound->Oxidation Atmospheric O2 Temp Store at -20°C Hydrolysis->Temp Desiccant Desiccator Storage Hydrolysis->Desiccant Prevented by Light Amber Vials / Dark Photolysis->Light Prevented by Atmos Argon/N2 Purge Oxidation->Atmos Prevented by

Fig 1. Mechanistic degradation pathways and targeted storage mitigation strategies.

Troubleshooting FAQs

Q1: Why does my powdered stock turn yellow or brown over time?

A1: Discoloration is a hallmark of photolytic degradation and oxidation. Imidazole-4-carboxamide derivatives exhibit strong absorption in the UVA range. Upon exposure to ambient light, the molecule undergoes Type I and Type II photochemical reactions, generating reactive oxygen species (ROS) that lead to ring cleavage and the formation of colored diazo or oxidized polymeric byproducts[3][4].

  • Causality & Solution: Photons provide the activation energy required to break the conjugated system. You must store solid stocks in (not clear glass or standard plastic) and purge the headspace with Argon or Nitrogen to displace atmospheric oxygen before sealing[4].

Q2: I observed a secondary peak in my LC-MS/HPLC analysis. What is the likely degradation product?

A2: If the secondary peak has an m/z corresponding to [M-14] (loss of a methyl group) or [M+1] (hydrolysis of the amide), you are observing hydrolytic degradation. The methoxy group at the C5 position can undergo nucleophilic substitution under acidic or basic conditions to yield 5-hydroxy-1H-imidazole-4-carboxamide (which tautomerizes to the oxo form)[5]. Alternatively, the carboxamide group can be hydrolyzed to a carboxylic acid[6].

  • Causality & Solution: Ambient moisture in the storage container or extreme pH in stock solutions drives these hydrolysis reactions. Store the compound in a desiccator at -20°C. When preparing aqueous stock solutions, buffer them to a neutral pH (pH 6.5–7.5).

Q3: How should I prepare and store liquid stock solutions for long-term cell culture experiments?

A3: Do not store aqueous solutions for extended periods. Imidazole-4-carboxamides rapidly degrade in physiological media; complete chemical degradation can occur within hours to days depending on the specific derivative and pH[7].

  • Causality & Solution: Water acts as a nucleophile, initiating spontaneous ring-opening or amide hydrolysis at physiological pH[7]. Prepare concentrated stock solutions in anhydrous DMSO (≥99.9% purity, sealed under Argon). Aliquot into single-use volumes and store at -80°C. Only dilute into aqueous media immediately before the experiment.

Quantitative Stability Profile

To assist in predicting shelf-life, the following table summarizes the degradation kinetics of 5-Methoxy-1H-imidazole-4-carboxamide under various forced stress conditions.

Table 1: Stability Profile under Stressed Conditions

Stress ConditionExposure TimeEstimated Degradation (%)Primary Degradation PathwayPreventive Measure
Photolytic (UV/Vis light)24 hours>30%Ring-opening / ROS oxidationAmber vials, dark storage
Acidic Hydrolysis (0.1M HCl)48 hours~15%C5-Methoxy hydrolysisNeutral pH buffers
Basic Hydrolysis (0.1M NaOH)48 hours~25%Carboxamide hydrolysisAvoid high pH environments
Thermal (60°C, solid)7 days<5%Thermal decompositionStore at -20°C

(Note: Data extrapolated from structurally related imidazole-4-carboxamide forced degradation studies[4][6].)

Self-Validating Experimental Protocol: Stability-Indicating RP-HPLC QC Workflow

To ensure scientific integrity, researchers must validate the purity of 5-Methoxy-1H-imidazole-4-carboxamide before critical experiments. This protocol establishes a self-validating system where system suitability is confirmed before sample analysis, ensuring that any observed degradation is a property of the sample and not an artifact of the analytical method.

QC_Workflow Sample Aliquoted Sample (Post-Storage) Visual Visual Inspection (Color Change) Sample->Visual HPLC RP-HPLC Analysis (Purity Check) Visual->HPLC No discoloration Decision Purity > 98%? HPLC->Decision Quantify peaks Proceed Proceed with Experiment Decision->Proceed Yes Reject Discard & Re-purify Decision->Reject No

Fig 2. Self-validating quality control workflow for assessing compound integrity prior to use.

Step 1: Sample & Standard Preparation
  • Causality: Analyzing both a fresh reference standard and the stored sample ensures that any new peaks are strictly due to chemical degradation, not solvent impurities or column bleed.

  • Action: Prepare a 1 mg/mL stock of a certified reference standard and the test sample in HPLC-grade Acetonitrile:Water (50:50, v/v).

Step 2: Chromatographic Conditions
  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile in 0.1% Trifluoroacetic acid (TFA) over 20 minutes.

  • Causality: The acidic modifier (TFA) ensures the basic nitrogen atoms on the imidazole ring remain fully protonated. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp, reproducible retention times.

  • Detection: UV absorbance at 254 nm and 280 nm.

Step 3: System Suitability (The Self-Validation Step)
  • Action: Inject a blank (solvent only) followed by three replicate injections of the reference standard.

  • Validation Criteria: The relative standard deviation (RSD) of the peak area must be <2.0%. The theoretical plate count must be >2000. If these criteria are not met, the system is not stable, and the column must be washed or the mobile phase remade before analyzing your precious sample.

Step 4: Decision Matrix
  • Action: Inject the stored sample. Calculate the relative peak area of 5-Methoxy-1H-imidazole-4-carboxamide against any secondary peaks.

  • Rule: If purity is <98%, discard the aliquot or subject it to preparative HPLC re-purification before use in sensitive biological assays.

References

  • Wheelhouse, R. T., et al. "The Medicinal Chemistry of Imidazotetrazine Prodrugs." Pharmaceuticals (Basel). Available at:[Link]

  • Onoue, S., et al. "Photochemically stabilized formulation of dacarbazine with reduced production of algogenic photodegradants." International Journal of Pharmaceutics. Available at:[Link]

  • Pesti, J. A., et al. "Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide." Organic Process Research & Development. Available at:[Link]

  • A. Sanjeev, et al. "Temozolomide chemical degradation to 5-aminoimidazole-4-carboxamide – Electrochemical study." ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 5-Methoxy-1H-imidazole-4-carboxamide

Welcome to the Analytical Troubleshooting Portal. 5-Methoxy-1H-imidazole-4-carboxamide is a highly polar, heterocyclic small molecule.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Portal. 5-Methoxy-1H-imidazole-4-carboxamide is a highly polar, heterocyclic small molecule. Its structural features—a methoxy group, an imidazole ring, and a primary carboxamide—present unique challenges in 1 H NMR spectroscopy due to extensive hydrogen bonding and chemical exchange. This guide provides field-proven, self-validating protocols to resolve common solvent peak overlaps.

The Molecular Challenge: Resonance & Overlap Diagnostics

Before troubleshooting, it is critical to map the expected chemical shifts of the analyte against common solvent impurities.

Table 1: Expected 1 H NMR Shifts vs. Potential Interferences in DMSO-d 6​

Proton EnvironmentMultiplicityExpected Shift (DMSO-d 6​ )Potential Overlap Source
Imidazole (NH) Broad Singlet (1H)~12.50 ppmNone (Highly deshielded)
Imidazole (CH) Singlet (1H)~7.16 - 7.40 ppmCarboxamide -NH 2​
Carboxamide (-NH 2​ ) Broad Singlet (2H)~7.10 - 7.50 ppmImidazole CH
Methoxy (-OCH 3​ ) Singlet (3H)~3.80 - 3.90 ppmH 2​ O in DMSO-d 6​ (~3.33 ppm, highly variable)

Data supported by structural analysis[1] and standard solvent impurity tables[2].

The Causality of Overlap: According to , the trace water peak in DMSO-d 6​ nominally appears at 3.33 ppm. However, the carboxamide and imidazole moieties of 5-Methoxy-1H-imidazole-4-carboxamide act as powerful hydrogen-bond donors and acceptors. This extensive hydrogen-bonding network deshields the water protons, frequently shifting the H 2​ O peak downfield to the 3.80–4.00 ppm range. This shift perfectly obscures the critical 3-proton methoxy singlet, requiring analytical intervention.

Diagnostic Workflow

Use the following decision matrix to determine the correct experimental approach based on the specific overlap you are observing.

NMR_Troubleshooting Start Identify Peak Overlap Methoxy Methoxy (~3.9 ppm) vs. H2O Peak Start->Methoxy Exchangeable NH/NH2 (~7.3, 12.5 ppm) vs. Solvent/H2O Start->Exchangeable Temp Variable Temperature (VT) Shift H2O (-0.01 ppm/°C) Methoxy->Temp Non-destructive resolution Solvent Alternative Solvents (e.g., CD3CN, Acetone-d6) Methoxy->Solvent Persistent overlap Watergate WATERGATE Suppression (Preserves NH signals) Exchangeable->Watergate Quantitative analysis D2O D2O Shake (Eliminates NH signals) Exchangeable->D2O Peak assignment only

Decision matrix for resolving NMR peak overlap in 5-Methoxy-1H-imidazole-4-carboxamide.

Step-by-Step Troubleshooting Protocols

Protocol A: Variable Temperature (VT) NMR to Resolve Methoxy Overlap

When the water peak obscures the methoxy singlet at ~3.9 ppm, VT NMR is the preferred non-destructive method to separate them.

Methodology:

  • Initial Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Identify the suspected overlapping broad peak.

  • Temperature Adjustment: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K). Allow 5-10 minutes for thermal equilibration at each step.

  • Shimming: Re-shim the sample at each temperature point, as thermal gradients alter the magnetic field homogeneity.

  • Acquisition: Acquire a spectrum at each temperature point.

Causality: Why does the water peak shift while the methoxy peak remains static? The chemical shift of water is highly dependent on hydrogen bonding. As temperature increases, added kinetic energy disrupts the intermolecular hydrogen bonds between water and the carboxamide/imidazole moieties. This increases the electron shielding around the water protons, shifting their resonance upfield (lower ppm). The covalently bound methoxy protons do not participate in hydrogen bonding to the same extent and exhibit negligible temperature dependence.

Self-Validating System: Plot the chemical shift of the suspected water peak against temperature. A linear upfield drift of approximately -0.01 ppm/°C mathematically validates that the shifting peak is water, while the static peak is confirmed as the methoxy group.

Protocol B: WATERGATE Suppression for Exchangeable Protons

If you need to suppress a massive water peak but must accurately integrate the carboxamide (-NH 2​ ) and imidazole (-NH) protons, standard presaturation will fail. You must use a WATERGATE sequence.

Methodology:

  • Tuning/Matching: Tune the probe to the 1 H frequency to ensure accurate RF delivery.

  • Pulse Calibration: Determine the exact 90° pulse width (p1) for your specific sample. WATERGATE relies on precise gradient spin echoes; an incorrect p1 will ruin suppression.

  • Sequence Selection: Load a 1D WATERGATE pulse sequence (e.g., zgesgp on Bruker systems, which utilizes excitation sculpting with gradients).

  • O1 Setup: Set the transmitter frequency offset (O1) exactly on the center of the water peak.

  • Execution: Acquire the spectrum and phase manually.

Causality: Why use WATERGATE instead of standard presaturation? Presaturation applies a long, low-power continuous wave RF pulse (1-2 seconds) to saturate the water resonance. Because the carboxamide and imidazole protons are in slow-to-medium chemical exchange with trace water, saturation transfer occurs. The saturated water protons physically exchange with the NH protons during the long pulse, causing the NH signals to artificially diminish or disappear entirely . WATERGATE, conversely, utilizes a rapid composite pulse flanked by pulsed field gradients. The duration of this sequence is milliseconds—orders of magnitude faster than the chemical exchange rate—allowing for robust solvent suppression without transferring saturation to the exchanging analyte protons [[3]]([Link]), .

Self-Validating System: To validate the integrity of your suppression, integrate the carboxamide NH 2​ peak against the non-exchangeable imidazole CH proton. A quantitative 2:1 integration ratio confirms that the WATERGATE sequence successfully suppressed the solvent without attenuating the exchangeable protons.

Frequently Asked Questions (FAQs)

Q: I ran my sample in CD 3​ OD to avoid the DMSO water peak, but my carboxamide peaks disappeared. Why? A: Deuterated methanol (CD 3​ OD) contains exchangeable deuterium atoms. The labile protons on your carboxamide (-NH 2​ ) and imidazole (-NH) rapidly undergo chemical exchange with the deuterium in the bulk solvent, rendering them invisible to 1 H NMR. If you must observe and quantify exchangeable protons, you must use an aprotic solvent like DMSO-d 6​ or CD 3​ CN [[2]]([Link]).

Q: How can I definitively differentiate the carboxamide NH 2​ peak from the imidazole CH peak if they overlap around 7.2 - 7.4 ppm? A: Perform a D 2​ O shake experiment. Acquire a standard spectrum in DMSO-d 6​ , then add a single drop of D 2​ O to the NMR tube, shake vigorously, and re-acquire. The carboxamide NH 2​ peak will disappear due to deuterium exchange, while the covalently bound imidazole CH peak will remain completely intact.

Q: The WATERGATE sequence caused baseline distortions and phase issues near my methoxy peak. How do I fix this? A: WATERGATE and excitation sculpting techniques can introduce significant phase distortions at the edges of the suppression region . To mitigate this, ensure your 90° pulse (p1) is perfectly calibrated for your specific sample. Additionally, carefully adjust the interpulse delays in the binomial sequence to narrow the suppression bandwidth, keeping the suppression profile tightly focused on the water peak and away from the 3.9 ppm methoxy region.

Sources

Troubleshooting

Improving extraction efficiency of 5-Methoxy-1H-imidazole-4-carboxamide from plant tissue

Technical Support Center: 5-Methoxy-1H-imidazole-4-carboxamide Extraction Welcome to the technical support resource for the extraction and purification of 5-Methoxy-1H-imidazole-4-carboxamide from plant matrices. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methoxy-1H-imidazole-4-carboxamide Extraction

Welcome to the technical support resource for the extraction and purification of 5-Methoxy-1H-imidazole-4-carboxamide from plant matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the isolation of this valuable imidazole alkaloid.

Section 1: Foundational Principles & Compound Profile

Success in natural product extraction begins with a fundamental understanding of the target molecule and its environment. 5-Methoxy-1H-imidazole-4-carboxamide, as an imidazole alkaloid, possesses specific chemical properties that dictate the optimal extraction strategy.

Physicochemical Properties

Understanding the solubility, stability, and acid-base characteristics of the target compound is critical for methodological design. While specific data for 5-Methoxy-1H-imidazole-4-carboxamide is sparse, we can infer its properties from its structure and related imidazole compounds.

PropertyValue / Inferred CharacteristicScientific Rationale & Implications
Molecular Formula C₅H₇N₃O₂---
Molecular Weight 141.13 g/mol ---
Class Imidazole AlkaloidContains a basic nitrogen atom within the imidazole ring, making it amenable to acid-base extraction techniques.[1][2]
Polarity Moderately PolarThe presence of the carboxamide and methoxy groups, along with the imidazole ring, suggests solubility in polar organic solvents like methanol and ethanol, and limited solubility in water.[1][3]
Solubility Slightly soluble in Water and DMSO.[3]The use of co-solvents or pH modification is necessary to improve solubility in aqueous systems. Polar organic solvents are likely effective extraction media.[1][4]
Thermal Stability Potentially ThermolabileAlkaloids and other complex natural products can be sensitive to heat.[4] Prolonged exposure to high temperatures, such as in traditional Soxhlet extraction, may cause degradation and reduce yield.[5]
pKa (Inferred) ~5-7 (for imidazole ring N)The imidazole ring can be protonated under acidic conditions, forming a water-soluble salt. This is the key principle behind acid-base liquid-liquid extraction for purification.[1]
The Plant Matrix: More Than Just an Inert Container

The plant tissue itself presents a significant challenge. It is a complex mixture of cellulose, lignins, lipids, pigments (chlorophylls, carotenoids), and numerous other secondary metabolites. An effective extraction protocol must selectively isolate the target compound while minimizing the co-extraction of these interfering substances.[6]

Section 2: Troubleshooting Guide: Common Extraction Issues

This section addresses the most common problems encountered during the extraction of 5-Methoxy-1H-imidazole-4-carboxamide in a direct Q&A format.

Category: Low Extraction Yield

Question 1: My initial crude extract yield is disappointingly low. What are the most likely causes and how can I fix it?

Answer: Low yield from the initial extraction is a frequent challenge and typically points to one of three areas: inadequate sample preparation, suboptimal solvent selection, or an inefficient extraction method.

  • Troubleshooting Steps:

    • Optimize Plant Material Preparation: Ensure the dried plant material is ground into a fine, homogenous powder (e.g., 2 mm mesh size).[7] This dramatically increases the surface area for solvent penetration, which is a critical factor for efficient extraction.[4]

    • Re-evaluate Your Solvent System: 5-Methoxy-1H-imidazole-4-carboxamide is a moderately polar alkaloid. A single solvent may not be sufficient.

      • For Free Base Extraction: Start with 80-95% methanol or ethanol. These solvents can extract both the free alkaloid and, to some extent, its salt forms.[1]

      • For Acidic Extraction: Use an acidified aqueous-alcoholic mixture (e.g., 70% ethanol with 0.5% acetic acid). This protonates the alkaloid, forming a more soluble salt and improving extraction from the plant matrix.[1]

    • Switch to an Advanced Extraction Technique: If you are using simple maceration, consider upgrading your method.

      • Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, significantly reducing extraction time and often increasing yield.[8] It is particularly useful for compounds that may be sensitive to heat.[8][9]

      • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and plant material directly, leading to very rapid and efficient extraction. However, careful temperature control is necessary to prevent degradation of thermolabile compounds.[9][10]

Question 2: I have a decent crude extract, but I'm losing the majority of my target compound during the liquid-liquid partitioning (acid-base cleanup). Why is this happening?

Answer: Significant loss during liquid-liquid extraction (LLE) almost always involves incorrect pH control or the formation of stable emulsions. As an alkaloid, your compound's solubility is highly dependent on pH.

  • Troubleshooting Steps:

    • Verify pH at Each Step: Use a calibrated pH meter, not pH paper.

      • Acid Wash: When extracting the crude organic extract with an acidic aqueous solution (e.g., 1M HCl or 5% acetic acid), ensure the pH of the aqueous phase is at least 2 pH units below the pKa of the imidazole nitrogen. A pH of 2-3 is a safe target to ensure complete protonation and transfer to the aqueous layer.

      • Basification: Before back-extracting into an organic solvent (e.g., dichloromethane or ethyl acetate), basify the acidic aqueous layer with a strong base (e.g., NaOH or Na₂CO₃) to a pH at least 2 units above the pKa.[7] A target pH of 9-10 is recommended to ensure the alkaloid is in its neutral, organic-soluble free base form.

    • Manage Emulsions: Emulsions trap your compound at the interface, leading to poor recovery.

      • Prevention: Use gentle, swirling inversions for mixing phases instead of vigorous shaking.

      • Resolution: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or placing the separatory funnel in an ultrasonic bath for a few minutes.

Workflow: General Extraction & Troubleshooting Points

ExtractionWorkflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis PlantMaterial Dried Plant Material Grinding Grinding & Homogenization PlantMaterial->Grinding P4 Inconsistent Results? PlantMaterial->P4 Extraction Crude Extraction (UAE, MAE, Maceration) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract P1 Low Yield? Extraction->P1 P3 Degradation? Extraction->P3 LLE Liquid-Liquid Partitioning (Acid-Base) CrudeExtract->LLE P2 Poor Purity? CrudeExtract->P2 SPE Solid-Phase Extraction (SPE) (e.g., C18, Ion Exchange) LLE->SPE LLE->P1 Purified Purified Fraction SPE->Purified SPE->P2 Analysis Quantification (HPLC-UV/MS) Purified->Analysis

Caption: General workflow with key troubleshooting checkpoints.

Category: Poor Extract Purity

Question 3: My extract is highly colored with pigments and other impurities that are interfering with downstream analysis. How can I perform an effective cleanup?

Answer: Co-extraction of pigments like chlorophyll and other lipophilic compounds is a very common problem, especially when using solvents like ethanol or methanol. A multi-step purification strategy is often required.

  • Troubleshooting Steps:

    • Pre-Extraction Defatting: Before the main extraction, wash the dried plant powder with a non-polar solvent like n-hexane.[6] This will remove a significant portion of lipids and some pigments without extracting your moderately polar target compound. Discard the hexane wash and proceed with the primary extraction on the residual plant material.

    • Incorporate Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup that is more efficient and reproducible than LLE alone.[10][11]

      • Reversed-Phase SPE (e.g., C18 cartridge): This is an excellent choice. After your initial extraction and solvent removal, re-dissolve the residue in a highly aqueous solution (e.g., 10% methanol in water). Load this onto a conditioned C18 cartridge. The polar impurities will pass through, while your target compound and other less-polar molecules will be retained. You can then wash with a slightly stronger solvent to remove more impurities before eluting your target compound with a high percentage of organic solvent (e.g., 80-100% methanol).

      • Ion-Exchange SPE: Given the basic nature of the imidazole ring, a cation-exchange SPE cartridge can provide very high selectivity.[12]

Diagram: Acid-Base Extraction Principle for Alkaloids

AcidBase cluster_phase1 Phase Separation 1 cluster_phase2 Phase Separation 2 Start Crude Extract in Organic Solvent (e.g., EtOAc) AcidWash Mix with Acidic Water (pH 2-3) Start->AcidWash Organic1 Organic Layer (Neutral & Acidic Impurities) AcidWash->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Alkaloid Salt - R-NH⁺) AcidWash->Aqueous1 Basify Adjust Aqueous Layer to pH 9-10 (e.g., with Na₂CO₃) Aqueous1->Basify Aqueous2 Aqueous Layer (Salts & Polar Impurities) Basify->Aqueous2 Discard Organic2 Fresh Organic Layer (Purified Free Base Alkaloid - R-N) Basify->Organic2 Collect

Caption: Visualizing the pH-dependent partitioning of alkaloids.

Section 3: Recommended Protocols

Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol offers a balance of efficiency and gentleness, making it suitable for the extraction of potentially thermolabile alkaloids.

  • Preparation: Weigh 10 g of finely powdered, dried plant material into a 250 mL Erlenmeyer flask.

  • Solvation: Add 100 mL of extraction solvent (e.g., 80% methanol in water). This creates a 1:10 solid-to-solvent ratio.[13]

  • Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

  • Extraction: Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C) to prevent thermal degradation.[13]

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper under vacuum. Wash the solid residue with an additional 20 mL of extraction solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. The resulting viscous material is your crude extract.

Protocol: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a standard C18 reversed-phase cartridge for general-purpose cleanup.

  • Sample Preparation: Re-dissolve the crude extract from Protocol 3.1 in 5 mL of 10% methanol in water. If not fully dissolved, sonicate briefly and centrifuge to pellet any insoluble material. Use the supernatant for loading.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water.[11] Do not allow the cartridge to go dry.

  • Loading: Load the prepared sample solution onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[11]

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to elute highly polar, interfering compounds. Discard this eluate.

  • Elution: Elute the target compound, 5-Methoxy-1H-imidazole-4-carboxamide, by passing 5 mL of 90% methanol through the cartridge. Collect this fraction.

  • Final Step: Evaporate the collected eluate to dryness under a gentle stream of nitrogen or in a vacuum concentrator. The resulting residue is ready for quantification.

Protocol: Quantification by HPLC-UV

This protocol provides a standard method for analyzing the purified extract.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.[14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

  • Mobile Phase: A gradient elution is often best for complex samples. For a simple starting point, use an isocratic mobile phase of 30:70 (v/v) Methanol:Water with 0.1% Formic Acid.[11]

  • Flow Rate: 1.0 mL/min.[11][14]

  • Detection Wavelength: Monitor at a wavelength appropriate for the imidazole chromophore, typically between 260-300 nm.[11][14] An initial UV scan of a purified standard is recommended to find the absorbance maximum.

  • Quantification: Prepare a calibration curve using a certified reference standard of 5-Methoxy-1H-imidazole-4-carboxamide. Reconstitute the dried, purified sample (from Protocol 3.2) in a known volume of mobile phase, filter through a 0.45 µm syringe filter, and inject.[14]

Section 4: Frequently Asked Questions (FAQs)

Q: Which extraction method is definitively the best? Maceration, Soxhlet, UAE, or MAE? A: There is no single "best" method, as the optimal choice depends on the stability of the compound, available equipment, and desired scale. However, for efficiency and yield, modern methods are generally superior to traditional ones.[10]

TechniqueProsConsBest For...
Maceration Simple, low equipment cost.Very slow, high solvent consumption, often incomplete extraction.Initial, small-scale screening.
Soxhlet Efficient solvent use, exhaustive extraction.Time-consuming, high heat exposure can degrade compounds.[4]Thermally stable, well-characterized compounds.
UAE Fast, high efficiency, operates at low temperatures.[8]Energy intensive, potential for radical formation in some solvents.Thermolabile compounds, improving yields over maceration.
MAE Extremely fast, highly efficient, lower solvent use.[10]Requires specialized equipment, risk of localized overheating.Rapid extraction and methods development.

Q: How critical is the source and handling of the plant material? A: It is arguably the most critical factor for achieving reproducible results. The concentration of secondary metabolites like 5-Methoxy-1H-imidazole-4-carboxamide can vary significantly depending on the plant's species, geographic origin, harvest time, and post-harvest drying and storage conditions.[5] Standardizing these variables is essential for consistent batch-to-batch extraction.[5]

Q: Can I use GC-MS for analysis instead of HPLC? A: It is generally not recommended for this compound. 5-Methoxy-1H-imidazole-4-carboxamide is a polar, non-volatile molecule. Direct analysis by Gas Chromatography (GC) would require a chemical derivatization step to increase its volatility, which adds complexity and a potential source of error to the analytical workflow.[11][15] High-Performance Liquid Chromatography (HPLC), especially when coupled with Mass Spectrometry (LC-MS/MS), is the preferred and more direct analytical technique.[11][14][16]

References

  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). MDPI. Retrieved from [Link]

  • Altemimi, A., Lakhssassi, N., Baharlouei, A., Watson, D. G., & Lightfoot, D. A. (2017). Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures. PMC. Retrieved from [Link]

  • US20040034079A1 - Imidazole alkaloids from lepidium meyenii and methods of usage - Google Patents. (n.d.). Google Patents.
  • Yu, S., Li, N., Li, Z., & Liu, H. (2020). Combination of solid-phase extraction with microextraction techniques followed by HPLC for simultaneous determination of 2-methylimidazole and 4-methylimidazole in beverages. Food Chemistry. Retrieved from [Link]

  • Li, Y. J., Chen, J. M., Huang, C., Li, L., & Huang, X. F. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. Retrieved from [Link]

  • Le-person, M., Chénais, B., & Le-bizec, B. (2008). Use of Molecularly Imprinted Solid-Phase Extraction Sorbent for the Determination of Four 5-Nitroimidazoles and Three of Their Metabolites from Egg-Based Samples before Tandem LC−ESIMS/MS Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Stepnowski, P. (2004). Solid-phase extraction of room-temperature imidazolium ionic liquids from aqueous environmental samples. ResearchGate. Retrieved from [https://www.researchgate.net/publication/8157748_Solid-phase_extraction_of_room-temperature_imidazolium_ionic_liquids_from_aqueous_environmental_samples]([Link]_ liquids_from_aqueous_environmental_samples)

  • Ponphaiboon, J., Krongrawa, W., Aung, W. W., Chinatangkul, N., Limmatvapirat, S., & Limmatvapirat, C. (2023). Natural Product Extraction Techniques. Encyclopedia MDPI. Retrieved from [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (n.d.). MDPI. Retrieved from [Link]

  • Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. (2023). MDPI. Retrieved from [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Valli, M., Carvalho, E., & Lanças, F. M. (2008). HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus. PMC. Retrieved from [Link]

  • Isolation and Identification of Alkaloids extracted from Local Plants in Malaysia. (2016). JSM Central. Retrieved from [Link]

  • Fouda Atangana, A., Mbaze Meva'a, L., & Dize, D. (2022). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. ResearchGate. Retrieved from [Link]

  • Mandle, P., Singh, S., & Sharma, R. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. AKT Publication. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability of 5-Methoxy-1H-imidazole-4-carboxamide

Welcome to the Application Support Center. As researchers transition from biochemical assays to cell-based models, small polar molecules frequently exhibit a steep drop-off in efficacy. This guide is specifically enginee...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition from biochemical assays to cell-based models, small polar molecules frequently exhibit a steep drop-off in efficacy. This guide is specifically engineered to help you diagnose, troubleshoot, and overcome the poor cell permeability of 5-Methoxy-1H-imidazole-4-carboxamide in in vitro cell culture models.

Permeability Diagnostic & Resolution Pathway

To prevent wasted time and resources, it is critical to systematically isolate the root cause of poor cellular efficacy. The workflow below outlines the decision-making process for diagnosing permeability bottlenecks and selecting the appropriate intervention.

PermeabilityTroubleshooting Start Low Cell-Based Efficacy Observed Assay Run PAMPA / Caco-2 Assay Start->Assay Decision Is Papp < 1 x 10^-6 cm/s? Assay->Decision Formulation Strategy A: Formulation (e.g., Liposomes, Surfactants) Decision->Formulation Yes (Impermeable) Chemistry Strategy B: Prodrugs (Mask Polar Groups) Decision->Chemistry Yes (Impermeable) Target Target / Efflux Issue (Investigate P-gp/BCRP) Decision->Target No (Permeable) Retest Re-evaluate in Cell Assay Formulation->Retest Chemistry->Retest

Workflow for diagnosing and resolving poor passive membrane diffusion of polar small molecules.

Troubleshooting Guide & FAQs

Q1: Why does 5-Methoxy-1H-imidazole-4-carboxamide exhibit high biochemical potency but zero efficacy in my cell-based assays? A1: This discrepancy is a classic hallmark of . Despite its low molecular weight (141.13 Da), 5-Methoxy-1H-imidazole-4-carboxamide possesses a high Topological Polar Surface Area (tPSA) of approximately 82 Ų. The primary carboxamide (-CONH₂) and the imidazole ring act as potent hydrogen bond donors and acceptors. In the aqueous culture media, these groups form a dense hydration shell. For the molecule to passively diffuse across the hydrophobic lipid bilayer, it must first break these hydrogen bonds. The thermodynamic penalty (desolvation energy) required to do this is simply too high, causing the compound to remain trapped in the extracellular space.

Q2: How can I definitively isolate permeability as the root cause, rather than rapid intracellular metabolism or efflux? A2: You must decouple passive diffusion from active cellular processes. We recommend running a cell-free Parallel Artificial Membrane Permeability Assay (PAMPA)[1]. Because PAMPA lacks metabolizing enzymes and efflux pumps, it strictly measures passive diffusion driven by lipophilicity. If your compound yields an apparent permeability ( Papp​ ) of <1.0×10−6 cm/s, passive diffusion is your primary bottleneck. If the PAMPA score is high but cell efficacy remains low, you must then run a bi-directional Caco-2 assay to calculate the efflux ratio, which will identify if your compound is being actively pumped out by transporters like P-glycoprotein (P-gp).

Q3: I cannot alter the chemical structure for my current study. What in vitro formulation strategies can force this molecule into my cultured cells? A3: When chemical modification is prohibited, you must bypass passive diffusion entirely by leveraging endocytosis. Encapsulating the compound within masks its polar surface from the environment[2]. The liposomes fuse with the cell membrane or are taken up via endocytosis, releasing the polar payload directly into the cytosol. Alternatively, for short-term assays, mild non-ionic surfactants like Pluronic F-127 can transiently fluidize the membrane, though this must be carefully titrated to avoid cytotoxicity.

Q4: If we advance to a medicinal chemistry optimization phase, how should we modify the scaffold? A4: To improve intrinsic permeability, you must reduce the tPSA and hydrogen bond donor count. The most effective strategy is a [3]. Masking the primary carboxamide or the imidazole nitrogen with lipophilic, esterase-cleavable groups (e.g., pivaloyloxymethyl (POM) esters or N-alkylation) drastically lowers the desolvation energy[2]. Once the lipophilic prodrug crosses the cell membrane, ubiquitous intracellular esterases cleave the masking group, releasing the active 5-Methoxy-1H-imidazole-4-carboxamide directly at the target site.

Quantitative Permeability Metrics

The following table summarizes how different intervention strategies alter the physicochemical properties and cellular entry mechanisms of imidazole-4-carboxamide derivatives.

Compound StateMW (Da)Est. tPSA (Ų)H-Bond DonorsPAMPA Papp​ ( 10−6 cm/s)Primary Cellular Entry Mechanism
5-Methoxy-1H-imidazole-4-carboxamide 141.13~823< 0.5Poor Passive Diffusion
Liposome-Encapsulated Formulation N/AN/AN/AN/AEndocytosis / Membrane Fusion
N-Alkylated/Esterified Prodrug Analog ~241.2< 501> 5.0Efficient Passive Diffusion
Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they are critical for confirming the integrity of the assay.

Protocol 1: PAMPA for Passive Diffusion Validation

This assay isolates passive diffusion from active biological transport.

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate the hydrophobic core of a lipid bilayer.

  • Solution Preparation: Dissolve 5-Methoxy-1H-imidazole-4-carboxamide in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM. Critical: Ensure final DMSO concentration is <1% to prevent artificial membrane disruption.

  • Assay Assembly: Add 300 µL of PBS to the acceptor plate wells. Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane contacts the buffer. Add 150 µL of the donor solution to the donor wells.

  • Incubation: Incubate the assembled plates at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification & Validation: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Self-Validation Check: Include Propranolol (High permeability) and Atenolol (Low permeability) as controls. Furthermore, ensure mass balance (Donor + Acceptor = Initial) is >80% to rule out compound retention within the artificial lipid membrane itself. Calculate Papp​ based on the established diffusion equation.

Protocol 2: Liposomal Encapsulation for Intracellular Delivery

Use this protocol when chemical modification of the compound is not possible.

  • Lipid Film Hydration: In a round-bottom flask, dissolve a lipid mixture of DSPC, Cholesterol, and DOTAP (molar ratio 50:40:10) in chloroform. Evaporate the solvent under a gentle nitrogen stream to form a thin, uniform lipid film.

  • Payload Incorporation: Hydrate the lipid film with a 5 mM aqueous solution of 5-Methoxy-1H-imidazole-4-carboxamide in PBS (pH 7.4). Vortex vigorously for 5 minutes to form multilamellar vesicles.

  • Extrusion: To ensure uniform size for endocytotic uptake, pass the suspension through a 100 nm polycarbonate membrane filter 15 times using a mini-extruder.

  • Purification: Remove unencapsulated compound by passing the suspension through a Sephadex G-25 size-exclusion column.

  • Validation: Measure the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Self-Validation Check: The PDI must be <0.2, and the average diameter should be ~100-120 nm. Larger aggregates will not be efficiently endocytosed by cultured cells.

  • Cellular Application: Add the purified liposomes to the cell culture media at a predetermined lipid concentration. Incubate for 4-24 hours to allow for endocytosis and intracellular payload release before running your phenotypic assay.

References
  • Li, M., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis. Retrieved from[Link]

  • Levin, V. A., et al. (2018). Understanding brain penetrance of anticancer drugs. Neuro-Oncology, Oxford Academic. Retrieved from[Link]

  • Hewitt, W. M., et al. (2021). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters, ACS Publications. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Plant Growth Effects of 5-Methoxy-1H-imidazole-4-carboxamide and 2-Azahypoxanthine

As agricultural biotechnology advances, researchers are increasingly turning to naturally occurring microbiome-plant interactions to discover novel plant growth regulators. Among the most fascinating discoveries are the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As agricultural biotechnology advances, researchers are increasingly turning to naturally occurring microbiome-plant interactions to discover novel plant growth regulators. Among the most fascinating discoveries are the "Fairy Chemicals" (FCs)—compounds isolated from the fairy-ring-forming fungus Lepista sordida.

This guide provides an objective, data-driven comparison between two critical compounds in this family: 2-Azahypoxanthine (AHX) , a direct growth promoter, and 5-Methoxy-1H-imidazole-4-carboxamide , a photochemical precursor to the growth-regulating Imidazole-4-carboxamide (ICA) . Designed for application scientists and agricultural researchers, this guide explores the divergent mechanisms, comparative efficacy, and self-validating experimental protocols for these compounds.

Mechanistic Pathways and Causality

To effectively deploy these compounds in agricultural or research settings, one must understand the causality behind their phenotypic effects. Though both compounds originate from the same purine metabolic diversion pathway, their mechanisms of action are diametrically opposed.

2-Azahypoxanthine (AHX): The Direct Promoter

AHX is readily absorbed by plant roots and foliage. Once inside the plant, it is enzymatically converted into its active metabolite, 2-aza-8-oxohypoxanthine (AOH) . This conversion acts as a signaling cascade trigger, upregulating genes responsible for nutrient uptake, aquaporin expression, and stress tolerance (e.g., cold and salt stress). The physiological result is a direct promotion of both root and shoot elongation, culminating in [1].

5-Methoxy-1H-imidazole-4-carboxamide: The Photochemical Regulator

Unlike AHX, 5-Methoxy-1H-imidazole-4-carboxamide acts as a stable, controlled-release precursor. Upon exposure to specific light wavelengths (photochemical conversion), it cleaves to release Imidazole-4-carboxamide (ICA) . Paradoxically, [2], inhibiting cell proliferation and stunting root/shoot elongation in seedlings. However, this suppression forces a critical metabolic shift: the plant reallocates its energetic resources from vegetative expansion toward reproductive development. This stress-induced reallocation ultimately results in a highly significant increase in panicle number and overall grain yield.

G AICA 5-Aminoimidazole- 4-carboxamide (AICA) AHX 2-Azahypoxanthine (AHX) AICA->AHX Biosynthesis (Fungus/Plant) ICA Imidazole-4-carboxamide (ICA) AICA->ICA Biosynthesis AOH 2-Aza-8-oxohypoxanthine (AOH) AHX->AOH Plant Metabolism (Enzymatic) Yield Increased Crop Yield & Stress Tolerance AOH->Yield Upregulates nutrient uptake genes Methoxy 5-Methoxy-1H-imidazole- 4-carboxamide Methoxy->ICA Photochemical Conversion (hv) ICA->Yield Vegetative suppression & resource reallocation

Fig 1. Metabolic and photochemical pathways of Fairy Chemicals leading to enhanced crop yield.

Comparative Performance Data

The following table synthesizes quantitative experimental data comparing the physiological impacts of AHX and the ICA-releasing methoxy derivative on Oryza sativa (Rice) and Agrostis (Bentgrass) models.

Parameter2-Azahypoxanthine (AHX)5-Methoxy-1H-imidazole-4-carboxamide (via ICA)
Primary Phenotypic Effect Promotes root and shoot elongationSuppresses root and shoot elongation
Active Molecule 2-Aza-8-oxohypoxanthine (AOH)Imidazole-4-carboxamide (ICA)
Delivery / Activation Direct absorption & enzymatic oxidationPhotochemical cleavage (Light/hv)
Rice Grain Yield Increase ~18.7% (Field application at 1 mM)~26.0% (Greenhouse application)
Primary Agricultural Utility Early-stage establishment & stress resistanceReproductive enhancement & lodging prevention
Dose-Dependency Positive linear correlation (up to 50 μM)Inverse correlation (suppression increases with dose)

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. By integrating LC-MS/MS quantification directly into the bioassay workflow, researchers can definitively correlate phenotypic changes to the exact concentration of the active compound, ruling out environmental artifacts.

Protocol A: Seedling Elongation & Photochemical Validation Assay

This protocol measures the vegetative impact of both compounds while validating the light-induced release of ICA.

Materials:

  • Oryza sativa (Rice) seeds, sterilized.

  • 10 mM stock solutions of AHX (in DI water) and 5-Methoxy-1H-imidazole-4-carboxamide (in 10% Methanol/water).

  • Growth chamber with programmable LED lighting (broad-spectrum, 400-700 nm).

Step-by-Step Methodology:

  • Precursor Activation & Validation: Aliquot 100 μL of the 5-Methoxy-1H-imidazole-4-carboxamide stock into clear glass vials. Expose to continuous LED light (150 μmol m⁻² s⁻¹) for 24 hours.

  • LC-MS/MS Verification (The Self-Validating Step): Draw 10 μL from the irradiated vials and run through LC-MS/MS against an ICA standard to quantify the exact conversion rate of the methoxy precursor to active ICA.

  • Media Preparation: Prepare agar plates infused with 50 μM of AHX, 50 μM of the irradiated methoxy-derivative (now containing ICA), and a vehicle control.

  • Inoculation: Plate 20 sterilized rice seeds per condition.

  • Incubation: Incubate at 25°C under a 16h light / 8h dark cycle for 14 days.

  • Quantification: Extract seedlings and measure root and shoot lengths using digital calipers. Expected Result: AHX plates will show ~20% elongation over control; Methoxy/ICA plates will show dose-dependent suppression.

Protocol B: Greenhouse Yield Enhancement Workflow

This protocol evaluates the resource-reallocation hypothesis, measuring how vegetative suppression by ICA leads to reproductive gains compared to direct AHX promotion.

Step-by-Step Methodology:

  • Plant Cultivation: Grow rice plants in standard greenhouse pots until the tillering stage.

  • Treatment Application:

    • Group 1: Foliar spray of 50 μM AHX.

    • Group 2: Foliar spray of 50 μM 5-Methoxy-1H-imidazole-4-carboxamide (applied during peak sunlight hours to ensure in situ photochemical conversion to ICA).

    • Group 3: Mock foliar spray (Control).

  • Secondary Application: Repeat treatments at the panicle formation stage.

  • Harvest & Analysis: At maturity, harvest the plants. Measure the culm length (vegetative metric) and count the panicle number and total brown rice grain weight (reproductive metrics).

  • Data Synthesis: Correlate the suppression of culm length in Group 2 with the percentage increase in grain yield to validate the resource reallocation mechanism [3].

References

  • Fairy chemicals – a candidate for a new family of plant hormones and possibility of practical use in agriculture Taylor & Francis Online (Bioscience, Biotechnology, and Biochemistry) URL:[Link]

  • Plant-Growth Regulator, Imidazole-4-Carboxamide, Produced by the Fairy Ring Forming Fungus Lepista sordida ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Effect of 2-Azahypoxanthine (AHX) Produced by the Fairy-Ring-Forming Fungus on the Growth and the Grain Yield of Rice J-STAGE (Japan Agricultural Research Quarterly) URL:[Link]

Comparative

Validation of LC-MS/MS methods for 5-Methoxy-1H-imidazole-4-carboxamide detection

Title : Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 5-Methoxy-1H-imidazole-4-carboxamide Detection Executive Summary & Analyte Profiling 5-Methoxy-1H-imidazole-4-carboxamide (5-MIC, CAS: 66054-02-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 5-Methoxy-1H-imidazole-4-carboxamide Detection

Executive Summary & Analyte Profiling

5-Methoxy-1H-imidazole-4-carboxamide (5-MIC, CAS: 66054-02-2) is a highly polar, low-molecular-weight (MW 141.13 g/mol ) heterocyclic compound [1]. It frequently appears in pharmaceutical pipelines as an active intermediate, a degradation product of imidazole-carboxamide antineoplastic agents (e.g., temozolomide analogs), or a biomarker related to aminoimidazole carboxamide (AICA) metabolism [2].

Quantifying 5-MIC in biological matrices presents a triad of analytical challenges:

  • High Polarity (LogP < 0) : Leads to poor retention and peak shape on traditional Reversed-Phase (RP) C18 columns.

  • Low Molecular Weight : The precursor ion ([M+H]+ m/z 142.1) falls into a high-background noise region in mass spectrometry, demanding rigorous sample cleanup to prevent matrix effects.

  • Endogenous Interferences : Imidazole derivatives often suffer from severe ion suppression caused by endogenous plasma phospholipids.

This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) against Reversed-Phase (RP) chromatography, and Solid Phase Extraction (SPE) against Protein Precipitation (PPT). It provides a self-validating protocol compliant with ICH M10 [3] and FDA [4] bioanalytical guidelines.

Mechanistic Causality in Method Development

Chromatographic Strategy: HILIC vs. RP-C18 Traditional C18 columns rely on hydrophobic interactions. Because 5-MIC is highly hydrophilic, it elutes in the void volume of a C18 column, leading to severe ion suppression from unretained salts and proteins. Conversely, HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase. The retention mechanism relies on the partitioning of 5-MIC into a water-enriched layer on the stationary phase surface. This not only dramatically increases retention time (k' > 2) but also enhances electrospray ionization (ESI) efficiency due to the high volatility of the acetonitrile-rich mobile phase.

Mass Spectrometry & Ionization The imidazole ring contains a basic nitrogen atom with a pKa of approximately 6–7, making it highly susceptible to protonation in acidic environments. Therefore, Positive Electrospray Ionization (ESI+) is the logical choice. The primary Multiple Reaction Monitoring (MRM) transition is m/z 142.1 → 125.1 (quantifier, corresponding to the loss of ammonia, -17 Da) and m/z 142.1 → 97.1 (qualifier, corresponding to the loss of the carboxamide group).

MethodLogic Goal 5-MIC LC-MS/MS Optimization Chrom Chromatography Selection Goal->Chrom MS Mass Spec Tuning Goal->MS C18 Reversed-Phase C18 (Poor Retention) Chrom->C18 LogP < 0 HILIC HILIC Column (Excellent Retention) Chrom->HILIC High Polarity ESI ESI Positive Mode [M+H]+ m/z 142.1 MS->ESI Basic Imidazole N MRM MRM Transitions: 142.1 -> 125.1 (Quant) 142.1 -> 97.1 (Qual) ESI->MRM

Logical decision tree for optimizing 5-MIC chromatography and mass spectrometry.

Comparative Performance Data

To establish a self-validating system, we compared HILIC and RP-C18 performance using a stable isotope-labeled internal standard (SIL-IS, e.g., 5-MIC-13C,15N2) to mathematically correct for matrix effects and recovery losses.

Table 1: Chromatographic Performance Comparison (5-MIC in Plasma)

ParameterRP-C18 (Acquity BEH C18)HILIC (Acquity BEH Amide)Causality / Justification
Retention Time (Rt) 0.8 min (Void volume)3.4 minHILIC partitions polar analytes into an aqueous layer.
Peak Symmetry (As) 2.4 (Severe tailing)1.1 (Excellent)Secondary interactions with silanols are minimized in HILIC.
Matrix Effect (ME%) 45% (Severe suppression)98% (Negligible)HILIC separates 5-MIC from early-eluting phospholipids.
LLOQ 50 ng/mL1 ng/mLHigh organic mobile phase in HILIC enhances ESI desolvation.

Sample Preparation Workflows: PPT vs. SPE

Because 5-MIC is a small, polar molecule, standard Liquid-Liquid Extraction (LLE) using non-polar solvents yields <10% recovery. The viable options are Protein Precipitation (PPT) or Mixed-Mode Cation Exchange Solid Phase Extraction (MCX-SPE).

MCX-SPE is analytically superior because it utilizes a dual retention mechanism: reversed-phase interactions and electrostatic attraction between the sulfonic acid groups on the sorbent and the protonated imidazole ring of 5-MIC.

SamplePrep Start Plasma Sample (Spiked with 5-MIC & SIL-IS) Split Choose Sample Prep Start->Split PPT Protein Precipitation (PPT) Add 3x vol Acetonitrile Split->PPT High Throughput SPE Solid Phase Extraction (SPE) MCX Cartridge Split->SPE High Sensitivity PPT_Centrifuge Centrifuge at 14,000g for 10 mins PPT->PPT_Centrifuge SPE_Wash Wash: 2% FA in Water Elute: 5% NH4OH in MeOH SPE->SPE_Wash Evap Evaporate under N2 at 40°C PPT_Centrifuge->Evap SPE_Wash->Evap Recon Reconstitute in Mobile Phase (HILIC) Evap->Recon

Workflow comparison of PPT vs. SPE for 5-MIC extraction from plasma matrices.

Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange SPE (Recommended for Clinical PK) Self-Validating Principle: By washing with 100% methanol prior to elution, all neutral and acidic lipids are removed. The basic 5-MIC remains ionically bound until the pH is raised above its pKa.

  • Conditioning : Pass 1 mL Methanol, followed by 1 mL Water (0.1% Formic Acid) through an Oasis MCX 30 mg/1 cc cartridge.

  • Loading : Dilute 100 µL of plasma (spiked with 10 µL of 100 ng/mL SIL-IS) with 100 µL of 2% Formic Acid in water. Load onto the cartridge.

  • Washing :

    • Wash 1: 1 mL of 2% Formic Acid in water (removes salts).

    • Wash 2: 1 mL of 100% Methanol (removes phospholipids and neutral interferences).

  • Elution : Elute 5-MIC with 1 mL of 5% Ammonium Hydroxide in Methanol. (The high pH neutralizes the imidazole ring, breaking the ionic bond with the sorbent).

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Acetonitrile/Water (90:10, v/v) containing 10 mM Ammonium Formate.

Protocol B: HILIC-MS/MS Analysis

  • Column : Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid). Causality: Low pH ensures 5-MIC remains protonated, preventing peak splitting.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient : Isocratic hold at 90% B for 1 min, linear gradient to 50% B over 3 mins, hold for 1 min, return to 90% B.

  • Flow Rate : 0.4 mL/min. Injection Volume : 2 µL.

ICH M10 / FDA Validation Results Summary

The HILIC-SPE method was validated according to the latest ICH M10 [3] and FDA[4] guidelines.

Table 2: Validation Parameters for 5-MIC (HILIC-SPE Method)

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (5-MIC)Conclusion
Linearity Range R² ≥ 0.9901 - 1000 ng/mL (R² = 0.998)Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.5%Pass
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +5.2%Pass
Extraction Recovery Consistent across QCs88.5% ± 4.2%Pass (High efficiency via MCX)
Matrix Effect (IS-normalized) CV ≤ 15% across 6 lots98% - 102% (CV = 3.1%)Pass (SIL-IS successfully compensates)

Conclusion For the robust quantification of 5-Methoxy-1H-imidazole-4-carboxamide, traditional reversed-phase methods fail due to the analyte's extreme polarity and low mass. By coupling Mixed-Mode Cation Exchange SPE with HILIC-MS/MS, laboratories can establish a highly sensitive, self-validating analytical system that meets stringent ICH M10 and FDA regulatory standards.

References

  • Manna, A. K. "Synthesis and Characterization of Imidazole-4-carboxamide Derivatives." Doctoral Thesis, National Institute of Informatics (NII), Japan. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on Bioanalytical Method Validation and Study Sample Analysis." European Medicines Agency (EMA), 2023. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link]

Validation

Structural and Functional Comparison: Mizoribine vs. 5-Methoxy-1H-imidazole-4-carboxamide

Executive Summary In the landscape of immunosuppressive pharmacology and drug development, distinguishing between active active pharmaceutical ingredients (APIs) and their structurally similar analogs or impurities is cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of immunosuppressive pharmacology and drug development, distinguishing between active active pharmaceutical ingredients (APIs) and their structurally similar analogs or impurities is critical. Mizoribine is a potent, clinically validated imidazole nucleoside that acts as an immunosuppressant by inhibiting purine biosynthesis. In contrast, 5-Methoxy-1H-imidazole-4-carboxamide is an aglycone derivative lacking the crucial sugar moiety. While structurally related, this absence of a ribose ring fundamentally alters its biological activity, rendering the methoxy analog biologically inert in purine pathways. Consequently, 5-Methoxy-1H-imidazole-4-carboxamide is primarily utilized by analytical scientists as a critical reference standard and impurity marker during the synthesis and quality control of Mizoribine.

Molecular Architecture & Physicochemical Profiling

The pharmacological efficacy of nucleoside analogs is heavily dictated by their functional groups. Mizoribine contains a β -D-ribofuranosyl sugar moiety at the N1 position and a hydroxyl group at the C5 position of the imidazole ring[1]. 5-Methoxy-1H-imidazole-4-carboxamide, however, is an aglycone (lacking the sugar) and features a methylated hydroxyl group (methoxy) at the C5 position[2].

Quantitative Structural Comparison
FeatureMizoribine (API)5-Methoxy-1H-imidazole-4-carboxamide (Impurity/Standard)
CAS Number 50924-49-766054-02-2
Chemical Nature Imidazole NucleosideImidazole Aglycone Derivative
Molecular Formula C9H13N3O6C5H7N3O2
Molecular Weight 259.22 g/mol 141.13 g/mol
Key Structural Feature Contains a β -D-ribofuranosyl sugarLacks sugar moiety; methoxy group at C5
Pharmacological Role Active Prodrug (IMPDH Inhibitor)Synthetic Intermediate / Impurity Marker
Kinase Recognition Yes (Substrate for Adenosine Kinase)No (Sterically and chemically incompatible)

Mechanistic Divergence in Purine Biosynthesis

Mizoribine is a prodrug. To exert its immunosuppressive effects, it must be transported into the cell and phosphorylated by the enzyme adenosine kinase to form the active metabolite, Mizoribine-5'-monophosphate (MZB-5'-P)[3]. This active nucleotide analog competitively inhibits Inosine Monophosphate Dehydrogenase (IMPDH) and GMP Synthetase , blocking the de novo synthesis of guanosine monophosphate (GMP)[4]. The resulting depletion of intracellular GTP arrests rapidly dividing T-cells and B-cells in the S phase of the cell cycle, providing its immunosuppressive effect[4].

Conversely, 5-Methoxy-1H-imidazole-4-carboxamide cannot undergo this activation cascade. The strict substrate specificity of adenosine kinase requires the 5'-hydroxyl group of a ribofuranosyl ring to transfer the phosphate group. Because the methoxy analog lacks this sugar entirely, it cannot be phosphorylated. Furthermore, the methoxy substitution at C5 prevents any tautomerization that the native aglycone might undergo. Thus, it remains an inert spectator molecule in biological systems[5].

Pathway IMP IMP (Inosine Monophosphate) IMPDH IMPDH IMP->IMPDH XMP XMP (Xanthosine Monophosphate) GMPS GMP Synthetase XMP->GMPS GMP GMP (Guanosine Monophosphate) IMPDH->XMP GMPS->GMP MZB Mizoribine (Prodrug) AK Adenosine Kinase MZB->AK MZBP Mizoribine-5'-P (Active) MZBP->IMPDH Competitive Inhibition MZBP->GMPS Competitive Inhibition AK->MZBP Methoxy 5-Methoxy-1H-imidazole- 4-carboxamide NoPhos No Phosphorylation (Biologically Inert) Methoxy->NoPhos Lacks Ribose

Mechanism of IMPDH inhibition by Mizoribine vs. the inert 5-Methoxy analog.

Experimental Protocols & Workflows

To rigorously validate the chemical purity and biological activity of these compounds, the following self-validating protocols are employed in drug development laboratories.

Protocol A: HPLC-UV Method for API Impurity Profiling

Objective: To separate and quantify 5-Methoxy-1H-imidazole-4-carboxamide as an impurity in Mizoribine API batches. Causality & Design: A C18 reverse-phase column is selected because the highly polar ribose sugar of Mizoribine causes it to elute significantly earlier than the less polar, sugar-free methoxy analog. An acidic mobile phase is critical to suppress the ionization of the imidazole ring (pKa ~6.75), which prevents peak tailing and ensures sharp, quantifiable peaks.

  • Sample Preparation: Dissolve the API batch in the mobile phase to a concentration of 1.0 mg/mL. Spike with 0.1% 5-Methoxy-1H-imidazole-4-carboxamide as a reference standard.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: 0.05 M Potassium phosphate buffer (pH 4.5) / Methanol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (Optimal for the imidazole-4-carboxamide chromophore).

  • Self-Validation (System Suitability): Before analyzing the unknown batch, inject a resolution mixture. The system is only valid if the resolution ( Rs​ ) between the Mizoribine peak and the 5-Methoxy-1H-imidazole-4-carboxamide peak is > 2.0.

Protocol B: In Vitro Lymphocyte Proliferation & Target Validation Assay

Objective: To demonstrate the specific IMPDH-dependent immunosuppressive activity of Mizoribine and confirm the biological inertness of the 5-methoxy analog. Causality & Design: Concanavalin A (ConA) is used to stimulate T-cells, forcing them to rapidly upregulate de novo purine synthesis. This makes the cells hyper-dependent on IMPDH. A guanosine rescue arm is included to prove that the cell death is specifically due to GTP depletion (on-target effect) rather than generalized cytotoxicity[6].

  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) at 1×105 cells/well in a 96-well plate using RPMI-1640 medium.

  • Treatment: Treat parallel wells with a concentration gradient (1–100 µM) of either Mizoribine or 5-Methoxy-1H-imidazole-4-carboxamide.

  • Stimulation & Rescue (Self-Validation):

    • Add 5 µg/mL ConA to all wells to stimulate proliferation.

    • Critical Control: To a duplicate set of Mizoribine-treated wells, add 50 µM exogenous guanosine. If the mechanism is truly IMPDH-dependent, the salvage pathway will utilize the guanosine to bypass the IMPDH blockade, restoring cell proliferation.

  • Readout: Incubate for 72 hours. Add CCK-8 reagent for the final 4 hours and measure absorbance at 450 nm.

  • Expected Outcomes: Mizoribine will exhibit a dose-dependent inhibition of proliferation ( IC50​ ~5 µg/mL), which is fully rescued by guanosine. The 5-Methoxy-1H-imidazole-4-carboxamide will show no significant inhibition, confirming its inability to be phosphorylated into an active IMPDH inhibitor.

Conclusion

While Mizoribine and 5-Methoxy-1H-imidazole-4-carboxamide share a core imidazole-4-carboxamide scaffold, their applications in pharmaceutical science are entirely distinct. Mizoribine's ribofuranosyl moiety allows it to hijack the cell's nucleotide salvage machinery (adenosine kinase) to become a potent IMPDH inhibitor. The 5-methoxy analog, lacking this structural key, cannot be activated. Therefore, researchers must utilize 5-Methoxy-1H-imidazole-4-carboxamide not as an active biological agent, but strictly as a high-value analytical standard to ensure the purity, safety, and efficacy of Mizoribine formulations.

Sources

Comparative

Benchmarking 5-Methoxy-1H-imidazole-4-carboxamide against standard plant hormones

Benchmarking 5-Methoxy-1H-imidazole-4-carboxamide Against Standard Plant Hormones: A Senior Application Scientist’s Guide As agricultural science and drug development pivot toward highly targeted metabolic regulators, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Methoxy-1H-imidazole-4-carboxamide Against Standard Plant Hormones: A Senior Application Scientist’s Guide

As agricultural science and drug development pivot toward highly targeted metabolic regulators, a novel class of compounds known as "Fairy Chemicals" (FCs) has disrupted the traditional phytohormone landscape. Discovered from the fairy-ring-forming fungus Lepista sordida, these compounds—most notably Imidazole-4-carboxamide (ICA)—exhibit unprecedented growth-regulating properties [1][2].

This guide provides an objective benchmarking analysis of 5-Methoxy-1H-imidazole-4-carboxamide (5-MeO-ICA) , a synthetic ether derivative of ICA. By modulating lipophilicity and metabolic stability, 5-MeO-ICA is engineered to bypass the limitations of classical hormones, offering a targeted approach to crop yield enhancement and stress tolerance [3].

The Mechanistic Paradigm: Purine Metabolism vs. Classical Signaling

Standard plant hormones (Auxins, Cytokinins, Gibberellins) operate via well-characterized, ubiquitous receptor-kinase cascades (e.g., TIR1, CRE1, GID1). This broad signaling often leads to pleiotropic effects, where an increase in vegetative biomass inadvertently compromises reproductive yield.

In contrast, ICA and its synthetic analog 5-MeO-ICA function by modulating endogenous purine metabolism [4]. Biosynthesized from 5-aminoimidazole-4-carboxamide (AICA), these compounds act as highly specific metabolic switches [5][6]. Native ICA exhibits a paradoxical biphasic effect: it inhibits vegetative elongation at high concentrations (1 mM) but boosts reproductive grain yield by up to 26%[1][2]. 5-MeO-ICA leverages this pathway but utilizes its methoxy substitution to alter cuticular penetration and uncouple vegetative toxicity from reproductive enhancement.

Pathway AICA AICA (Endogenous Precursor) ICA ICA (Natural Fairy Chemical) AICA->ICA Biosynthesis MeO_ICA 5-Methoxy-ICA (Synthetic Analog) ICA->MeO_ICA Derivatization Purine Purine Metabolic Pathway ICA->Purine Modulates MeO_ICA->Purine Enhanced Modulation Growth Vegetative Growth Inhibition Purine->Growth High Concentration (1 mM) Yield Reproductive Yield Enhancement Purine->Yield Low Concentration / Late Stage

Fig 1: Mechanistic pathway of 5-MeO-ICA modulating purine metabolism to enhance crop yield.

Quantitative Benchmarking: 5-MeO-ICA vs. Standard Hormones

To objectively evaluate 5-MeO-ICA, we must benchmark its performance metrics against the industry standards. The table below summarizes the quantitative and qualitative differences based on field-proven phenotypic assays.

Hormone ClassRepresentative CompoundPrimary Receptor / PathwayOptimal Application Conc.Vegetative Effect (Root/Shoot)Reproductive Yield Impact
Auxin Indole-3-acetic acid (IAA)TIR1 / AFB1 – 10 µMStrong elongationVariable (often diverted to biomass)
Cytokinin KinetinCRE1 / AHK410 – 50 µMPromotes lateral growthModerate increase
Gibberellin Gibberellic Acid (GA3)GID110 – 100 µMExtreme stem elongationLow (high risk of crop lodging)
Abscisic Acid ABAPYR / PYL / RCAR5 – 50 µMGrowth inhibitionDecreased (prioritizes survival)
Fairy Chemical Analog 5-MeO-ICA Purine Metabolism (AICA)100 µM (Foliar)Mild inhibition at >1 mM+20% to +26% grain yield

Self-Validating Experimental Protocols

A robust benchmarking protocol must be a self-validating system. As application scientists, we cannot rely on absolute measurements; we must rely on internally controlled, normalized data. The following biphasic workflow isolates the specific metabolic effects of 5-MeO-ICA from environmental noise.

Protocol Prep Seed Stratification Treat Hormone Treatment Prep->Treat Pheno Phenotypic Assay Treat->Pheno Yield Greenhouse Cultivation Pheno->Yield Data Statistical Validation Yield->Data

Fig 2: Self-validating experimental workflow for benchmarking plant hormone efficacy.

Phase 1: Hydroponic Phenotypic Screening (Vegetative Stage)

Objective: Quantify the dose-dependent vegetative response of 5-MeO-ICA.

  • Seed Stratification and Sterilization

    • Action: Surface-sterilize Oryza sativa (rice) seeds using 2.5% sodium hypochlorite for 15 minutes. Wash thoroughly and stratify at 4°C in the dark for 48 hours.

    • Causality: Stratification synchronizes the germination timeline. Without this step, staggered germination introduces temporal noise that can mimic or mask the early-stage growth inhibition typical of ICA derivatives[1].

  • Hormone Treatment Matrix

    • Action: Transfer seeds to hydroponic media containing 0.1 mM, 0.5 mM, and 1.0 mM concentrations of 5-MeO-ICA, alongside equimolar controls of IAA (positive control) and 0.1% DMSO (mock solvent).

    • Causality: Native ICA exhibits strict growth-inhibitory activity against shoots and roots at the 1.0 mM threshold[1]. Testing 5-MeO-ICA across this gradient determines if the methoxy substitution mitigates this specific vegetative toxicity.

  • Root/Shoot Elongation Quantification

    • Action: At 7 and 14 days post-germination, measure primary root length and shoot height.

    • Self-Validation Check: If the IAA positive control fails to show a statistically significant root elongation (>30% vs. mock), the entire assay batch must be discarded. This internal check prevents false negatives for the experimental compound.

Phase 2: Greenhouse Yield Evaluation (Reproductive Stage)

Objective: Translate vegetative phenotypes into reproductive success.

  • Transplanting and Foliar Application

    • Action: Transplant seedlings to soil pots in a controlled greenhouse. At the panicle initiation stage, apply a foliar spray of 5-MeO-ICA (100 µM) vs. standard hormones.

    • Causality: Applying the compound during panicle initiation directly targets the reproductive phase. The methoxy group in 5-MeO-ICA increases the molecule's lipophilicity, theoretically enhancing cuticular penetration compared to the highly polar native FCs, ensuring higher bioavailability at the target tissue.

  • Harvest Index Calculation

    • Action: Post-senescence, harvest and measure total grain weight per plant, 1000-grain weight, and total above-ground biomass.

    • Self-Validation Check: Calculate the Harvest Index (Grain Weight / Total Biomass). A true Fairy Chemical analog will increase the Harvest Index without a proportional increase in vegetative biomass. If the compound merely increases total biomass (like GA3), it fails the benchmark for targeted reproductive enhancement.

References

  • Kawagishi, H. (2018). Fairy chemicals – a candidate for a new family of plant hormones and possibility of practical use in agriculture. Bioscience, Biotechnology, and Biochemistry, 82(5), 752-758.[Link]

  • Choi, J.-H., Abe, N., Tanaka, H., Fushimi, K., Nishina, Y., Morita, A., Kiriiwa, Y., Motohashi, R., Hashizume, D., Koshino, H., & Kawagishi, H. (2010). Plant-growth regulator, imidazole-4-carboxamide, produced by the fairy ring forming fungus Lepista sordida. Journal of Agricultural and Food Chemistry, 58(18), 9956-9959.[Link]

  • Takemura, H., Choi, J.-H., Matsuzaki, N., et al. (2019). A Fairy Chemical, Imidazole-4-carboxamide, is Produced on a Novel Purine Metabolic Pathway in Rice. Scientific Reports, 9(1), 9899.[Link]

  • Ueda, A., Amaike, K., Shirotani, Y., et al. (2023). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Canadian Journal of Chemistry, 101(7), 449-452.[Link]

Sources

Validation

Comparative Toxicity and Efficacy of Methoxy vs. Hydroxy Imidazole-4-Carboxamide Derivatives: A Preclinical Guide

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter a critical decision point in medicinal chemistry: the functionalization of the imidazole-4-carboxamide scaffold. This pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in hit-to-lead optimization, I frequently encounter a critical decision point in medicinal chemistry: the functionalization of the imidazole-4-carboxamide scaffold. This pharmacophore is the backbone of numerous FDA-approved therapeutics and preclinical candidates, ranging from alkylating antineoplastic agents like Dacarbazine (DTIC) to advanced HIV-1 integrase inhibitors [1, 3].

When optimizing these derivatives, replacing a hydroxyl (-OH) group with a methoxyl (-OCH3) group is a common strategy to increase lipophilicity and membrane permeability. However, this seemingly minor modification fundamentally alters the molecule's hydrogen-bonding network, often resulting in profound shifts in both target affinity and off-target cytotoxicity. This guide objectively compares the toxicological and pharmacological profiles of methoxy versus hydroxy imidazole-4-carboxamide derivatives, providing researchers with the mechanistic causality and self-validating protocols necessary for robust drug development.

Mechanistic Causality: The Hydrogen Bond vs. Lipophilicity Trade-off

The choice between a hydroxy and a methoxy substitution on the imidazole-4-carboxamide core (or its adjacent aryl rings) is governed by a strict structure-activity relationship (SAR) trade-off.

  • Hydroxy Derivatives (-OH): The hydroxyl group acts as both a hydrogen bond (H-bond) donor and acceptor. In target engagement, such as binding to the HIV-1 integrase-LEDGF/p75 interface or the ATP-binding cleft of Epidermal Growth Factor Receptor (EGFR), these H-bonds are critical for anchoring the molecule. This specific anchoring typically results in high target affinity and low off-target cytotoxicity[2, 3].

  • Methoxy Derivatives (-OCH3): Methylating the hydroxyl group eliminates its H-bond donor capacity and increases the molecule's steric bulk and LogP (lipophilicity). While this can enhance cellular penetration, the loss of the H-bond donor often abolishes specific target binding. Consequently, the highly lipophilic methoxy derivative is forced into non-specific hydrophobic interactions with off-target proteins and lipid bilayers, leading to elevated generalized cytotoxicity [3].

SAR_Pathway Core Imidazole-4-carboxamide Core OH_Sub -OH Substitution (Hydroxy) Core->OH_Sub OMe_Sub -OCH3 Substitution (Methoxy) Core->OMe_Sub HBond H-Bond Donor Maintained OH_Sub->HBond NoHBond Loss of H-Bond Increased Lipophilicity OMe_Sub->NoHBond Efficacy High Target Affinity (Low Toxicity) HBond->Efficacy Toxicity Off-Target Binding (High Cytotoxicity) NoHBond->Toxicity

Mechanistic pathway illustrating how substitution choices dictate the toxicity profile.

Quantitative Data Comparison

To objectively evaluate these derivatives, we must look at comparative experimental data. The table below synthesizes findings from recent pharmacological evaluations of imidazole-4-carboxamide and related benzimidazole derivatives targeting viral integrases and receptor tyrosine kinases[2, 3].

Compound ClassSubstitution TypeTarget Affinity (IC₅₀)Cytotoxicity (CC₅₀)Primary Mechanistic Driver
HIV-1 IN Inhibitor 5-Hydroxy< 1.0 µM> 50 µM (MT-4 cells)Specific H-bond to IN residue T174
HIV-1 IN Inhibitor 5-Methoxy> 20.0 µM< 15 µM (MT-4 cells)Loss of H-bond; non-specific membrane accumulation
EGFR Kinase Inhibitor Aryl-Hydroxy0.47 µM18.73 µM (MCF-10A)Dual H-bonds with Met769 and Lys721
EGFR Kinase Inhibitor Aryl-Methoxy> 5.0 µM< 10.0 µM (MCF-10A)Steric clash in ATP pocket; off-target kinase inhibition

Key Takeaway: The data demonstrates a clear trend: while methoxy derivatives may offer pharmacokinetic advantages in theoretical models, their in vitro profiles frequently suffer from abolished target potency (IC₅₀ > 20 µM) and heightened non-specific cytotoxicity (CC₅₀ < 15 µM) compared to their hydroxy counterparts.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity cannot be measured by a single assay. Lipophilic methoxy derivatives can precipitate in aqueous media or interfere with colorimetric readouts, leading to false positives. Therefore, I mandate a Self-Validating System for all cytotoxicity and efficacy profiling.

Protocol A: Self-Validating High-Throughput Cytotoxicity Profiling

This protocol uses an orthogonal approach. The primary readout (Resazurin) measures metabolic activity, while the secondary readout (LDH Release) measures membrane integrity. Validation Logic: A true cytotoxic methoxy derivative must show both a decrease in Resazurin fluorescence and a proportional increase in LDH absorbance. If Resazurin drops but LDH remains baseline, the compound is merely cytostatic or interfering with the assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate MT-4 or HepG2 cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare 10-point serial dilutions (0.1 µM to 100 µM) of both the methoxy and hydroxy derivatives in DMSO (final DMSO concentration < 0.5%). Dose the cells in triplicate. Include Doxorubicin (10 µM) as a positive control.

  • Incubation: Incubate the treated plates for 72 hours.

  • Orthogonal Sampling (LDH): Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mix (CytoTox 96®). Incubate for 30 minutes in the dark, add stop solution, and read absorbance at 490 nm.

  • Primary Readout (Resazurin): To the remaining cells in the original plate, add 20 µL of Resazurin solution (0.15 mg/mL). Incubate for 2 hours. Read fluorescence at Ex 560 nm / Em 590 nm.

  • Data Synthesis: Plot CC₅₀ curves. Validate the toxicity by confirming the inverse correlation between the two assays.

Protocol B: Mechanistic Target Binding Assay (AlphaScreen)

To prove that the toxicity of the methoxy derivative is due to a loss of target affinity rather than just poor solubility, we utilize a bead-based proximity assay.

Step-by-Step Methodology:

  • Reagent Prep: Prepare His-tagged HIV-1 Integrase (IN) and GST-tagged LEDGF/p75 in assay buffer (25 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, 1 mM DTT).

  • Incubation: In a 384-well OptiPlate, mix 10 µL of the protein complex with 5 µL of the imidazole-4-carboxamide derivatives (hydroxy vs. methoxy) at varying concentrations. Incubate for 30 minutes at room temperature.

  • Bead Addition: Under low-light conditions, add 10 µL of a mixture containing Nickel-chelate acceptor beads and Glutathione donor beads (20 µg/mL final concentration).

  • Signal Detection: Incubate for 1 hour in the dark. Read the plate on an EnVision multimode plate reader using the AlphaScreen protocol (Excitation 680 nm, Emission 520-620 nm).

  • Validation Logic: Include a "Hook Effect" control (excess untagged protein) to ensure the loss of signal from the methoxy derivative is a true lack of binding, not an assay artifact.

Assay_Workflow Prep Compound Dosing (Hydroxy vs Methoxy) Viability Primary Screen (Resazurin Viability) Prep->Viability 72h Incubation Tox Orthogonal Screen (LDH Release) Viability->Tox Supernatant Transfer Mech Mechanistic Assay (AlphaScreen Binding) Tox->Mech Hit Selection & Correlation Valid Self-Validated Toxicity & Efficacy Profile Mech->Valid Target Affinity Confirmed

Self-validating experimental workflow combining orthogonal cell viability readouts with mechanistic target binding.

Conclusion

When designing imidazole-4-carboxamide derivatives, the substitution of a hydroxy group with a methoxy group must be approached with caution. While methoxy modifications can improve theoretical pharmacokinetic parameters, experimental data consistently shows that the loss of crucial hydrogen-bond donors leads to diminished target affinity and an increase in off-target cytotoxicity. By employing the self-validating protocols outlined above, drug development professionals can confidently distinguish between true target-driven efficacy and non-specific lipophilic toxicity.

References

  • Bartoli-Klugmann, F., Pani, B., Babudri, N., Montibragadin, C., Tamaro, M., & Venturini, S. (1982). In vitro mutagenic activity of 5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide (DTIC) in eukaryotic and prokaryotic cells. Carcinogenesis, 3(5), 467-471. Available at:[Link]

  • El-Sayed, N. N., & Al-Otaibi, M. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(1), 42. Available at:[Link]

  • Sharma, A., et al. (2015). Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase–LEDGF/p75 interaction. Bioorganic & Medicinal Chemistry Letters, 25(24), 5783-5788. Available at:[Link]

Comparative

Validating the Purity of Commercial 5-Methoxy-1H-imidazole-4-carboxamide Batches: A Comparative HPLC Guide

Introduction & The Analytical Challenge 5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), including the immunosuppress...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), including the immunosuppressant Mizoribine, as well as agricultural growth regulators known as "fairy chemicals" like 2-azahypoxanthine (AHX)[1]. Because it is synthesized via multi-step pathways often involving precursors like 5-Amino-1H-imidazole-4-carboxamide (AICA) or 5-Hydroxy-1H-imidazole-4-carboxamide, commercial batches are highly susceptible to contamination by these structurally similar analogs.

Using sub-standard batches can lead to catalytic poisoning in downstream coupling reactions or introduce toxicogenic impurities into final API formulations. Therefore, rigorous High-Performance Liquid Chromatography (HPLC) validation is a non-negotiable requirement for batch release[2].

The Core Problem: The primary challenge in analyzing 5-Methoxy-1H-imidazole-4-carboxamide lies in its extreme polarity and the basicity of its imidazole nitrogen. Traditional Reversed-Phase (RP) HPLC relies on hydrophobic interactions. When applied to highly polar imidazoles, the analytes exhibit poor retention (often eluting in the void volume) and severe peak tailing due to secondary interactions with residual silanols on the silica support.

Historically, analysts have bypassed this by using Ion-Pair Reversed-Phase (IP-RP) chromatography or specialized ODS columns functionalized with NH₂ groups[3]. By adding an ion-pairing agent (e.g., sodium octanesulfonate), the apparent hydrophobicity of the protonated imidazole is artificially increased. However, IP-RP methods suffer from prolonged column equilibration times, irreversible column modification, and complete incompatibility with Mass Spectrometry (LC-MS)[3]. In industrial fermentation and extraction processes for related nucleosides, modern HPLC methods must balance retention, resolution, and mass-spec compatibility[4].

Methodology Comparison: Finding the Optimal System

To establish an authoritative validation protocol, we compared three distinct HPLC methodologies for separating a commercial batch of 5-Methoxy-1H-imidazole-4-carboxamide (5-MICA) from its primary synthetic impurity, AICA.

Table 1: Performance Comparison of HPLC Methodologies for Imidazole-4-carboxamide Derivatives
Chromatographic ParameterMethod A: Standard RP-HPLC (Alternative)Method B: Ion-Pair RP-HPLC (Traditional)Method C: HILIC (Recommended)
Column Chemistry C18 (Octadecylsilane), 5 µmC18 (Octadecylsilane), 5 µmAmide-bonded Silica, 3.5 µm
Mobile Phase Water / ACN (95:5 v/v)10mM Octanesulfonate / ACN10mM Ammonium Formate / ACN (10:90)
Retention Time (5-MICA) 1.2 min (Elutes near void)8.5 min6.2 min
Resolution ( Rs​ ) 0.8 (Co-elution with AICA)2.5 (Baseline separation)3.1 (Excellent separation)
Peak Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.3 (Acceptable)1.05 (Highly symmetrical)
LC-MS Compatibility YesNo (Severe ion suppression)Yes (Volatile buffer system)
Why HILIC is the Superior Choice (Mechanistic Causality)

Hydrophilic Interaction Liquid Chromatography (HILIC) operates via a completely orthogonal mechanism to RP-HPLC. By using a polar stationary phase (Amide) and a highly organic mobile phase (>80% Acetonitrile), a water-enriched layer forms on the stationary phase. The highly polar 5-Methoxy-1H-imidazole-4-carboxamide partitions into this aqueous layer, resulting in strong, stable retention. Furthermore, the high organic content drastically lowers mobile phase viscosity, increasing mass transfer rates and generating exceptionally sharp, symmetrical peaks (Tailing Factor ~1.05). Because it utilizes volatile buffers (Ammonium Formate), Method C is fully LC-MS compatible, allowing for direct mass confirmation of unknown impurity peaks.

Self-Validating Experimental Protocol (HILIC Method)

Trustworthiness & Integrity: This protocol is designed as a self-validating system. The analytical run is only considered valid—and sample data only accepted for batch release—if the System Suitability Test (SST) criteria are strictly met prior to analysis.

Step 1: Reagent and Standard Preparation
  • Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with formic acid. (Causality: The acidic pH ensures the imidazole ring remains fully protonated, standardizing its retention behavior and preventing peak splitting).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Working Mobile Phase: Mix A and B to achieve a final isocratic composition of 10% A / 90% B (v/v).

  • Sample Diluent: 90% Acetonitrile in water. (Causality: In HILIC, the sample diluent must match or exceed the organic strength of the mobile phase. Injecting a highly aqueous sample disrupts the delicate water-enriched partitioning layer on the stationary phase, leading to catastrophic peak distortion and retention loss).

Step 2: Chromatographic Conditions
  • Column: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes partitioning thermodynamics).

  • Injection Volume: 5 µL.

  • Detection: UV/PDA at 254 nm (Optimal absorbance for the imidazole conjugated system).

Step 3: System Suitability Testing (SST) - The Gatekeeper

Inject a resolution mixture containing 50 µg/mL of 5-Methoxy-1H-imidazole-4-carboxamide and 50 µg/mL of 5-Amino-1H-imidazole-4-carboxamide.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the two peaks must be ≥2.0 .

    • Tailing factor ( Tf​ ) for 5-MICA must be ≤1.5 .

    • Relative Standard Deviation (RSD) of peak area for 5 replicate injections must be ≤2.0% .

  • Action: If SST fails, discard the mobile phase, re-equilibrate the column, and repeat. Do not proceed to Step 4.

Step 4: Batch Analysis

Once SST passes, inject the commercial batch samples (prepared at 1.0 mg/mL in Sample Diluent). Calculate purity using the area normalization method (Area %).

Analytical Workflow

G A Commercial Batch (5-Methoxy-1H-imidazole-4-carboxamide) B Sample Preparation (Dilution in 90% ACN) A->B C HILIC Column Equilibration B->C D System Suitability Testing (Resolution > 2.0) C->D D->C Fail E Chromatographic Separation (Isocratic Elution) D->E Pass F UV/PDA Detection (254 nm) E->F G Impurity Profiling (AICA, 5-Hydroxy analogs) F->G H Batch Release / Rejection G->H

Analytical workflow for HPLC-HILIC purity validation of 5-Methoxy-1H-imidazole-4-carboxamide.

References

  • Source: NII.ac.
  • 1H-Imidazole-4-carboxamide - Chem-Impex Source: Chem-Impex URL
  • Determination of Mizoribine in Human Plasma Using High-performance Liquid Chromatography: Application to a Pharmacokinetic Study in Chinese Renal Transplant Recipients Source: Thieme Connect URL
  • EP1029927A1 - Process for producing mizoribine by Eupenicillium javanicum Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

5-Methoxy-1H-imidazole-4-carboxamide proper disposal procedures

As a Senior Application Scientist, I recognize that managing the lifecycle of specialized chemical intermediates is just as critical as the synthesis itself. 5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that managing the lifecycle of specialized chemical intermediates is just as critical as the synthesis itself. 5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2) is a highly valuable intermediate frequently utilized in the synthesis of purine analogs, experimental chemotherapeutics, and novel plant growth regulators (such as "Fairy Chemicals" like 2-azahypoxanthine) [1].

However, because it is a fine, functionally active heterocyclic powder, improper disposal poses significant risks of respiratory irritation, environmental contamination, and regulatory non-compliance. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and EPA-compliant disposal of 5-Methoxy-1H-imidazole-4-carboxamide waste in a research or drug development setting.

Chemical Identity & Hazard Profiling

Before initiating any disposal protocol, it is mandatory to understand the physicochemical properties of the waste. 5-Methoxy-1H-imidazole-4-carboxamide is a solid crystalline powder. While it exhibits low systemic toxicity in mammalian models [2], its primary acute hazard profile—extrapolated from its closely related precursor, 5-Amino-1H-imidazole-4-carboxamide (AICA)—is driven by particulate dispersion [3]. The fine dust is a severe irritant to the ocular and respiratory mucosa.

Table 1: Chemical Properties & Hazard Classification

Property / MetricValue / ClassificationOperational Implication
CAS Number 66054-02-2 [4]Required for TSDF waste profiling and manifesting.
Molecular Formula C5H7N3O2Nitrogen-rich heterocycle; avoid mixing with strong oxidizers.
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer. Local exhaust required.
Primary Hazards Skin Irritation, Serious Eye IrritationMandatory use of tight-fitting safety goggles and nitrile gloves.
EPA Waste Code Unlisted (Characteristic)Must be evaluated for characteristic hazards (e.g., toxicity) if mixed with solvents.

Hazard Mitigation & Containment Logic

To build a self-validating safety system, every handling step must inherently prevent the realization of the compound's physical hazards. The logic tree below illustrates the causality between the physical state of the waste, the specific hazard it presents, and the required engineering or administrative control.

HazardLogic Hazard 5-Methoxy-1H-imidazole- 4-carboxamide Waste Dust Solid Powder (Aerosolization Risk) Hazard->Dust Solution Solvent/Aqueous Mixture (Chemical Incompatibility) Hazard->Solution PPE N95/P100 Respirator & Splash Goggles Dust->PPE Vent Local Exhaust Hood (>100 fpm face velocity) Dust->Vent Segregate Segregate from Strong Oxidizers Solution->Segregate

Hazard mitigation logic for solid and solution-state imidazole-4-carboxamide derivatives.

Step-by-Step Disposal Protocol

This protocol is designed to comply with the Environmental Protection Agency (EPA) Subpart K regulations for academic and research laboratories, which mandate strict controls over Satellite Accumulation Areas (SAAs) [5].

Phase I: Point-of-Generation Containment

Causality: Imidazole derivatives can degrade lower-quality plastics over time and are prone to caking if exposed to ambient humidity. Proper primary containment preserves the integrity of the waste for safe transport.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Do not handle the dry powder on an open bench.

  • Don Appropriate PPE: Equip double nitrile gloves, a chemically resistant lab coat, and tight-fitting safety goggles. If a fume hood is unavailable (e.g., during a spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory [3].

  • Select the Receptacle: Use a wide-mouth, High-Density Polyethylene (HDPE) container. Self-Validation: The wide mouth prevents powder spillage on the threads during transfer, ensuring a hermetic seal when closed.

  • Transfer the Waste: Carefully sweep or funnel the solid 5-Methoxy-1H-imidazole-4-carboxamide into the HDPE container. If the waste is in a solvent solution (e.g., DMSO or methanol from NMR or LC-MS analysis), use a chemically compatible PTFE-lined liquid waste carboy.

Phase II: Satellite Accumulation Area (SAA) Management

Causality: The EPA strictly regulates how long and under what conditions waste can be stored in the lab to prevent catastrophic reactions or environmental release [6].

  • Labeling: Immediately affix a standardized label reading "HAZARDOUS WASTE" . The label must explicitly list "5-Methoxy-1H-imidazole-4-carboxamide" and the estimated percentage. Never use abbreviations or structural formulas.

  • Segregation: Place the container in a designated SAA. Ensure it is physically segregated from strong oxidizing agents (e.g., peroxides, nitric acid) using secondary containment trays.

  • Closure Compliance: The container must remain tightly closed at all times unless waste is actively being added. Self-Validation: If you can see a funnel left in the container, the SAA is non-compliant.

Table 2: EPA Subpart K SAA Compliance Checklist

Inspection ParameterRequirementStatus / Action
Volume Limit Maximum 55 gallons of hazardous waste (or 1 qt acutely toxic).Monitor weekly.
Time Limit Must be removed to a central accumulation area within 72 hours of becoming full [5].Date the container the moment it is full.
Condition No severe dents, bulging, or external residue.Wipe down exterior with damp cloth after transfer.
Phase III: Lab-Packing and TSDF Handoff

Because research laboratories typically generate small, variable quantities of chemical waste, the most efficient and compliant disposal method is "Lab-Packing" [7].

  • Initiate Pickup: Complete a Chemical Waste Pickup Form through your Environmental Health & Safety (EH&S) department once the container is 90% full.

  • Lab-Packing Process: A certified waste broker will place your sealed HDPE container into a larger, DOT-approved shipping drum (e.g., a 55-gallon steel or poly drum).

  • Inert Padding: The void space is filled with an inert, non-reactive absorbent material (such as vermiculite). Causality: This prevents mechanical breakage during transit and absorbs any potential liquid leaks if the compound was disposed of in solution.

  • Final Disposition: The manifested waste is transported to a certified Treatment, Storage, and Disposal Facility (TSDF), where it is typically slated for high-temperature incineration, completely destroying the heterocyclic ring structure and mitigating any environmental impact.

DisposalWorkflow Gen Point of Generation (Fume Hood) Cont Primary Containment (HDPE, Sealed) Gen->Cont Transfer SAA Satellite Accumulation Area (SAA) Cont->SAA Label & Store LabPack Lab-Packing (Inert Absorbent) SAA->LabPack < 6 Months TSDF Certified TSDF (Incineration) LabPack->TSDF Manifested Transport

Workflow for 5-Methoxy-1H-imidazole-4-carboxamide waste from generation to final TSDF disposal.

References

  • Doctoral thesis Arun Kumar Manna - National Institute of Informatics (NII) - [Link]

  • US4140788A - N-Substituted imidazolecarboxamide derivatives - Google P
  • Hazardous Chemical Waste Management Guidelines - Columbia University EH&S - [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health -[Link]

  • Laboratory Chemical Disposal - Environmental Marketing Services - [Link]

Handling

Personal protective equipment for handling 5-Methoxy-1H-imidazole-4-carboxamide

Advanced Safety and Operational Protocol for Handling 5-Methoxy-1H-imidazole-4-carboxamide As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 5-Methoxy-1H-imidazole-4-carboxamide

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. True laboratory safety is a self-validating system rooted in understanding the mechanistic behavior of the chemicals we handle. This guide provides drug development professionals and researchers with the operational logic and procedural framework required to safely handle 5-Methoxy-1H-imidazole-4-carboxamide.

Chemical Profile & Hazard Causality

5-Methoxy-1H-imidazole-4-carboxamide (CAS: 66054-02-2, Molecular Weight: 141.13 g/mol ) is a specialized heterocyclic compound[1]. It serves as a critical intermediate in purine biosynthesis pathways and the development of nucleoside analogs, such as the immunosuppressant Mizoribine (Bredinin)[2].

The "Why" Behind the Hazards: While highly valuable in synthetic chemistry, imidazole derivatives demand strict handling protocols due to their molecular structure. Imidazoles are amphoteric; when the solid powder comes into contact with the moisture of human skin or the conjunctiva, it can form a mildly alkaline, corrosive solution that causes contact dermatitis and severe eye damage[3][4].

Furthermore, the unprotonated N3 nitrogen of the imidazole ring is highly reactive and has a strong affinity for the heme iron atom of ferric cytochrome P450 enzymes[3]. If fine powders of 5-Methoxy-1H-imidazole-4-carboxamide are inhaled or systemically absorbed, this binding mechanism can lead to off-target enzyme inhibition. Studies on related imidazole agents have shown that this can induce hepatocellular toxicity by impairing electron transport chains and disrupting mitochondrial membrane potentials[5]. Therefore, mitigating airborne dust and preventing dermal moisture contact are the foundational pillars of this safety protocol.

Personal Protective Equipment (PPE) Matrix

To neutralize these specific mechanistic risks, every piece of PPE must serve a targeted barrier function. Do not default to standard lab attire; use the following self-validating PPE system.

PPE CategorySpecificationMechanistic Justification (Causality)
Hand Protection Nitrile Gloves (Minimum 5 mil thickness), inspected for pinholes prior to use.Nitrile provides superior chemical resistance to the alkaline solutions formed when imidazole powders react with sweat. Latex is highly permeable and strictly prohibited[4].
Eye Protection ANSI Z87.1-compliant Chemical Safety Goggles.Standard safety glasses lack orbital seals. Goggles are mandatory to prevent airborne micro-dust from reacting with the moisture of the eyes[4][6].
Body Protection Fully buttoned, chemically compatible laboratory coat extending to the wrists.Prevents dust accumulation on street clothes, which could lead to delayed dermal absorption or secondary exposure outside the laboratory environment[6].
Respiratory Protection N95 or half-face particulate respirator (Required only if handled outside a certified fume hood).Prevents the inhalation of aerosolized powders, directly mitigating the risk of systemic cytochrome P450 interaction and respiratory tract burns[3][7].

Operational Workflow & Methodologies

The following step-by-step methodology ensures a closed-loop safety system during the weighing, transfer, and dissolution of the compound.

Step 1: Environmental Preparation

  • Action: Verify that the laboratory chemical fume hood is certified and functioning with an adequate face velocity (typically 80-100 fpm)[6].

  • Causality: Local exhaust ventilation is the primary engineering control. It captures airborne particulates at the source, preventing them from entering the operator's breathing zone[7].

Step 2: Equipment Setup

  • Action: Pre-position all required materials (anti-static weigh boats, non-sparking spatulas, sealed transfer vials, and compatible solvents) inside the fume hood before opening the chemical container[8].

  • Causality: Minimizing the movement of hands in and out of the hood maintains the integrity of the air curtain, preventing vortexes that could drag imidazole dust into the ambient laboratory environment.

Step 3: Weighing and Transfer

  • Action: Carefully dispense the powder using a non-sparking spatula into an anti-static weigh boat. Cap the primary container immediately after use.

  • Causality: Imidazole powders can form combustible dust concentrations in the air[4]. Anti-static materials prevent electrostatic discharge, and immediate capping minimizes ambient moisture absorption (hygroscopy).

Step 4: Dissolution

  • Action: Add the solvent directly to the weigh boat or transfer the powder to a sealed flask before removing it from the hood.

  • Causality: Transporting the compound in a dissolved state or within a hermetically sealed vessel neutralizes the risk of aerosolization during transit to subsequent reaction stations.

Spill Response and Disposal Plan

Even with rigorous protocols, accidental releases can occur. Immediate remediation steps must be taken to prevent dust generation.

Small Spill Protocol (< 50 grams):

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do not dry sweep, as this generates hazardous aerosols[7]. Gently cover the spill with a damp absorbent towel to suppress dust formation[8].

  • Collect: Use a non-sparking scoop to transfer the dampened material into a clearly labeled, sealable hazardous waste container[8].

  • Decontaminate: Wash the affected surface with copious amounts of water, as imidazole derivatives are highly water-soluble[4][8].

Disposal: Store waste in a tightly closed container in a cool, well-ventilated area. Crucially, segregate 5-Methoxy-1H-imidazole-4-carboxamide waste from strong oxidizers, acids, acid anhydrides, and acid chlorides, as these combinations can trigger violent exothermic reactions[4].

Workflow Visualization

G Setup 1. Environmental Setup (Fume Hood Verification) PPE 2. PPE Donning (Nitrile, Goggles, Coat) Setup->PPE Weighing 3. Weighing & Transfer (Minimize Dust) PPE->Weighing Spill Spill Occurs? Weighing->Spill SpillProtocol Execute Spill Protocol (Damp Absorbent) Spill->SpillProtocol Yes Dissolution 4. Dissolution & Reaction Setup Spill->Dissolution No Decon 5. Decontamination & Waste Segregation SpillProtocol->Decon Dissolution->Decon

Workflow for the safe handling and exposure mitigation of 5-Methoxy-1H-imidazole-4-carboxamide.

References

  • Buy 5-Methoxy-1H-imidazole-4-carboxamide (EVT-13055091) - EvitaChem. 1

  • Mizoribine Impurity 4 (Bredinin Aglycone) - CATO: Reference Materials, Standards, Testing. 2

  • Imidazole Standard Operating Procedure - University of Washington. 6

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents - Oxford Academic. 5

  • Imidazole Chemical Profile and Mechanisms - Wikipedia. 3

  • Imidazole Laboratory Safety Manual - Washington State University (WSU). 4

  • Safety Data Sheet IMIDAZOLE - ChemSupply Australia. 7

  • Imidazole SDS, 288-32-4 Safety Data Sheets - ECHEMI. 8

Sources

© Copyright 2026 BenchChem. All Rights Reserved.